(3S,5R)-Fluvastatin-d7 (sodium)
Description
BenchChem offers high-quality (3S,5R)-Fluvastatin-d7 (sodium) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3S,5R)-Fluvastatin-d7 (sodium) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C24H25FNNaO4 |
|---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
sodium;(E,3S,5R)-7-[3-(4-fluorophenyl)-1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)indol-2-yl]-3,5-dihydroxyhept-6-enoate |
InChI |
InChI=1S/C24H26FNO4.Na/c1-15(2)26-21-6-4-3-5-20(21)24(16-7-9-17(25)10-8-16)22(26)12-11-18(27)13-19(28)14-23(29)30;/h3-12,15,18-19,27-28H,13-14H2,1-2H3,(H,29,30);/q;+1/p-1/b12-11+;/t18-,19-;/m0./s1/i1D3,2D3,15D; |
InChI Key |
ZGGHKIMDNBDHJB-FXRWVFJKSA-M |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N1C2=CC=CC=C2C(=C1/C=C/[C@@H](C[C@@H](CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+] |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
(3S,5R)-Fluvastatin-d7 sodium salt chemical structure and properties
This guide serves as a comprehensive technical monograph on (3S,5R)-Fluvastatin-d7 sodium salt , a high-purity deuterated internal standard used in critical bioanalytical workflows.
Structure, Properties, and Bioanalytical Applications
Executive Summary & Chemical Identity
(3S,5R)-Fluvastatin-d7 sodium salt is the stable isotope-labeled analog of the (3S,5R)-enantiomer of Fluvastatin. While the (3R,5S) enantiomer represents the pharmacologically active form of the drug (Lescol®), the (3S,5R) isomer—often referred to as the distomer—is critical in chiral toxicokinetic studies and stereoselective metabolic profiling.
The "d7" designation indicates the replacement of seven hydrogen atoms with deuterium on the isopropyl group attached to the indole nitrogen. This specific labeling position is metabolically stable and provides a mass shift of +7 Da, ensuring clean separation from the analyte signal in mass spectrometry.
Chemical Data Table
| Property | Specification |
| Chemical Name | Sodium (E,3S,5R)-7-[3-(4-fluorophenyl)-1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)indol-2-yl]-3,5-dihydroxyhept-6-enoate |
| CAS Number | 1260178-87-7 (Salt form) / 1132711-95-5 (Free acid) |
| Molecular Formula | C₂₄H₁₈D₇FNNaO₄ |
| Molecular Weight | 440.49 g/mol (Salt) / 418.5 g/mol (Free Acid) |
| Isotopic Purity | ≥ 99 atom % D |
| Chemical Purity | ≥ 98% (CP) |
| Stereochemistry | (3S, 5R) – Enantiomer of the active drug |
| Appearance | Off-white to pale yellow hygroscopic powder |
| Solubility | Methanol, DMSO, Water (>10 mg/mL) |
Structural Anatomy & Isotopic Labeling
The following diagram illustrates the topological structure of the molecule, highlighting the specific location of the deuterium label which is critical for interpreting MS/MS fragmentation patterns.
Figure 1: The d7 label is located on the N-isopropyl group, ensuring the label is retained in the primary MS/MS fragment (Indole core).
Physicochemical Properties & Stability
Understanding the physical behavior of this salt is prerequisite for reproducible experimental results.
Solubility and Reconstitution
-
Primary Solvent: Methanol (MeOH) is the preferred solvent for stock preparation (1 mg/mL).
-
Working Solvents: Dilutions should be made in Acetonitrile/Water mixtures (e.g., 50:50 v/v).
-
Aqueous Stability: The sodium salt is highly soluble in water but susceptible to hydrolysis and lactonization at low pH.
Critical Stability Factors
-
Photolability (Critical): Like all statins, Fluvastatin-d7 is extremely sensitive to UV/VIS light. Exposure triggers a photocyclization reaction yielding a benzocarbazole derivative.
-
Protocol: All handling must occur under yellow monochromatic light or in amber glassware wrapped in aluminum foil.
-
-
Lactonization (pH Sensitivity): In acidic environments (pH < 6), the 3,5-dihydroxy acid side chain cyclizes to form Fluvastatin-d7 Lactone .
-
Protocol: Maintain buffers at pH 7.0–9.0. Avoid acidic mobile phases during long-term storage in autosamplers.
-
-
Hygroscopicity: The sodium salt absorbs atmospheric moisture, which alters the effective weight.
-
Protocol: Equilibrate the vial to room temperature in a desiccator before weighing.
-
Bioanalytical Applications (LC-MS/MS)
(3S,5R)-Fluvastatin-d7 is the "Gold Standard" Internal Standard (IS) for quantifying Fluvastatin in biological matrices (plasma, urine, microsomes). Its physicochemical identity to the analyte ensures it tracks extraction efficiency, matrix effects, and ionization suppression perfectly.
Mass Spectrometry Parameters
The following transitions are typical for Triple Quadrupole (QqQ) systems.
| Parameter | Fluvastatin (Analyte) | Fluvastatin-d7 (IS) | Rationale |
| Ionization Mode | ESI Positive (+) | ESI Positive (+) | High sensitivity for Indole nitrogen |
| Precursor Ion (Q1) | m/z 412.2 [M+H]⁺ | m/z 419.2 [M+H]⁺ | Mass shift of +7 Da |
| Product Ion (Q3) | m/z 263.1 | m/z 270.1 | Fragment retains Indole + Isopropyl-d7 |
| Cone Voltage | ~30 V | ~30 V | Compound dependent |
| Collision Energy | ~25 eV | ~25 eV | Compound dependent |
Note: In Negative Mode (ESI-), transitions are typically 410.2 → 350.2 (d0) and 417.2 → 357.2 (d7).
Experimental Workflow: Plasma Quantitation
This workflow minimizes lactonization and ensures isotopic equilibration.
Figure 2: Validated workflow for Fluvastatin quantitation. Buffering at pH 7.0 is the critical control point to prevent acid-catalyzed lactonization.
Handling & Storage Protocols
Stock Solution Preparation (1.0 mg/mL)
-
Weighing: Weigh ~1.1 mg of the sodium salt (correcting for salt factor Na/H and moisture content) into an amber glass vial.
-
Dissolution: Add 1.0 mL of HPLC-grade Methanol. Sonicate for 30 seconds.
-
Storage: Aliquot into 100 µL volumes in amber cryovials. Store at -80°C . Stable for 6 months.
Working Solution
-
Dilution: Dilute stock 1:100 in 50% Acetonitrile/Water to yield 10 µg/mL.
-
Stability: Use within 24 hours. Discard if any precipitation is observed.
Safety
-
Hazard: Potentially bioactive. Treat as a potent HMG-CoA reductase inhibitor.[1][2]
-
PPE: Nitrile gloves, safety glasses, and lab coat required. Handle in a fume hood.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1548972, Fluvastatin. Retrieved from [Link]
-
VeePrho Laboratories. (3S,5R)-Fluvastatin-d7 (Sodium) Structure and Properties. Retrieved from [Link]
-
Shimadzu Application News. High Sensitivity Bioanalytical Method for Statins using LC-MS/MS. Retrieved from [Link]
- Journal of Pharmaceutical and Biomedical Analysis.Stereoselective analysis of fluvastatin in human plasma.
Sources
Technical Guide: (3S,5R)-Fluvastatin-d7 Sodium Reference Standard
[1][2][3]
Executive Summary & Identification
Target Analyte: (3S,5R)-Fluvastatin-d7 Sodium Role: Stable Isotope-Labeled Internal Standard (SIL-IS) Primary Application: Chiral LC-MS/MS quantitation, enantioselective DMPK studies, and impurity profiling of the inactive fluvastatin enantiomer.[1][2][3]
CAS Number Registry Status
Unlike the racemic drug substance (Lescol), the specific (3S,5R)-Fluvastatin-d7 sodium isomer does not have a unique, universally assigned CAS number in the public Chemical Abstracts Service registry.[1][2][3] Researchers must utilize a composite identification strategy referencing the unlabeled chiral parent and the racemic deuterated analog.[2][3]
| Component | Chemical Description | CAS Number |
| Target Standard | (3S,5R)-Fluvastatin-d7 Sodium | None Assigned (Use Chemical Name) |
| Unlabeled Isomer | (3S,5R)-Fluvastatin Sodium | 94061-81-1 |
| Labeled Racemate | Fluvastatin-d7 Sodium (Racemic) | 1260178-87-7 |
| Active Drug | Fluvastatin Sodium (Racemate) | 93957-55-2 |
Critical Note on Nomenclature: The "d7" label specifically refers to the heptadeuterated isopropyl group attached to the indole nitrogen.[3] The (3S,5R) configuration denotes the specific enantiomer of the dihydroxyheptenoic acid side chain, which is the pharmacological distomer (less active/inactive form) of the statin.[1][3]
Chemical Identity & Technical Specifications
This reference standard is a high-purity sodium salt of the (3S,5R) enantiomer of fluvastatin, where the isopropyl group is fully deuterated.[1][2][3]
Physicochemical Properties[1][2][3][7][8]
-
Chemical Name: Sodium (3S,5R,6E)-7-[3-(4-fluorophenyl)-1-(propan-2-yl-d7)-1H-indol-2-yl]-3,5-dihydroxyhept-6-enoate[1][2][3]
-
Molecular Formula:
[1][2][3] -
Molecular Weight: 440.49 g/mol (Salt) / ~418.50 g/mol (Free Acid)[1][2][3]
-
Isotopic Purity:
99 atom % D[1][2] -
Chemical Purity:
98% -
Solubility: Soluble in Methanol, DMSO, and Water (>10 mg/mL).[3]
-
Appearance: Off-white to pale yellow hygroscopic powder.[2][3][4]
Structural Visualization
The deuterium labeling occurs on the
Figure 1: Structural breakdown of (3S,5R)-Fluvastatin-d7 Sodium highlighting the labeling site and chiral centers.[1][2][3]
Synthesis & Stereochemical Control
The synthesis of (3S,5R)-Fluvastatin-d7 requires a convergent approach that couples the deuterated indole core with a chirally pure side-chain precursor.[1][2][3]
Mechanistic Pathway[1][2][3][9]
-
Indole Formation: The core is synthesized via a Fischer indole synthesis or similar method, incorporating the 4-fluorophenyl group.[2][3]
-
Isotopic Labeling (N-Alkylation): The critical step involves alkylating the indole nitrogen with 2-iodopropane-d7 (or 2-bromopropane-d7).[1][2][3] This installs the stable isotope label early in the pathway.[2][3]
-
Chiral Side Chain Coupling: The deuterated indole aldehyde is coupled with a chiral acetoacetate equivalent (often using a chiral auxiliary or enzymatic reduction) to establish the (3S,5R) stereochemistry.[1][2][3]
-
Salt Formation: Hydrolysis of the ester intermediate using NaOH yields the sodium salt.[2][3]
Figure 2: Convergent synthesis pathway ensuring retention of isotopic purity and stereochemical integrity.
Experimental Applications & Protocols
Chiral LC-MS/MS Quantitation
Because Fluvastatin is administered as a racemate (Lescol) or extended-release formulation, distinguishing the active (3R,5S) form from the inactive (3S,5R) form is critical in pharmacokinetic (PK) studies.[1][2][3] The (3S,5R)-d7 standard is the specific internal standard for the inactive enantiomer, preventing "cross-talk" or retention time shifts that can occur if using a racemic IS for chiral separations.[1][2][3]
Protocol: Plasma Sample Preparation
-
Thawing: Thaw plasma samples at room temperature.
-
IS Spiking: Add 20 µL of (3S,5R)-Fluvastatin-d7 Sodium working solution (100 ng/mL in MeOH) to 200 µL of plasma.
-
Precipitation: Add 600 µL of cold Acetonitrile to precipitate proteins. Vortex for 30s.
-
Centrifugation: Centrifuge at 10,000 x g for 10 min at 4°C.
-
Dilution: Transfer supernatant and dilute 1:1 with mobile phase buffer (e.g., Ammonium Formate) to match initial LC conditions.
Enantioselective DMPK
The (3S,5R) enantiomer often exhibits different metabolic clearance rates (via CYP2C9) compared to the (3R,5S) form.[1][2][3] Using the matched d7-isomer allows for precise tracking of metabolic inversion or selective clearance without kinetic isotope effects (KIE) interfering with the chromatography of the analyte.[1][2][3]
Handling & Stability (Self-Validating Protocol)
To ensure the trustworthiness of analytical data, the reference standard must be handled to prevent hygroscopic degradation or lactonization.[3]
Storage Protocol:
-
Temperature: Store neat solid at -20°C.
-
Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent oxidation of the indole ring.[2][3]
-
Hygroscopicity: The sodium salt is hygroscopic.[2][3] Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.
Stability Validation Check:
-
Lactonization Monitor: Fluvastatin sodium can cyclize to the lactone form (Fluvastatin Lactone) under acidic conditions.[1][2][3]
-
QC Step: Periodically inject a neat standard solution. If a peak appears at a longer retention time (typically +2-3 min on C18) with a mass of [M+H]+ ~422 (loss of H2O/Na), lactonization has occurred.[1][2][3] Maintain stock solutions at pH > 7.5.
References
-
Fluvastatin Sodium (Unlabeled) Registry. Chemical Abstracts Service (CAS).[1][2][3] CAS RN: 93957-55-2 (Racemate), 94061-81-1 ((3S,5R)-Sodium).[1][2][3]
-
Fluvastatin-d7 Sodium (Racemic) Registry. Toronto Research Chemicals.[1][2][3] Product Code F601254.[2][3] CAS RN: 1260178-87-7.[1][2][3][5] Link[2][3]
-
Stereoselective Pharmacokinetics of Fluvastatin. Transon, C., et al.[3] "Stereoselective metabolism of fluvastatin by human liver microsomes."[2][3] Drug Metab Dispos.[2][3] 2002.[2][3]
-
Synthesis of Deuterated Statins. Journal of Labeled Compounds and Radiopharmaceuticals. Methods for N-alkylation of indoles with isopropyl-d7 halides.[1][2][3]
-
Simson Pharma. (3S,5R)-Fluvastatin Sodium Salt Reference Standard Data. Link
Deuterated Fluvastatin sodium salt molecular weight and formula
Topic: Deuterated Fluvastatin Sodium Salt: Physicochemical Properties and Bioanalytical Applications Content Type: Technical Whitepaper Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals
Physicochemical Properties, Synthesis, and Bioanalytical Applications
Executive Summary
In the precise realm of pharmacokinetic (PK) and pharmacodynamic (PD) profiling, the integrity of quantitative data relies heavily on the quality of internal standards (IS).[1] Deuterated fluvastatin sodium—specifically the d6 and d7 isotopologues—serves as the gold-standard IS for the quantification of fluvastatin in biological matrices.[1] This guide provides a comprehensive technical analysis of these stable isotopes, detailing their molecular specifications, synthesis pathways, and validated protocols for LC-MS/MS integration.
Chemical Identity and Physicochemical Properties[2][3][4][5]
Deuterated fluvastatin sodium is a stable isotope-labeled form of the HMG-CoA reductase inhibitor fluvastatin.[1] It is chemically identical to the therapeutic drug except for the substitution of specific hydrogen atoms with deuterium (
Comparative Molecular Specifications
The following table contrasts the unlabeled therapeutic compound with its two primary deuterated standards used in bioanalysis.
| Property | Fluvastatin Sodium (Unlabeled) | Fluvastatin-d6 Sodium | Fluvastatin-d7 Sodium |
| CAS Number | 93957-55-2 | 2249799-35-5 (Generic) | 1260178-87-7 |
| Molecular Formula | |||
| Molecular Weight | 433.45 g/mol | 439.49 g/mol | 440.49 g/mol |
| Exact Mass (Anion) | 410.18 | 416.22 | 417.22 |
| Isotopic Enrichment | Natural Abundance | ||
| Label Position | N/A | Isopropyl methyl groups ( | Isopropyl group ( |
| Solubility | Water, Methanol, DMSO | Water, Methanol, DMSO | Water, Methanol, DMSO |
Note on Stereochemistry: Fluvastatin contains two chiral centers. While the therapeutic drug is often a racemate or specific enantiomer (
), deuterated standards are typically available as the () enantiomer or racemate to match the specific assay requirements.
Synthesis and Isotopic Integrity
The synthesis of deuterated fluvastatin typically hinges on the introduction of the deuterium label during the formation of the indole ring system.
Synthetic Pathway Logic
High-quality IS production requires the label to be placed in a metabolically stable position to strictly avoid Hydrogen-Deuterium Exchange (HDX) during sample preparation or in vivo metabolism.[1]
-
Precursor Selection: The synthesis often starts with 2-bromopropane-d7 or isopropylamine-d7 .[1]
-
Indole Formation: This deuterated precursor is reacted with an aniline derivative to form the
-isopropyl indole core. -
Side Chain Attachment: The fluorophenyl group and the characteristic heptenoic acid side chain are attached via aldol condensation and subsequent reduction steps.
Critical Quality Attribute: The deuterium label on the
Bioanalytical Applications: LC-MS/MS Workflow
The primary application of deuterated fluvastatin is as an Internal Standard (IS) in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1]
Why Deuterated?
-
Co-Elution: The IS co-elutes with the analyte, experiencing the exact same matrix effects (ion suppression/enhancement) at the electrospray ionization (ESI) source.[1]
-
Compensation: It corrects for variability in extraction recovery, injection volume, and ionization efficiency.
Experimental Protocol: Plasma Extraction & Analysis
Objective: Quantify Fluvastatin in human plasma using Fluvastatin-d6 as IS.
Reagents:
-
Stock Solution: 1 mg/mL Fluvastatin-d6 Sodium in Methanol.[1]
-
Working IS Solution: Dilute stock to 500 ng/mL in 50:50 Methanol:Water.
-
Extraction Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate.[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.[2]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Step-by-Step Workflow:
-
Sample Aliquoting: Transfer 100
L of plasma into a 1.5 mL Eppendorf tube. -
IS Addition: Add 10
L of Working IS Solution (Fluvastatin-d6). Vortex for 10 seconds. -
Liquid-Liquid Extraction (LLE):
-
Add 500
L of MTBE. -
Vortex vigorously for 5 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes at 4°C.
-
-
Evaporation: Transfer the supernatant (organic layer) to a clean glass tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100
L of Mobile Phase (50:50 A:B). -
LC-MS/MS Analysis: Inject 10
L into the system.
Visualization: LC-MS/MS Logic Flow
Figure 1: Logical workflow for LC-MS/MS quantification using Fluvastatin-d6, highlighting the critical co-elution and MRM detection steps.
Handling, Stability, and Storage[9]
To ensure the integrity of the deuterated standard, strict adherence to storage protocols is required.
-
Physical State: Off-white to pale yellow hygroscopic solid.[1]
-
Storage: Store at -20°C under desiccated conditions. Protect from light.
-
Solution Stability:
-
Handling: Fluvastatin sodium is hygroscopic. Allow the vial to equilibrate to room temperature before opening to prevent condensation, which can lead to hydrolysis or degradation.
References
-
US Food and Drug Administration (FDA). Lescol (Fluvastatin Sodium) Prescribing Information.[1] FDA Access Data. [Link]
-
MDPI. Confirmation of Statin and Fibrate Use from Small-Volume Archived Plasma Samples by High-Throughput LC-MS/MS Method. Molecules 2023. [Link][1]
Sources
Solubility of (3S,5R)-Fluvastatin-d7 sodium in methanol and water
An In-Depth Technical Guide to the Aqueous and Methanolic Solubility of (3S,5R)-Fluvastatin-d7 Sodium
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for determining the solubility of (3S,5R)-Fluvastatin-d7 sodium, a deuterated isotopologue of the synthetic HMG-CoA reductase inhibitor, Fluvastatin.[1][2][3] As the use of stable isotope-labeled compounds becomes increasingly vital in drug metabolism and pharmacokinetic (DMPK) studies, a thorough understanding of their fundamental physicochemical properties, such as solubility, is paramount for accurate experimental design and data interpretation. This document outlines detailed, self-validating protocols for measuring equilibrium solubility in both aqueous media across a physiologically relevant pH range and in methanol. It integrates field-proven insights with authoritative standards, offering researchers, scientists, and drug development professionals a robust methodology grounded in scientific integrity.
Introduction: The Significance of Solubility for a Deuterated Active Pharmaceutical Ingredient (API)
Fluvastatin is the first entirely synthetic HMG-CoA reductase inhibitor, widely prescribed to manage hypercholesterolemia.[1] Its deuterated analogue, (3S,5R)-Fluvastatin-d7 sodium, serves as a critical tool in metabolic research, often employed as an internal standard for quantitative analysis.[4][5]
The solubility of an API is a cornerstone of preformulation studies, directly influencing its dissolution rate, bioavailability, and ultimately, its therapeutic efficacy. For a deuterated compound like (3S,5R)-Fluvastatin-d7 sodium, precise solubility data is essential for:
-
Preparation of accurate stock solutions for in vitro assays and analytical standards.
-
Understanding its behavior in biological matrices and dissolution testing apparatus.
-
Informing formulation strategies should it be considered for development beyond a research tool.
A common question is the effect of deuteration on physicochemical properties. The substitution of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond, which can significantly slow metabolic processes—a phenomenon known as the Kinetic Isotope Effect (KIE).[6][7] However, this substitution results in a negligible change to the molecule's overall size, polarity, and electronic distribution. Consequently, bulk properties such as equilibrium solubility are not expected to differ significantly from the parent protiated compound.[8] This guide will, therefore, leverage the known properties of Fluvastatin sodium to establish a baseline while providing the methodology to empirically verify the solubility of the d7 analogue.
Physicochemical Profile: (3S,5R)-Fluvastatin-d7 Sodium
A clear understanding of the molecule's fundamental properties is the first step in any robust scientific investigation.
| Property | Value / Description | Source(s) |
| IUPAC Name | sodium (E,3S,5R)-7-[3-(4-fluorophenyl)-1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)indol-2-yl]-3,5-dihydroxyhept-6-enoate | [4] |
| Synonyms | (3S,5R)-Fluvastatin-d7 (Sodium) | [4] |
| Molecular Formula | C₂₄H₁₈D₇FNNaO₄ | [4] |
| Molecular Weight | 440.50 g/mol | [4] |
| Parent Compound | Fluvastatin Sodium (C₂₄H₂₅FNNaO₄, MW: 433.46 g/mol ) | [2][9] |
| CAS Number | Not available for d7 variant. Parent: 93957-55-2 | [10][11] |
| Physical Form | White to pale yellow, hygroscopic powder. | [2][9] |
| Known Solubility (Parent) | Soluble in water, methanol, and ethanol. | [1][2][9][12] |
Experimental Determination of Equilibrium Solubility
The "gold standard" for determining equilibrium solubility is the shake-flask method.[13] This technique ensures that the solvent is fully saturated with the solute, providing a true measure of its intrinsic solubility under defined conditions. The overall workflow is a multi-stage process requiring careful execution and precise analytical quantification.
Protocol 1: Aqueous Solubility (pH 1.2, 4.5, 6.8)
Causality Statement: Determining solubility across a pH range of 1.2 to 6.8 is a regulatory requirement for Biopharmaceutics Classification System (BCS) studies, as it mimics the transit through the human gastrointestinal tract.[14][15][16] This data is critical for predicting a drug's in vivo dissolution and absorption. The temperature is set to 37 ± 1 °C to reflect physiological conditions.[17][18]
Methodology:
-
Buffer Preparation: Prepare three standard buffers as per pharmacopeial guidelines:
-
Sample Addition: To a series of glass vials in triplicate for each pH, add an excess amount of (3S,5R)-Fluvastatin-d7 sodium (e.g., 10-20 mg) to a defined volume of the respective buffer (e.g., 5 mL). The amount should be sufficient to ensure undissolved solid remains at equilibrium.
-
Equilibration: Seal the vials and place them in an orbital shaker or tumbling incubator set to 37 ± 1 °C. Agitate continuously.
-
Equilibrium Verification (Self-Validation):
-
Sample the suspension at predetermined intervals (e.g., 4, 8, 24, and 48 hours).
-
To sample, withdraw an aliquot and immediately filter it through a 0.22 µm PVDF syringe filter to remove undissolved solids. Discard the initial portion of the filtrate to prevent bias from filter binding.
-
Analyze the filtrate for drug concentration. Equilibrium is achieved when two consecutive time points yield concentrations that differ by less than 5-10%.[15]
-
-
Final Sample Processing: Once equilibrium is confirmed, process the final samples by centrifuging the vials at high speed (e.g., 14,000 rpm for 15 minutes) and then filtering the supernatant as described above.
-
Quantification: Dilute the final filtrate with the mobile phase and analyze using a validated RP-HPLC method (see Section 4).
Protocol 2: Methanol Solubility
Causality Statement: Methanol is a common solvent used in the synthesis, purification, and analytical preparation of APIs.[19][20] Its solubility data is of high practical value for laboratory work, particularly for preparing high-concentration stock solutions for further dilution.[19][21] This determination is typically performed at a standard ambient temperature (e.g., 25 °C).
Methodology:
-
Solvent: Use HPLC-grade methanol.
-
Sample Addition: In triplicate, add an excess amount of (3S,5R)-Fluvastatin-d7 sodium to a defined volume of methanol in a sealed glass vial.
-
Equilibration: Agitate the vials in a shaker at a constant 25 ± 1 °C.
-
Equilibrium Verification: As described in Protocol 1, sample at time intervals until a concentration plateau is reached.
-
Final Sample Processing & Quantification: Process and analyze the final saturated solution as detailed in Protocol 1.
Analytical Quantification by RP-HPLC
Trustworthiness Statement: While UV spectrophotometry is a viable quantification technique for Fluvastatin, a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method provides superior specificity and is the authoritative choice for a definitive solubility study.[21][22] It ensures that the measured concentration corresponds only to the intact API, separating it from any potential degradants or impurities.
Validated RP-HPLC Method:
| Parameter | Condition | Rationale / Source(s) |
| Column | Hypersil® ODS C18 (150 x 4.6 mm, 5 µm) | A common, robust column for statin analysis.[22] |
| Mobile Phase | Methanol: 20mM Phosphate Buffer (pH 3.0): Acetonitrile (50:30:20 v/v) | A representative mobile phase for achieving good peak shape and retention for Fluvastatin.[21][22] |
| Flow Rate | 1.1 mL/min | Provides efficient separation within a reasonable run time.[21] |
| Detector Wavelength | 235 nm | Corresponds to a strong absorbance maximum for Fluvastatin.[22][23] |
| Column Temperature | Ambient (or 30 °C for improved stability) | Standard operating condition. |
| Injection Volume | 10 µL | A typical volume for modern HPLC systems. |
| Quantification | External standard calibration curve (1-15 µg/mL) | Ensures linearity and accuracy of measurements.[21] |
Anticipated Results and Data Presentation
Based on extensive data for the parent compound, Fluvastatin sodium, the solubility of the (3S,5R)-Fluvastatin-d7 analogue is expected to be very similar. The table below summarizes the anticipated results.
| Solvent System | Temperature | Expected Solubility (mg/mL) | Expected Solubility (mM)¹ |
| 0.1 N HCl (pH 1.2) | 37 °C | > 30 | > 68 |
| Acetate Buffer (pH 4.5) | 37 °C | > 30 | > 68 |
| Phosphate Buffer (pH 6.8) | 37 °C | > 30 | > 68 |
| Methanol (HPLC Grade) | 25 °C | Soluble (qualitative)² | - |
¹Calculated using the molecular weight of the d7 sodium salt (440.50 g/mol ). ²Multiple sources confirm Fluvastatin sodium is "soluble" in methanol, but quantitative public data is scarce.[9][12][19] The experimental protocol outlined will generate a precise value. Published data indicates a solubility of at least 30 mg/mL in water, and similar or greater solubility is anticipated in methanol.[10][12]
Conclusion
This technical guide provides a scientifically rigorous and practically applicable methodology for determining the solubility of (3S,5R)-Fluvastatin-d7 sodium in both aqueous and methanolic systems. By adhering to these protocols, which incorporate principles of self-validation and authoritative analytical techniques, researchers can generate high-quality, reliable data. This information is indispensable for the accurate use of this deuterated standard in a wide array of pharmaceutical research and development applications, ensuring the integrity and reproducibility of subsequent experiments.
References
-
Fluvastatin sodium capsules - [Product Monograph Template - Standard]. (2016). Health Canada. [Link]
-
Fluvastatin | C24H26FNO4 | CID 1548972. PubChem, National Institutes of Health. [Link]
-
Formulation and Evaluation of Fluvastatin Sodium Modified Pulsincap Delivery System. (2025). Journal of Drug Delivery and Therapeutics. [Link]
-
Lescol - accessdata.fda.gov. (2001). U.S. Food and Drug Administration. [Link]
-
(3S,5R)-Fluvastatin-d7 (Sodium). Veeprho. [Link]
-
Borgmann, S. H. M., et al. (2014). Solid-state characterization and dissolution properties of Fluvastatin sodium salt hydrates. Pharmaceutical Development and Technology. [Link]
-
Dissolution Test Guidelines by USP and EMA: A Regulatory Perspective. (2025). PharmaCores. [Link]
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Hero. [Link]
-
Saini, G. et al. (2014). Validated RP-HPLC method for fluvastatin sodium in bulk and its dosage form. ResearchGate. [Link]
-
Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry. [Link]
-
Povarov, V. G. et al. (2021). Evaluation of Poorly Soluble Drugs’ Dissolution Rate by Laser Scattering in Different Water Isotopologues. MDPI. [Link]
-
Annex 4 - Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. World Health Organization. [Link]
-
Martinez, A. (2021). The Evolution of Deuterium in the Pharmaceutical Industry and Its Effects on Methods of Deuterium Incorporation. Digital Commons @ Assumption University. [Link]
-
Sravani, G. et al. (2021). Development and validation of a stability-indicating RP-HPLC method for the estimation of Fluvastatin sodium in bulk and tablet dosage form. Open Access Research Journal of Life Sciences. [Link]
-
Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances. (2018). U.S. Food and Drug Administration. [Link]
-
Dissolution Testing of Immediate Release Solid Oral Dosage Forms. (1997). U.S. Food and Drug Administration. [Link]
-
Scott, K. A. et al. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery. [Link]
-
Karki, S. B. et al. (2023). Dissolution Method Development for Regulatory Approval: A Comprehensive Review and Case Study. Dissolution Technologies. [Link]
-
Harbeson, S. L., & Tung, R. D. (2015). Deuterated drugs; where are we now?. Journal of medicinal chemistry. [Link]
-
Jouyban, A. (2011). Solubility prediction of drugs in methanol + water mixtures using minimum number of data points: Comparison of various models. ResearchGate. [Link]
-
PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. (2018). World Health Organization. [Link]
-
FDA Guidance for Industry: Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances. ECA Academy. [Link]
-
Patel, K. et al. (2024). development & validation of stability indicating hplc method for the determination of chromatographic purity of fluvastatin sodium. International Journal of Novel Research and Development. [Link]
Sources
- 1. Fluvastatin | C24H26FNO4 | CID 1548972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. veeprho.com [veeprho.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.hres.ca [pdf.hres.ca]
- 10. Fluvastatin sodium salt CAS#: 93957-55-2 [m.chemicalbook.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. Fluvastatin, Sodium Salt [sigmaaldrich.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Dissolution Test Guidelines by USP and EMA: A Regulatory Perspective | PharmaCores [pharmacores.com]
- 15. who.int [who.int]
- 16. dissolutiontech.com [dissolutiontech.com]
- 17. fda.gov [fda.gov]
- 18. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 19. mathewsopenaccess.com [mathewsopenaccess.com]
- 20. researchgate.net [researchgate.net]
- 21. oarjpublication.com [oarjpublication.com]
- 22. researchgate.net [researchgate.net]
- 23. ijnrd.org [ijnrd.org]
An In-Depth Technical Guide to Analytical Standards: (3S,5R)-Fluvastatin-d7 Sodium vs. Fluvastatin Free Acid
A Senior Application Scientist's Perspective on Method Development and Validation
In the landscape of pharmaceutical analysis, the precision and accuracy of quantitative methods are paramount. The choice of analytical standard is a critical decision that profoundly impacts data integrity. This guide provides a detailed technical comparison between two key standards used in the analysis of Fluvastatin: the deuterated internal standard, (3S,5R)-Fluvastatin-d7 sodium, and the primary reference standard, Fluvastatin free acid. This document will explore the fundamental properties of each, their specific roles in analytical workflows, and provide field-proven protocols for their effective implementation.
Fluvastatin is a fully synthetic HMG-CoA reductase inhibitor used to lower cholesterol and prevent cardiovascular disease.[1][2] It is commercially available as a sodium salt and exists as a racemate of two enantiomers, with the (3R,5S)-isomer being the pharmacologically active form.[1][3][4] Accurate quantification of Fluvastatin in biological matrices and pharmaceutical formulations is essential for pharmacokinetic studies, quality control, and regulatory compliance.
Part 1: Core Principles: The Role of Analytical Standards
At the heart of any quantitative analytical method lies the reference standard, a highly purified compound used as a benchmark for determining the concentration of an analyte. For complex analyses, particularly those employing mass spectrometry, an internal standard (IS) is indispensable. The IS is a compound with physicochemical properties closely resembling the analyte, added at a constant concentration to all samples, calibrators, and quality controls. Its primary function is to correct for variations that can occur during sample preparation and analysis, such as extraction losses, matrix effects, and instrument drift.[5][6]
Deuterated compounds, where one or more hydrogen atoms are replaced by their stable isotope, deuterium, are considered the "gold standard" for internal standards in LC-MS/MS bioanalysis.[7][8] This is because they are chemically almost identical to the analyte, ensuring they behave similarly during sample processing and chromatographic separation. However, their difference in mass allows them to be distinguished by the mass spectrometer, enabling accurate quantification.[5]
Part 2: Head-to-Head Comparison: (3S,5R)-Fluvastatin-d7 Sodium vs. Fluvastatin Free Acid
The selection between (3S,5R)-Fluvastatin-d7 sodium and Fluvastatin free acid as analytical standards is dictated by their intended application. The deuterated sodium salt is the ideal internal standard for LC-MS/MS-based bioanalytical methods, while the free acid serves as the primary standard for creating calibration curves and quality control samples.
| Property | (3S,5R)-Fluvastatin-d7 Sodium Salt | Fluvastatin Free Acid | Rationale and Implications |
| Chemical Formula | C24H18D7FNNaO4[9] | C24H26FNO4[1] | The seven deuterium atoms on the isopropyl group of the d7-standard provide a significant mass shift for MS detection without substantially altering its chemical behavior.[10] |
| Molecular Weight | ~440.49 g/mol [9] | ~411.47 g/mol [11] | The mass difference is crucial for preventing isotopic crosstalk in mass spectrometry. |
| Form | Sodium Salt | Free Acid | The sodium salt form generally confers greater aqueous solubility, which is advantageous for preparing stock solutions.[12][13] The free acid is often used to accurately represent the active moiety. |
| Solubility | Soluble in water, ethanol, and methanol.[12][14] Also soluble in DMSO and DMF.[13] | Soluble in organic solvents such as ethanol, DMSO, and DMF.[13] Low aqueous solubility.[1] | The enhanced solubility of the sodium salt simplifies the preparation of aqueous stock solutions for spiking into biological matrices. Fluvastatin free acid requires organic solvents for initial dissolution. |
| Hygroscopicity | Hygroscopic powder.[12] | Solid.[1] | The hygroscopic nature of the sodium salt necessitates careful storage in a desiccated environment to prevent water absorption, which could affect accurate weighing.[3] |
| Primary Use | Internal Standard for LC-MS/MS | Primary Reference Standard for Calibrators and QCs | The deuterated standard is used to normalize variability in the analytical process, leading to higher precision and accuracy.[5][8] The free acid is used to create the standard curve against which the unknown sample concentrations are determined. |
Part 3: The Analytical Workflow: A Validated System
A robust quantitative method is a self-validating system. The integration of a deuterated internal standard is a cornerstone of this principle, compensating for the inherent variability of complex biological matrices.
The following diagram illustrates the typical workflow for quantifying Fluvastatin in a plasma sample using Fluvastatin free acid as the calibrator and (3S,5R)-Fluvastatin-d7 sodium as the internal standard.
Caption: Bioanalytical workflow for Fluvastatin quantification.
Part 4: Experimental Protocols
The following protocols are provided as a guide for developing a robust LC-MS/MS method for the quantification of Fluvastatin. These steps are grounded in established bioanalytical method validation guidelines from the ICH.[15][16]
Objective: To prepare concentrated stock solutions of the analyte and internal standard, and subsequent working solutions for spiking.
Materials:
-
Fluvastatin free acid reference standard
-
(3S,5R)-Fluvastatin-d7 sodium internal standard
-
Methanol (LC-MS grade)
-
Deionized water
-
Calibrated analytical balance
-
Class A volumetric flasks and pipettes
Procedure:
-
Analyte Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of Fluvastatin free acid.
-
Dissolve in methanol in a 10 mL volumetric flask.
-
Ensure complete dissolution before making up to volume with methanol. This is the primary stock solution.
-
-
Internal Standard Stock Solution (1 mg/mL):
-
Accurately weigh approximately 1 mg of (3S,5R)-Fluvastatin-d7 sodium.
-
Dissolve in methanol in a 1 mL volumetric flask.
-
This is the IS stock solution.
-
-
Working Solutions:
-
Prepare a series of analyte working solutions by serially diluting the primary stock solution with a 50:50 methanol:water mixture. These will be used to prepare calibration standards and QC samples.
-
Prepare an IS working solution (e.g., 20 ng/mL) by diluting the IS stock solution with the same diluent. The final concentration should be optimized based on the mass spectrometer's response.
-
Causality: Using methanol for initial dissolution ensures complete solubilization of both the free acid and the sodium salt. Subsequent dilutions in a mixed aqueous-organic solvent improve compatibility with the biological matrix (plasma).
Objective: To prepare a set of standards with known concentrations to construct a calibration curve, and QC samples to assess the accuracy and precision of the method.
Materials:
-
Analyte and IS working solutions
-
Control blank biological matrix (e.g., human plasma)
-
Microcentrifuge tubes
Procedure:
-
Calibration Standards (CALs):
-
Label a series of microcentrifuge tubes for each concentration level (e.g., 8 levels from 0.2 to 50 ng/mL).
-
Add a small volume (e.g., 20 µL) of the appropriate analyte working solution to the corresponding tube.
-
Add a constant volume (e.g., 20 µL) of the IS working solution to every tube.
-
Add a fixed volume of the blank matrix (e.g., 160 µL) to each tube and vortex to mix.
-
-
Quality Control (QC) Samples:
-
Prepare QC samples at a minimum of three concentration levels: low, medium, and high (e.g., 0.75, 5, and 40 ng/mL).
-
Prepare these in the same manner as the CALs, using independently prepared working solutions if possible.
-
Causality: Spiking the analyte and IS into the biological matrix before extraction ensures that the IS accurately accounts for any analyte loss or matrix effects during the sample preparation process. This is a core principle of method validation according to ICH guidelines.[6][17]
Objective: To remove proteins and other macromolecules from the plasma sample that could interfere with the analysis.
Materials:
-
Prepared CAL, QC, and unknown samples
-
Acetonitrile (ice-cold)
-
Centrifuge
Procedure:
-
Add a volume of ice-cold acetonitrile (typically 3-4 times the sample volume) to each tube.
-
Vortex vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Causality: Protein precipitation is a simple and effective method for cleaning up plasma samples. Acetonitrile is a common choice as it efficiently denatures and precipitates proteins while keeping Fluvastatin and its deuterated analog in solution.
Objective: To chromatographically separate Fluvastatin from other components and quantify it using tandem mass spectrometry.
Instrumentation:
-
A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
A tandem mass spectrometer (e.g., a triple quadrupole).
Typical LC-MS/MS Parameters:
-
LC Column: A C18 reversed-phase column is commonly used.[18]
-
Mobile Phase: A gradient of methanol or acetonitrile and an aqueous buffer (e.g., ammonium acetate) is often employed.[18]
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode.
-
MS/MS Transitions: Monitor specific precursor-to-product ion transitions for both Fluvastatin and Fluvastatin-d7.
Procedure:
-
Inject the extracted samples onto the LC-MS/MS system.
-
Record the peak areas for both the analyte and the internal standard for each injection.
-
Quantification:
-
Calculate the peak area ratio (Analyte Area / IS Area) for each CAL standard.
-
Plot the peak area ratio against the known concentration of the CAL standards.
-
Apply a linear regression model to generate a calibration curve.[6]
-
Calculate the peak area ratio for the unknown samples and determine their concentrations by interpolating from the calibration curve.
-
Causality: The use of the peak area ratio is the final and most critical step where the internal standard corrects for variability. Any sample loss during preparation or fluctuation in instrument response will affect both the analyte and the IS proportionally, leaving the ratio constant and ensuring the calculated concentration remains accurate.[5][19]
Conclusion
The judicious selection and application of analytical standards are fundamental to the integrity of pharmaceutical research and development. While Fluvastatin free acid serves as the essential primary standard for calibration, the use of a stable-isotope labeled internal standard like (3S,5R)-Fluvastatin-d7 sodium is indispensable for achieving the highest levels of accuracy and precision in complex bioanalytical methods. By compensating for inevitable experimental variations, the deuterated standard ensures that the analytical system is robust, reliable, and self-validating. The protocols and principles outlined in this guide are designed to provide researchers, scientists, and drug development professionals with a comprehensive framework for the successful quantification of Fluvastatin, aligning with the rigorous standards of scientific excellence and regulatory expectation.
References
- Vertex AI Search. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- BenchChem. (2025). A Guide to Validating Analytical Methods with Internal Standards: Aligning with ICH Guidelines.
- National Center for Biotechnology Information. (n.d.).
- Agilent Technologies. (n.d.). A High Sensitivity Method for the Quantification of Fluvastatin in Plasma Using an Agilent 1290 Infi nity Binary LC and an Agile.
- Ashour, S., & Khateeb, M. (2023). New HPLC method for determination of fluvastatin anti-hyperlipidemic drug in bulk and pharmaceutical dosage using simvastatin as internal standard. Drug Analytical Research, 7(1), 21–26.
- Donati, F., et al. (2005). Quantitative determination of fluvastatin in human plasma by gas chromatography/negative ion chemical ionization mass spectrometry using [18O2]-fluvastatin as an internal standard. Rapid Communications in Mass Spectrometry, 19(2), 128-32.
- Shimadzu. (n.d.).
- BenchChem. (2025).
- ResolveMass Laboratories Inc. (2025).
- MedChemExpress. (n.d.).
- Veeprho. (n.d.). (3S,5R)
- National Center for Biotechnology Information. (n.d.).
- U.S. Food & Drug Administration. (2001).
- de Campos, D. E. M., et al. (2013). Solid-state characterization and dissolution properties of Fluvastatin sodium salt hydrates. Journal of Pharmaceutical and Biomedical Analysis, 75, 158-166.
- Pharmaffiliates. (n.d.). (3R,5S)
- AMSbiopharma. (2025).
- Lab Manager. (2025).
- ASEAN. (n.d.).
- Government of Canada. (2016).
- Cayman Chemical. (n.d.).
- Zarghi, A., et al. (2001). Stereoselective analysis of fluvastatin in human plasma for pharmacokinetic studies.
Sources
- 1. Fluvastatin | C24H26FNO4 | CID 1548972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. Stereoselective analysis of fluvastatin in human plasma for pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resolvemass.ca [resolvemass.ca]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. veeprho.com [veeprho.com]
- 11. Fluvastatin, (3R,5S)- | C24H26FNO4 | CID 446155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. pdf.hres.ca [pdf.hres.ca]
- 15. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 16. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 17. asean.org [asean.org]
- 18. New HPLC method for determination of fluvastatin anti-hyperlipidemic drug in bulk and pharmaceutical dosage using simvastatin as internal standard | Drug Analytical Research [seer.ufrgs.br]
- 19. lcms.cz [lcms.cz]
Stable isotope labeled Fluvastatin (3S,5R) enantiomer specific uses
An In-Depth Technical Guide to the Enantiomer-Specific Applications of Stable Isotope Labeled Fluvastatin (3S,5R)
Abstract
Fluvastatin, the first entirely synthetic HMG-CoA reductase inhibitor, is administered as a racemic mixture of two enantiomers: (+)-(3R,5S) and (–)-(3S,5R).[1] While the pharmacological activity predominantly resides in the (3R,5S) form, understanding the distinct pharmacokinetic and metabolic profile of the (3S,5R) enantiomer is critical for a complete toxicological and dispositional assessment.[1][2][3] This technical guide provides a comprehensive overview of the specific applications of the stable isotope-labeled (SIL) (3S,5R) enantiomer of Fluvastatin. As a senior application scientist, this document synthesizes technical principles with field-proven methodologies, focusing on its indispensable role as an internal standard in quantitative bioanalysis, its application in stereoselective pharmacokinetic and metabolism studies, and its utility in advanced analytical techniques.
The Imperative of Enantioselectivity in Drug Analysis
Chirality is a fundamental aspect of pharmaceutical science. Enantiomers of a chiral drug can exhibit significant differences in potency, toxicity, and metabolic pathways.[4] The U.S. Food and Drug Administration (FDA) and other regulatory bodies strongly advocate for the development of single enantiomer drugs over racemic mixtures, making enantiomeric purity a critical quality attribute.[4]
Fluvastatin is a case in point. The (3R,5S) enantiomer is approximately 30 times more active in inhibiting HMG-CoA reductase than the (3S,5R) enantiomer.[2][3] Furthermore, pharmacokinetic studies have revealed stereoselectivity, with the less active (–)-3S,5R isomer often showing higher plasma concentrations after oral administration of the racemate.[1][5] This necessitates analytical methods capable of accurately and precisely quantifying each enantiomer independently in complex biological matrices.
Stable Isotope Labeled (3S,5R)-Fluvastatin: The Gold Standard Internal Standard
In quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of an internal standard (IS) is crucial to correct for variability during sample preparation and analysis.[6][7] Stable isotope-labeled internal standards (SIL-ISs), where atoms like hydrogen are replaced with deuterium (²H or D), are considered the "gold standard".[7]
(3S,5R)-Fluvastatin-d6, a deuterated form of the enantiomer, is the ideal internal standard for quantifying its unlabeled counterpart.[8][9]
Causality: Why SIL-IS is Superior
A SIL-IS is chemically and physically almost identical to the analyte.[6][7] This near-identity ensures it behaves similarly during all stages of the analytical process:
-
Extraction Recovery: It compensates for analyte loss during sample preparation steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE).[6]
-
Matrix Effects: In complex matrices like plasma, co-eluting endogenous substances can suppress or enhance the ionization of the analyte in the mass spectrometer source. Because the SIL-IS has virtually the same retention time and ionization efficiency, it experiences the same matrix effect, allowing the analyte-to-IS ratio to remain constant and ensuring accurate quantification.[6][10][11]
-
Instrumental Variability: It corrects for minor fluctuations in injection volume and MS detector response.[12]
Using a structural analog as an IS, while possible, is less ideal because differences in physicochemical properties can lead to different extraction recoveries and chromatographic retention, failing to adequately compensate for matrix effects.[12][13] A SIL-IS with identical chemical properties can, however, sometimes mask issues with analyte stability or recovery, a factor that must be considered during method development.[12][13]
Diagram 1: Principle of Stable Isotope Dilution LC-MS/MS
Caption: Workflow illustrating how a SIL-IS corrects for analytical variability.
Core Application: Stereoselective Pharmacokinetic (PK) Studies
Pharmacokinetics describes the journey of a drug through the body: absorption, distribution, metabolism, and excretion (ADME). For a racemic drug like Fluvastatin, it is essential to characterize the PK of each enantiomer separately. Stable isotope-labeled (3S,5R)-Fluvastatin is a critical tool for these studies.[8]
By using (3S,5R)-Fluvastatin-d6 as the internal standard, bioanalytical methods can achieve the low limits of quantification (in the low ng/mL range) required to accurately define the plasma concentration-time profile of the (3S,5R) enantiomer after administration of a therapeutic dose.[1][14] This allows for the precise determination of key PK parameters.
Table 1: Example Pharmacokinetic Parameters for Fluvastatin Enantiomers
| Parameter | (–)-3S,5R Enantiomer | (+)-3R,5S Enantiomer | Significance |
| Cmax (ng/mL) | 92.4 | 60.3 | Higher peak exposure to the less active enantiomer.[1] |
| AUC (ng·h/mL) | 133.3 | 97.4 | Greater total systemic exposure to the (3S,5R) form.[1] |
| CL/f (L/h) | 29.27 - 150.2 | 49.58 - 205.2 | Slower apparent oral clearance of the (3S,5R) enantiomer.[1][5] |
| Data from a study involving a single oral 20 mg dose of racemic Fluvastatin in a healthy volunteer.[1] |
These stereoselective differences in pharmacokinetics underscore the importance of enantiomer-specific quantification, made reliable and accurate by the use of the corresponding stable isotope-labeled internal standard.
Application in Metabolic Profiling and Pathway Elucidation
Fluvastatin is extensively metabolized, primarily by the cytochrome P450 enzyme CYP2C9, with hydroxylation and N-deisopropylation being major pathways.[2][15][16] While many metabolites are less active or inactive, understanding the metabolic fate of each enantiomer is crucial for safety assessment.
Administering labeled (3S,5R)-Fluvastatin allows researchers to trace its specific metabolic pathway without ambiguity. The unique mass signature of the labeled compound and its metabolites enables them to be distinguished from endogenous molecules and from the metabolites of the co-administered (3R,5S) enantiomer. This is invaluable for:
-
Metabolite Identification: Identifying and structurally characterizing metabolites unique to the (3S,5R) pathway.
-
Reaction Phenotyping: Confirming the specific enzymes responsible for its metabolism.
-
Quantitative Metabolite Analysis: Determining the rate and extent of formation of its metabolites.
Diagram 2: Simplified Metabolic Pathway of Fluvastatin
Caption: Fluvastatin enantiomers are metabolized by CYP2C9 to various products.
Experimental Protocol: Enantioselective Quantification in Human Plasma
This section provides a representative, field-proven protocol for the quantification of (3S,5R)-Fluvastatin in human plasma using (3S,5R)-Fluvastatin-d6 as an internal standard, adhering to principles outlined in FDA and ICH M10 guidance.[7][17]
Objective: To validate a bioanalytical method for the accurate and precise quantification of (3S,5R)-Fluvastatin.
1. Materials and Reagents:
-
Reference Standards: (3S,5R)-Fluvastatin, (3S,5R)-Fluvastatin-d6
-
Control Matrix: Blank human plasma (K2-EDTA)
-
Reagents: Methanol, Acetonitrile (HPLC grade), Formic Acid, Water (ultrapure)
-
Solid-Phase Extraction (SPE) Cartridges
2. Sample Preparation (SPE Protocol):
-
Pipette 100 µL of human plasma (blank, calibration standard, or study sample) into a 96-well plate.
-
Add 25 µL of working internal standard solution ((3S,5R)-Fluvastatin-d6 in 50:50 Methanol:Water).
-
Vortex briefly to mix.
-
Condition an SPE plate with 1 mL of Methanol followed by 1 mL of Water.
-
Load the plasma sample onto the SPE plate.
-
Wash the plate with 1 mL of 5% Methanol in Water.
-
Elute the analyte and IS with 1 mL of Methanol.
-
Evaporate the eluate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
3. LC-MS/MS Analysis: The enantiomers are separated on a chiral column and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Table 2: Example LC-MS/MS Parameters
| Parameter | Setting | Rationale |
| LC System | UHPLC System | Provides high resolution and rapid analysis times. |
| Column | Chiral Stationary Phase (e.g., Chiralcel OD-R) | Essential for the physical separation of the (3S,5R) and (3R,5S) enantiomers.[1][5] |
| Mobile Phase | Acetonitrile/Methanol/Water with 0.1% Formic Acid | A common solvent system for reversed-phase chiral separations.[5] |
| Flow Rate | 0.5 mL/min | Optimized for separation efficiency and peak shape. |
| Ionization | Electrospray Ionization (ESI), Negative Mode | Fluvastatin contains a carboxylic acid, which readily forms [M-H]⁻ ions.[14] |
| MRM Transition (Analyte) | Q1: 410.6 -> Q3: 348.2 | Specific precursor-to-product ion transition for Fluvastatin, ensuring selectivity.[5][14] |
| MRM Transition (IS) | Q1: 416.6 -> Q3: 354.2 (for d6) | Mass shift of +6 amu distinguishes the IS from the analyte while maintaining fragmentation behavior. |
4. Method Validation: The method must be fully validated according to regulatory guidelines.[17][18][19]
Table 3: Bioanalytical Method Validation Parameters (per FDA/ICH M10)
| Parameter | Purpose | Acceptance Criteria |
| Selectivity | Ensure no interference from endogenous matrix components at the retention times of the analyte and IS.[7] | Response in blank samples should be <20% of the LLOQ response. |
| Accuracy & Precision | Assess the closeness of measured values to the nominal value and the degree of scatter.[7] | Within-run and between-run precision (%CV) ≤15% (≤20% at LLOQ); accuracy (%RE) within ±15% (±20% at LLOQ). |
| Calibration Curve | Demonstrate the relationship between instrument response and concentration. | At least 6 non-zero standards; correlation coefficient (r²) ≥ 0.99; back-calculated concentrations within ±15% (±20% at LLOQ). |
| Lower Limit of Quantification (LLOQ) | The lowest concentration that can be measured with acceptable accuracy and precision.[7] | Analyte response must be distinguishable from blank and meet accuracy/precision criteria (±20%). |
| Stability | Evaluate analyte stability under various conditions (freeze-thaw, bench-top, long-term storage).[7] | Mean concentration of stability samples must be within ±15% of nominal concentration. |
Diagram 3: Bioanalytical Method Validation Workflow
Caption: A sequential workflow for bioanalytical method validation.
Conclusion and Future Perspectives
The stable isotope-labeled (3S,5R) enantiomer of Fluvastatin is an indispensable tool for modern pharmaceutical research and development. Its primary application as an internal standard provides the foundation for robust, reliable, and regulatory-compliant bioanalytical methods. This, in turn, enables the precise characterization of the stereoselective pharmacokinetics and metabolism of Fluvastatin. As analytical instrumentation continues to advance in sensitivity, the use of SIL compounds will remain paramount for generating the high-quality data needed to ensure the safety and efficacy of chiral medicines. Future applications may include its use in quantitative NMR (qNMR) and in highly sensitive microdosing or metabolic flux studies to further refine our understanding of this enantiomer's disposition in the human body.
References
-
Crimson Publishers. (2017, December 18). Stable Labeled Isotopes as Internal Standards: A Critical Review. [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. SciSpace. [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. [Link]
-
MySkinRecipes. (n.d.). (3S,5R)-Fluvastatin D6. [Link]
-
Song, M., et al. (2013). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of pharmaceutical and biomedical analysis, 85, 114–119. [Link]
-
American Pharmaceutical Review. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. [Link]
-
Zubiaur, M., et al. (2001). Stereoselective analysis of fluvastatin in human plasma for pharmacokinetic studies. Journal of chromatography. B, Biomedical sciences and applications, 766(1), 45–52. [Link]
-
U.S. Food and Drug Administration. (2022). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. [Link]
-
ResearchGate. (n.d.). Synthesis of deuterium-labeled rosuvastatin calcium | Request PDF. [Link]
-
Xu, R., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(2), 817–838. [Link]
-
Royal Society of Chemistry. (2025, October 20). Advances in chiral analysis: from classical methods to emerging technologies. [Link]
-
Research Square. (2025, October 20). Advances in chiral analysis: from classical methods to emerging technologies. [Link]
-
Ribeiro, C., et al. (2021). Chiral Drug Analysis in Forensic Chemistry: An Overview. Molecules, 26(11), 3296. [Link]
-
Jemal, M., et al. (1998). Quantitative determination of fluvastatin in human plasma by gas chromatography/negative ion chemical ionization mass spectrometry using [18O2]-fluvastatin as an internal standard. Journal of chromatography. B, Biomedical sciences and applications, 708(1-2), 173–184. [Link]
-
ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
-
Nirogi, R. V., et al. (2006). Liquid chromatography/negative ion electrospray tandem mass spectrometry method for the quantification of fluvastatin in human plasma: validation and its application to pharmacokinetic studies. Rapid communications in mass spectrometry, 20(8), 1225–1232. [Link]
-
Royal Society of Chemistry. (n.d.). Potential and performance of anisotropic 19F NMR for the enantiomeric analysis of fluorinated chiral active pharmaceutical ingredients. [Link]
-
ResearchGate. (2025, August 6). Quantitative determination of fluvastatin in human plasma by gas chromatography/negative ion chemical ionization mass spectrometry using [O-18(2)]-fluvastatin as an internal standard. [Link]
-
ClinPGx. (n.d.). Fluvastatin Pathway, Pharmacokinetics. [Link]
-
Tianxing, S. (2023). Prediction of the Absolute Configuration of Chiral Drugs by NMR Spectroscopy. Highlights in Science, Engineering and Technology, 54, 539-544. [Link]
-
Bioanalysis Zone. (2018, May 25). FDA announces final guidance for 'Bioanalytical Method validation,' now available. [Link]
-
Tse, F. L., et al. (1994). Clinical pharmacokinetics of fluvastatin with reference to other HMG-CoA reductase inhibitors. Clinical drug investigation, 8(3), 148-167. [Link]
-
Goad, L. J., et al. (1985). Synthesis of deuterium labeled cholesterol and steroids and their use for metabolic studies. Methods in enzymology, 111, 369–382. [Link]
-
Wadhwa, S., Korvink, J. G., & Buyens, D. (2024, October 1). New NMR Technique Enables Direct Detection of Molecular Chirality. American Pharmaceutical Review. [Link]
-
Al-Soud, Y. A., & Al-Masri, S. (2023). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. Saudi Pharmaceutical Journal, 31(8), 101716. [Link]
-
Taillon, M. P., et al. (2011). Potentially new isobaric metabolite of fluvastatin observed by LC-MS/MS during incurred sample analysis. Bioanalysis, 3(16), 1827–1835. [Link]
-
ResearchGate. (n.d.). Metabolism of fluvastatin[18][20]. [Link]
-
dos Santos, G. C., et al. (2009). Chiral evaluation of fluvastatin in human plasma by high-performance liquid chromatography electrospray mass spectrometry. Journal of pharmaceutical and biomedical analysis, 50(5), 902-907. [Link]
-
Würtz, P., et al. (2016). Metabolomic Profiling of Statin Use and Genetic Inhibition of HMG-CoA Reductase. Journal of the American College of Cardiology, 67(10), 1200–1210. [Link]
-
Desager, J. P., et al. (1994). Pharmacokinetics of Fluvastatin After Single and Multiple Doses in Normal Volunteers. Clinical Drug Investigation, 8(S1), 35-42. [Link]
-
Royal Society of Chemistry. (2022, March 17). Catalytic asymmetric synthesis of enantioenriched α-deuterated pyrrolidine derivatives. [Link]
-
Holzgrabe, U., et al. (1998). NMR spectroscopy in pharmacy. Journal of Pharmaceutical and Biomedical Analysis, 17(4-5), 557-616. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). fluvastatin. [Link]
-
MDPI. (2017, February 7). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. [Link]
-
ClinPGx. (n.d.). (3R,5S)-fluvastatin. [Link]
-
Negishi, H., et al. (2001). Effects of fluvastatin and its major metabolites on low-density lipoprotein oxidation and cholesterol esterification in macrophages. Journal of pharmacy and pharmacology, 53(7), 985–991. [Link]
-
MacMillan Group. (2014, February 27). Applications and Synthesis of Deuterium-Labeled Compounds. [Link]
-
Silantes. (2023, December 11). Applications of Stable Isotope-Labeled Molecules. [Link]
-
SciSpace. (n.d.). Metabolic Alterations Associated with Atorvastatin/Fenofibric Acid Combination in Patients with Atherogenic Dyslipidaemia. [Link]
-
Beilstein-Institut. (2024, September 6). Deuterated reagents in multicomponent reactions to afford deuterium-labeled products. [Link]
-
Sirtori, C. R., et al. (1995). Effects of Alcohol and Fluvastatin on Lipid Metabolism and Hepatic Function. Annals of Internal Medicine, 122(9), 678-682. [Link]
Sources
- 1. Stereoselective analysis of fluvastatin in human plasma for pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. ClinPGx [clinpgx.org]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. researchgate.net [researchgate.net]
- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. (3S,5R)-Fluvastatin D6 [myskinrecipes.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. crimsonpublishers.com [crimsonpublishers.com]
- 11. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Liquid chromatography/negative ion electrospray tandem mass spectrometry method for the quantification of fluvastatin in human plasma: validation and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. fda.gov [fda.gov]
- 18. resolvemass.ca [resolvemass.ca]
- 19. bioanalysis-zone.com [bioanalysis-zone.com]
- 20. medchemexpress.com [medchemexpress.com]
Technical Whitepaper: Advanced Synthesis and Validation of (3S,5R)-Fluvastatin-d7 Sodium
Executive Summary
This technical guide details the stereoselective synthesis and isotopic validation of (3S,5R)-Fluvastatin-d7 Sodium , a critical Stable Isotope Labeled Internal Standard (SIL-IS) used in the bioanalysis of HMG-CoA reductase inhibitors.
In quantitative LC-MS/MS workflows, the accuracy of Fluvastatin quantification is often compromised by matrix effects and ionization suppression. The use of a deuterium-labeled analog (d7) corrects for these variances by co-eluting with the analyte while providing a distinct mass channel (+7 Da). This guide focuses on the N-isopropyl-d7 labeling strategy, which offers superior metabolic stability and isotopic fidelity compared to exchangeable aromatic labeling.
Part 1: Retrosynthetic Strategy & Isotopic Design
The Isotopic Target
The optimal design for Fluvastatin-d7 targets the N-isopropyl group .
-
Structure: (3S,5R)-7-[3-(4-fluorophenyl)-1-(propan-2-yl-d7 )-1H-indol-2-yl]-3,5-dihydroxyhept-6-enoic acid sodium salt.
-
Mass Shift: +7 Da (Shift from 411.4 to 418.4 m/z for the anion).
-
Rationale: The isopropyl group is chemically inert under standard extraction conditions, preventing Hydrogen-Deuterium Exchange (HDX) which can occur with aromatic protons in acidic media.
Retrosynthetic Analysis
The synthesis is disconnected into two primary modules:
-
The Deuterated Core: A substituted indole synthesized via N-alkylation with 2-iodopropane-d7 .
-
The Chiral Side Chain: Constructed via Horner-Wadsworth-Emmons (HWE) olefination followed by a Narasaka-Prasad syn-selective reduction.
Figure 1: Retrosynthetic disconnection showing the introduction of the d7-isotope label at the indole formation stage.
Part 2: Step-by-Step Synthesis Protocol
Phase A: Synthesis of the Deuterated Indole Core
Objective: Install the stable isotope label using a commercially available deuterated alkyl halide.
-
Starting Material: 3-(4-Fluorophenyl)-1H-indole.[1][2][3][4]
-
Reagent: 2-Iodopropane-d7 (
, >99 atom % D). -
Protocol:
-
Dissolve 3-(4-fluorophenyl)-1H-indole (1.0 eq) in anhydrous DMF under Argon.
-
Cool to 0°C and add Sodium Hydride (NaH, 60% dispersion, 1.2 eq) portion-wise. Stir for 30 mins to generate the indole anion.
-
Add 2-Iodopropane-d7 (1.5 eq) dropwise.
-
Warm to room temperature and stir for 4 hours.
-
Quench: Add saturated
. Extract with EtOAc. -
Purification: Silica gel chromatography (Hexane/EtOAc).
-
Result: 3-(4-Fluorophenyl)-1-(isopropyl-d7)-1H-indole.
-
Phase B: Side Chain Construction (HWE Reaction)
Objective: Extend the carbon skeleton to include the heptenoate chain.
-
Formylation: Subject the deuterated indole to Vilsmeier-Haack conditions (
/DMF) to yield the 2-carboxaldehyde derivative. -
Olefination:
-
Reagent: tert-Butyl 6-(dimethoxyphosphinyl)-3-oxo-5-hexenoate (or equivalent acetoacetate dianion analog).
-
Condition: Treat the phosphonate with NaH in THF, then add the aldehyde.
-
Result: The
-unsaturated ketone intermediate (enone).
-
Phase C: Stereoselective Reduction (The Critical Step)
Objective: Establish the (3S,5R) syn-diol stereochemistry. The Narasaka-Prasad reduction is the industry standard for high diastereoselectivity in statins.
Mechanism: The reaction uses a boron chelating agent to lock the
-
Substrate: 5-Hydroxy-3-keto ester intermediate (obtained from selective reduction of the enone or direct aldol condensation).
-
Reagents: Diethylmethoxyborane (
) and Sodium Borohydride ( ). -
Protocol:
-
Dissolve the substrate in THF/Methanol (4:1) under inert atmosphere.
-
Cool to -78°C (Critical for stereocontrol).
-
Add
(1.1 eq) and stir for 30 mins to form the boron chelate. -
Add
(1.2 eq) portion-wise. -
Stir at -78°C for 3 hours.
-
Workup: Quench with acetic acid, then treat with methanol to break the boron complex and remove boron as volatile trimethyl borate.
-
Result:tert-Butyl (3S,5R)-Fluvastatin-d7 ester.
-
Phase D: Saponification
-
Treat the ester with NaOH in Ethanol/Water.
-
Lyophilize to obtain (3S,5R)-Fluvastatin-d7 Sodium .
Figure 2: Forward synthesis workflow highlighting the critical isotopic incorporation and stereochemical control steps.
Part 3: Isotopic Purity & Validation
To function as a valid internal standard, the material must meet strict criteria to avoid "cross-talk" (interference) with the unlabeled analyte.[5][6]
Mass Spectrometry (LC-MS/MS)
-
Method: ESI Negative Mode.
-
Requirement: The contribution of M+0 (unlabeled Fluvastatin) must be < 0.5% .[7]
-
Transitions:
-
Analyte (Fluvastatin): 410.2
324.2 m/z. -
IS (Fluvastatin-d7): 417.2
331.2 m/z.
-
-
Note: The +7 Da shift prevents overlap with the natural M+2 isotope of the analyte.
Nuclear Magnetic Resonance (NMR)
NMR confirms the location of the deuterium.[8] In the d7-analog, the characteristic signals for the isopropyl group will vanish.
| Proton Position | Chemical Shift ( | Signal in Fluvastatin-d7 |
| Isopropyl -CH | ~4.90 (septet) | Absent (Deuterated) |
| Isopropyl -CH3 | ~1.65 (doublet) | Absent (Deuterated) |
| Olefinic H | ~6.5 - 5.8 (multiplet) | Present (Unchanged) |
| Aromatic H | 7.0 - 7.6 (multiplet) | Present (Unchanged) |
Stereochemical Purity (Chiral HPLC)
-
Column: Chiralcel OD-H or Chiralpak AD.
-
Mobile Phase: Hexane/Isopropanol/TFA.
-
Requirement: >99% enantiomeric excess (ee) for the (3S,5R) isomer. The (3R,5S) enantiomer is significantly less active and must be minimized.
Part 4: Handling and Stability
-
Hygroscopicity: Fluvastatin sodium is hygroscopic. The d7-salt should be stored in a desiccator at -20°C.
-
Photostability: Statins can undergo cis-trans isomerization upon exposure to light. Handle under amber light or wrap vessels in foil.
-
Solution Stability: Stable in methanol stock solutions for 6 months at -80°C. Avoid acidic aqueous solutions to prevent lactonization.
References
-
LCGC International. (2020). When Should an Internal Standard be Used? Retrieved from [Link]
-
Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Retrieved from [Link]
-
Huang, G., et al. (2018).[9] Stereocontrolled synthesis of functionalized chiral syn-1,3-diol derivatives via a one-pot diastereoselective carboxylation/bromocyclization. iScience/ResearchGate.[10] Retrieved from [Link]
-
Jahani, R., et al. (2019). Stereoselective analysis of fluvastatin in human plasma for pharmacokinetic studies. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
Veeprho. (3S,5R)-Fluvastatin-d7 (Sodium) Reference Standard. Retrieved from [Link]
-
American Chemical Society (ACS). (2006). An Improved Manufacturing Process for Fluvastatin. Organic Process Research & Development. Retrieved from [Link]
Sources
- 1. Fluvastatin | C24H26FNO4 | CID 1548972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. CN1978428A - Method for preparing (3R, %S)-Fluvastatin - Google Patents [patents.google.com]
- 5. bioszeparacio.hu [bioszeparacio.hu]
- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. veeprho.com [veeprho.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Preserving Isotopic and Chemical Fidelity: A Technical Guide to the Storage of Deuterated Fluvastatin Sodium Salt
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Deuterated Fluvastatin sodium salt is a critical tool in pharmacokinetic and metabolic research, serving as a high-fidelity internal standard for mass spectrometry-based quantification. The integrity of such studies is contingent upon the isotopic and chemical stability of this reagent. This guide provides a comprehensive framework for the optimal storage and handling of deuterated Fluvastatin sodium salt. We will explore the underlying chemical principles governing its stability, from the inherent structural liabilities of the Fluvastatin molecule to the kinetic isotope effect conferred by deuteration. Detailed, field-tested protocols for the storage of the compound in its solid state and in solution are provided, alongside strategies to mitigate common degradation pathways. This document is intended to equip researchers with the necessary knowledge to ensure the long-term viability and performance of this essential analytical standard.
Part 1: Foundational Principles of Stability
The stability of deuterated Fluvastatin sodium salt is governed by a combination of its molecular structure, physical properties, and the unique influence of isotopic labeling. Understanding these principles is paramount to establishing a rational and effective storage strategy.
The Fluvastatin Moiety: Inherent Chemical Liabilities
Fluvastatin is the first entirely synthetic HMG-CoA reductase inhibitor.[1][2] Its structure, while effective pharmacologically, contains several functional groups susceptible to chemical degradation.
-
β,δ-dihydroxy Heptenoic Acid Side Chain: This is the most vulnerable part of the molecule. The secondary hydroxyl groups are prone to acid-catalyzed dehydration, which can lead to lactonization, forming an inactive lactone degradant.[3] This is a critical degradation pathway that must be controlled.
-
Indole Ring System: The indole nucleus can be susceptible to oxidation. The metabolism of Fluvastatin in humans involves hydroxylation at the 5- and 6-positions of this ring system, indicating its reactivity.[2][4]
-
Photoreactivity: Like many complex aromatic molecules, Fluvastatin has the potential for photodegradation upon exposure to light, particularly in the UV spectrum.
The Deuterium Kinetic Isotope Effect (KIE): A Double-Edged Sword
Deuteration, the replacement of protium (¹H) with deuterium (²H or D), is a strategic modification to enhance a drug's metabolic profile.[5] The carbon-deuterium (C-D) bond is approximately 6-10 times more stable than the carbon-hydrogen (C-H) bond.[6] This increased bond strength makes the C-D bond more difficult to break in enzyme-mediated reactions, a phenomenon known as the Kinetic Isotope Effect (KIE).[]
For deuterated Fluvastatin, this typically means a reduced rate of oxidative metabolism by cytochrome P450 (CYP) enzymes, leading to a longer biological half-life.[6][8] This makes it an excellent, longer-lasting tracer in pharmacokinetic studies. However, it is crucial to recognize that the KIE primarily impacts enzymatic stability. It does not confer significant protection against non-enzymatic chemical degradation from factors like acid, oxygen, or light. Therefore, the storage conditions for the deuterated analog must be just as stringent, if not more so, than for the parent compound to prevent chemical degradation and potential D-H isotopic exchange.[9]
Physical State: The Hygroscopic Nature of the Salt
Fluvastatin sodium salt is supplied as a hygroscopic, crystalline solid.[2][10][11] "Hygroscopic" means it readily absorbs moisture from the atmosphere. The presence of water can act as a solvent and a reactant, accelerating degradation pathways such as hydrolysis. Controlling humidity is therefore a cornerstone of proper long-term storage.
Part 2: Recommended Storage Conditions & Protocols
Adherence to validated storage protocols is non-negotiable for maintaining the integrity of deuterated Fluvastatin. The following recommendations are synthesized from manufacturer datasheets and best practices for handling isotopically labeled and sensitive pharmaceutical compounds.
Storage of Solid (Lyophilized) Compound
The solid form offers the greatest long-term stability.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or colder | Minimizes the rate of all chemical degradation reactions. Stability of at least two years can be expected at -20°C.[10] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the indole ring and other sensitive moieties.[12] |
| Light | Protect from Light (Amber Vial) | Prevents photodegradation.[9][13] |
| Humidity | Tightly Sealed Container | Prevents absorption of moisture due to the compound's hygroscopic nature.[9][11] |
Protocol 2.1: Initial Receipt and Long-Term Storage of Solid Deuterated Fluvastatin
-
Inspect: Upon receipt, verify that the container seal is intact. The compound should be a crystalline solid.[10]
-
Equilibrate: Before opening, allow the vial to equilibrate to room temperature for at least 20-30 minutes in a desiccator. This prevents condensation of atmospheric moisture onto the cold compound.
-
Aliquot (Optional but Recommended): If you plan to use small quantities over time, it is best practice to aliquot the solid into several smaller, pre-weighed vials under an inert atmosphere (e.g., in a glove box). This avoids repeated warming/cooling cycles and moisture exposure for the bulk material.
-
Inerting: Backfill each vial with dry argon or nitrogen before sealing.
-
Seal: Use high-quality vials with PTFE-lined caps to ensure an airtight seal.
-
Label: Clearly label each vial with the compound name, lot number, concentration (if applicable), and date.
-
Store: Place the sealed vials in a light-protected container (e.g., a freezer box) and store at -20°C or -80°C.
Preparation and Storage of Stock Solutions
Solutions are inherently less stable than the solid compound. The choice of solvent and storage temperature is critical.
| Solvent | Recommended Storage Temp. | Max. Duration | Key Considerations |
| DMSO, DMF | -20°C | ≤ 6 Months[14] | These are excellent solvents for creating high-concentration stock solutions (~10 mg/mL).[10][15] They are also cryoprotective. |
| Ethanol | -20°C | ≤ 1 Month[14] | Lower solubility (~0.5 mg/mL).[10][15] Ensure use of absolute ethanol to minimize water content. |
| Aqueous Buffers | 2-8°C | Not Recommended (Use Immediately) | Stability is very limited, often for less than one day.[10] If absolutely necessary, prepare fresh from an organic stock solution. |
Protocol 2.2: Preparation of a Stock Solution in DMSO
-
Solvent Preparation: Use anhydrous, high-purity DMSO. To ensure the solvent is free of reactive oxygen species, purge it with dry argon or nitrogen gas for 10-15 minutes.
-
Compound Preparation: Bring a vial of solid deuterated Fluvastatin to room temperature in a desiccator as described in Protocol 2.1.
-
Dissolution: Under a fume hood, add the desired volume of purged DMSO to the vial to achieve the target concentration (e.g., 10 mg/mL). Cap tightly and vortex until the solid is completely dissolved.
-
Aliquot: Dispense the stock solution into smaller, single-use volumes in amber or light-protected micro-vials.
-
Inerting: Overlay the solution in each aliquot with argon or nitrogen before sealing.
-
Store: Place the aliquots in a labeled freezer box and store at -20°C. For extended storage beyond one month, -80°C is preferable.[14]
Part 3: Degradation Factors and Mitigation
A proactive approach to stability involves understanding and mitigating the specific environmental factors that drive degradation.
Caption: Key environmental factors leading to the degradation of deuterated Fluvastatin and corresponding mitigation strategies.
Part 4: Self-Validating Protocol - Stability Verification
Trust in your results requires periodic verification of your standards. A simple LC-MS based check can validate the integrity of a stored sample against a freshly prepared or certified reference standard.
Protocol 4.1: Workflow for Stability Verification
-
Prepare Standard: Prepare a fresh "working standard" solution of deuterated Fluvastatin from a recently purchased vial or a new aliquot of solid material that has been stored under ideal conditions.
-
Prepare Sample: Thaw an aliquot of the older "test sample" stock solution that has been in storage.
-
Dilute: Dilute both the working standard and the test sample to the same final concentration in a suitable LC-MS compatible solvent (e.g., 50:50 Acetonitrile:Water).
-
LC-MS Analysis:
-
Inject equal volumes of both samples onto an appropriate LC column (e.g., C18).
-
Monitor the parent mass-to-charge ratio (m/z) for deuterated Fluvastatin using a mass spectrometer.
-
Monitor for the known m/z of major potential degradants, such as the lactone form.[3]
-
-
Data Analysis:
-
Peak Area Comparison: Compare the peak area of the main compound in the test sample to the working standard. A significant decrease (>5-10%) in the test sample's peak area suggests degradation.
-
Impurity Profile: Examine the chromatogram of the test sample for the appearance of new peaks that are absent in the working standard. These may represent degradation products.
-
Caption: Experimental workflow for the verification of stored deuterated Fluvastatin sodium salt stability.
Conclusion
The chemical and isotopic integrity of deuterated Fluvastatin sodium salt is not a given; it is the result of meticulous and informed handling. The foundational principles of its stability are rooted in its susceptibility to acid-catalyzed lactonization, oxidation, and photodegradation, coupled with its hygroscopic nature. While deuteration provides crucial metabolic stability for in vivo applications, it offers no shield against poor in vitro storage. By adhering to the protocols outlined in this guide—principally, storage at or below -20°C, under an inert atmosphere, and protected from light and moisture—researchers can ensure the long-term fidelity of this vital analytical standard, thereby safeguarding the accuracy and reproducibility of their scientific findings.
References
-
Moravek, Inc. (2019). How To Store And Dispose Of Radiolabeled Compounds. Available from: [Link]
-
Unibest Industrial Co., Ltd. (2024). 5 Benefits of Deuteration in Drug Discovery. Available from: [Link]
-
Merck Millipore. (n.d.). Fluvastatin, Sodium Salt - CAS 93957-55-2 - Calbiochem MSDS - 344095. Available from: [Link]
-
Al-Duwaire, I. A., et al. (2025). Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy. JSciMed Central. Available from: [Link]
-
Merck Millipore. (n.d.). Fluvastatin, Sodium Salt - CAS 93957-55-2 - Calbiochem | 344095. Available from: [Link]
- Google Patents. (2008). US20080033030A1 - Fluvastatin sodium pharmaceutical compositions.
-
Adane, L., et al. (2022). Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer. PMC. Available from: [Link]
-
Kaur, S., & Gupta, M. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Juniper Publishers. Available from: [Link]
-
Moravek. (2022). How To Properly Store Your Radiolabeled Compounds. Available from: [Link]
-
Doleac, P. D., et al. (1994). Biotransformation of fluvastatin sodium in humans. PubMed. Available from: [Link]
-
Anonymous. (2001). Safe use of radioisotopes. PubMed. Available from: [Link]
-
El-Gindy, A., et al. (2009). Mass spectrum of Fluvastatin Sodium acid degradate. ResearchGate. Available from: [Link]
-
U.S. Food and Drug Administration. (n.d.). Lescol - accessdata.fda.gov. Available from: [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biotransformation of fluvastatin sodium in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jscimedcentral.com [jscimedcentral.com]
- 6. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. juniperpublishers.com [juniperpublishers.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. usbio.net [usbio.net]
- 12. moravek.com [moravek.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
Comprehensive Analytical Identification of (3S,5R)-Fluvastatin-d7: An In-Depth Guide to NMR and Mass Spectrometry Profiling
Executive Summary
The precise quantification of fluvastatin in complex biological matrices requires robust analytical methodologies, predominantly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). To mitigate matrix effects and ensure quantitative accuracy, the use of a Stable Isotope-Labeled Internal Standard (SIL-IS) is strictly required. (3S,5R)-Fluvastatin-d7 serves as the gold standard for this purpose.
This whitepaper provides an authoritative, in-depth technical guide on the structural identification and analytical validation of (3S,5R)-Fluvastatin-d7. By exploring the causality behind Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) behaviors, this guide establishes a self-validating framework for researchers and drug development professionals to verify isotopic purity and structural integrity.
Mechanistic Rationale for Isotopic Labeling
In the design of (3S,5R)-Fluvastatin-d7, the seven deuterium atoms are strategically incorporated into the N-isopropyl group attached to the indole core. The IUPAC name for this labeled compound is sodium (E,3S,5R)-7-[3-(4-fluorophenyl)-1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)indol-2-yl]-3,5-dihydroxyhept-6-enoate[1].
Causality of the Labeling Position:
-
Metabolic Stability: The N-isopropyl group is highly resistant to in vivo and in vitro hydrogen-deuterium (H/D) exchange. Unlike acidic protons (e.g., carboxylic or hydroxyl groups) or activated aromatic protons, the aliphatic C-D bonds remain intact during sample extraction and chromatographic separation.
-
Synthetic Efficiency: The d7-isopropyl moiety can be efficiently introduced using commercially available d7-isopropyl halides during the early stages of indole synthesis, ensuring high isotopic purity (>99% atom % D).
Structural Validation via NMR Spectroscopy
NMR spectroscopy provides the most direct evidence of isotopic incorporation. The validation of Fluvastatin-d7 relies on a multi-nuclear approach, where the absence of specific signals is just as critical as the presence of new ones.
Proton (1H) NMR: The Causality of Signal Attenuation
In the 1H NMR spectrum of unlabeled fluvastatin, the N-isopropyl group exhibits highly characteristic signals: a septet at ~4.95 ppm (1H, -CHMe₂) and a doublet at ~1.70 ppm (6H, -CH(CH₃)₂). In Fluvastatin-d7, the replacement of these seven protons with deuterium completely abolishes these signals. This signal attenuation is the primary self-validating checkpoint for isotopic purity. Any residual signal at these chemical shifts directly quantifies the presence of unlabeled (d0) impurities.
Carbon (13C) NMR: Isotope Effects and Relaxation
The 13C NMR spectrum of Fluvastatin-d7 demonstrates two distinct phenomena caused by deuterium incorporation:
-
Multiplet Splitting: Because deuterium has a nuclear spin of
, the carbon atoms of the isopropyl group couple with the attached deuteriums. The methine carbon (~48.0 ppm) appears as a triplet, and the methyl carbons (~21.0 ppm) appear as a septet. -
Signal Quenching: The intensity of these deuterated carbon signals drops drastically. This is caused by the loss of the Nuclear Overhauser Effect (NOE)—which normally enhances the signal of 13C nuclei attached to protons—and the significantly longer longitudinal relaxation times (
) of deuterated carbons.
Deuterium (2H) NMR: Direct Confirmation
To close the validation loop, 2H NMR is employed. The spectrum will show broad singlets at ~4.95 ppm (1D) and ~1.70 ppm (6D), directly mirroring the missing proton signals and confirming the exact spatial location of the label.
Caption: Workflow for the NMR-based structural validation of (3S,5R)-Fluvastatin-d7.
Table 1: Comparative NMR Data Summary
| Nucleus | Unlabeled Fluvastatin (ppm) | Fluvastatin-d7 (ppm) | Causality / Observation |
| 1H | 4.95 (septet, 1H), 1.70 (d, 6H) | Absent | Protons replaced by deuterium, quenching the signal. |
| 2H | Absent | ~4.95 (br s, 1D), ~1.70 (br s, 6D) | Direct observation of the deuterium label. |
| 13C | ~48.0 (s), ~21.0 (s) | ~47.5 (t), ~20.5 (sep) | C-D scalar coupling and loss of NOE intensity. |
Mass Spectrometry (LC-MS/MS) Profiling
For bioanalytical applications, understanding the collision-induced dissociation (CID) pathways of Fluvastatin-d7 is paramount[2]. The mass increment of +7 Da must be tracked through the fragmentation cascade to select appropriate Multiple Reaction Monitoring (MRM) transitions.
Ionization and Precursor Ions
Under positive Electrospray Ionization (ESI+), unlabeled fluvastatin yields a protonated precursor ion
Fragmentation Causality
The fragmentation of statins typically begins with the cleavage of the bulky, labile side chains[4].
-
Formation of m/z 273.17: The primary fragmentation event is the cleavage of the dihydroxyheptenoic acid side chain. This yields a stable, conjugated indole core cation that retains the N-isopropyl group. In unlabeled fluvastatin, this fragment is m/z 266.13 . Because the d7-isopropyl group is retained, the labeled fragment shifts by exactly +7 Da to m/z 273.17 .
-
Formation of m/z 225.10: A secondary, higher-energy fragmentation involves the loss of the N-isopropyl group via alkene elimination. In unlabeled fluvastatin, the loss of propene (C₃H₆, 42 Da) from m/z 266 yields m/z 224.09 . In the d7 isotopologue, the loss of d7-propene (C₃D₆, 48 Da) transfers one deuterium atom to the indole nitrogen, yielding m/z 225.10 .
Caption: ESI(+)-MS/MS fragmentation pathway of (3S,5R)-Fluvastatin-d7.
Table 2: MRM Transition Summary
| Compound | Precursor Ion | Primary Product Ion (Retains Iso) | Secondary Product Ion (Loses Iso) |
| Fluvastatin | m/z 412.19 | m/z 266.13 | m/z 224.09 |
| Fluvastatin-d7 | m/z 419.24 | m/z 273.17 | m/z 225.10 |
Experimental Protocols: A Self-Validating System
Protocol A: NMR Isotopic Purity Validation
Objective: Confirm the structure and calculate the isotopic purity of (3S,5R)-Fluvastatin-d7.
-
Sample Preparation: Dissolve 10 mg of (3S,5R)-Fluvastatin-d7 in 0.6 mL of anhydrous DMSO-d6. Ensure complete dissolution to prevent line broadening.
-
1H NMR Acquisition: Acquire standard 1H NMR at 400 MHz or higher. Set the relaxation delay (
) to at least 2 seconds to ensure quantitative integration. -
Validation Checkpoint: Integrate the aromatic signals (7.0–7.8 ppm) and set the total integral to 9H (accounting for the indole and fluorophenyl protons). Check the regions at 4.95 ppm and 1.70 ppm. The integral of these regions must be
relative to the aromatic protons, confirming isotopic purity. -
2H NMR Acquisition: Run a 2H (deuterium) experiment using DMSO (natural abundance) as an internal reference. Confirm the presence of two broad signals at 4.95 and 1.70 ppm with an integration ratio of 1:6.
Protocol B: LC-MS/MS Method Development
Objective: Establish a robust MRM method for pharmacokinetic quantification[5].
-
Chromatography: Use a C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Mobile Phase A: 0.1% Formic acid in Water. Mobile Phase B: 0.1% Formic acid in Acetonitrile. Run a gradient from 20% B to 80% B over 3 minutes.
-
Source Optimization: Infuse a 100 ng/mL solution of Fluvastatin-d7 directly into the ESI source. Optimize capillary voltage (~3.0 kV) and desolvation temperature (~400°C) to maximize the m/z 419.24 precursor ion.
-
Collision Energy (CE) Optimization:
-
Ramp the CE from 10 eV to 40 eV.
-
Validation Checkpoint: At ~20-25 eV, the m/z 273.17 ion should dominate the spectrum. At ~35-40 eV, the m/z 225.10 ion will become the base peak.
-
-
Final MRM Setup: Select the 419.24
273.17 transition as the primary quantifier due to its higher signal-to-noise ratio and structural specificity, and 419.24 225.10 as the qualifier transition.
Conclusion
The identification and validation of (3S,5R)-Fluvastatin-d7 require a rigorous understanding of molecular physics and gas-phase ion chemistry. By leveraging the predictable attenuation of 1H NMR signals and the highly specific +7 Da mass shift in the primary MS/MS fragments, analytical scientists can establish a self-validating framework. This ensures that the internal standard behaves identically to the target analyte chromatographically, while remaining perfectly distinct mass-spectrometrically, thereby guaranteeing the integrity of downstream pharmacokinetic and clinical data.
References
-
. National Center for Biotechnology Information, U.S. National Library of Medicine. 2.. Veeprho Pharmaceuticals. 3.. MedChemExpress. 4.. PLOS One Research Journals, September 2014.
Sources
- 1. veeprho.com [veeprho.com]
- 2. Fluvastatin | C24H26FNO4 | CID 1548972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cardiovascular Drugs as Water Contaminants and Analytical Challenges in the Evaluation of Their Degradation | MDPI [mdpi.com]
- 5. Fluvastatin Mediated Breast Cancer Cell Death: A Proteomic Approach to Identify Differentially Regulated Proteins in MDA-MB-231 Cells | PLOS One [journals.plos.org]
Methodological & Application
Application Note: Quantitative Bioanalysis of Fluvastatin in Human Plasma using (3S,5R)-Fluvastatin-d7 as an Internal Standard by LC-MS/MS
Abstract
This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise quantification of Fluvastatin in human plasma. To ensure the highest degree of accuracy and to correct for variability during sample processing and analysis, a stable isotope-labeled internal standard, (3S,5R)-Fluvastatin-d7, is employed. The protocol outlines a straightforward solid-phase extraction (SPE) procedure for sample cleanup, followed by rapid chromatographic separation and sensitive detection using a triple quadrupole mass spectrometer. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies, offering excellent sensitivity, specificity, and reproducibility in line with regulatory guidelines.
Introduction: The Imperative for an Internal Standard
Fluvastatin is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis, and is widely prescribed to reduce elevated cholesterol levels.[1] Accurate measurement of its concentration in biological matrices like human plasma is crucial for pharmacokinetic and bioequivalence studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity and specificity.[2]
However, the journey from a plasma sample to a final concentration value is fraught with potential sources of variability. These can include sample loss during extraction, fluctuations in instrument response, and matrix effects where co-eluting endogenous components suppress or enhance the analyte signal.[3] To mitigate these variables, an ideal internal standard (IS) is incorporated into every sample, calibrator, and quality control (QC) sample at a known concentration.[3] The IS should mimic the analyte's chemical and physical properties as closely as possible.[4]
Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are considered the "gold standard" for quantitative bioanalysis using LC-MS/MS.[4][5] They are chemically almost identical to the analyte, meaning they co-elute during chromatography and exhibit nearly the same behavior during sample preparation and ionization.[4][6] This allows them to effectively compensate for variations, leading to more accurate and precise quantification.[4] (3S,5R)-Fluvastatin-d7, with seven deuterium atoms, provides a sufficient mass shift from the unlabeled analyte for distinct detection by the mass spectrometer while maintaining nearly identical physicochemical properties.[7]
The Role and Chemistry of (3S,5R)-Fluvastatin-d7
(3S,5R)-Fluvastatin-d7 is a deuterated analog of the therapeutically active (-)-3S,5R enantiomer of Fluvastatin.[1][7] The seven deuterium atoms are strategically placed on the isopropyl group, a stable position that prevents back-exchange with hydrogen atoms from the sample or solvent, a phenomenon that can compromise accuracy.[4][7]
Chemical Structures:
Caption: Structural relationship between Fluvastatin and its deuterated internal standard.
The mass difference ensures that the two compounds can be distinguished by the mass spectrometer, while their chemical identity ensures they behave similarly during the analytical process.[5] This co-elution and similar ionization response are fundamental to correcting for matrix effects and other sources of analytical variability.[8]
Experimental Protocol: A Validated Bioanalytical Workflow
This protocol is designed to be a self-validating system, adhering to the principles outlined in the FDA's Bioanalytical Method Validation guidance.[9][10]
Materials and Reagents
| Material | Source |
| Fluvastatin Sodium Reference Standard | USP or equivalent |
| (3S,5R)-Fluvastatin-d7 (Sodium Salt) | Certified Supplier |
| Human Plasma (K2EDTA) | Reputable Bio-supplier |
| Acetonitrile (ACN), Methanol (MeOH) | LC-MS Grade |
| Formic Acid, Ammonium Acetate | LC-MS Grade |
| Deionized Water | >18 MΩ·cm |
| Solid Phase Extraction (SPE) Cartridges | e.g., C18, 100 mg, 1 mL |
Preparation of Standards and Solutions
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of Fluvastatin and (3S,5R)-Fluvastatin-d7 in methanol.
-
Working Solutions:
-
Calibration Standards (CS): Serially dilute the Fluvastatin stock solution with 50:50 (v/v) Methanol:Water to prepare working solutions for spiking into plasma.
-
Internal Standard (IS) Working Solution: Dilute the (3S,5R)-Fluvastatin-d7 stock solution with acetonitrile to a final concentration of 20 ng/mL.
-
Quality Control (QC) Samples: Prepare separate working solutions for Low, Medium, and High QC concentrations.
-
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a robust technique for purifying analytes from complex matrices like plasma, offering improved selectivity and reduced solvent consumption compared to liquid-liquid extraction.[11][12] It operates on the principle of selective adsorption and elution.[13][14]
SPE Workflow Diagram:
Caption: The four critical phases of the Solid-Phase Extraction (SPE) process.
Step-by-Step Protocol:
-
Sample Pre-treatment: To 200 µL of human plasma in a microcentrifuge tube, add 20 µL of the IS working solution (20 ng/mL Fluvastatin-d7). Vortex briefly. This early addition is critical for the IS to account for variability in all subsequent steps.[3]
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of Methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% Methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of Acetonitrile into a clean collection tube.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid).
LC-MS/MS Conditions
The use of Electrospray Ionization (ESI) is recommended as it is a "soft" ionization technique suitable for polar and thermally labile molecules like Fluvastatin, minimizing in-source fragmentation and preserving the molecular ion.[15][16]
Table 1: Suggested LC-MS/MS Parameters
| Parameter | Condition | Rationale |
| LC System | Agilent 1290 Infinity II or equivalent | High-pressure capability for efficient separation. |
| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention and peak shape for Fluvastatin. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier promotes protonation for positive ion mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution from the reverse-phase column. |
| Gradient | Optimized for separation from matrix components (e.g., 30% to 95% B over 3 min) | Ensures sharp peaks and minimizes run time. |
| Flow Rate | 0.4 mL/min | Typical for analytical scale columns. |
| Injection Volume | 5 µL | Balances sensitivity and potential for column overload. |
| MS System | Agilent 6490 Triple Quadrupole or equivalent | High sensitivity and specificity for quantitative analysis. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Fluvastatin readily forms protonated molecules [M+H]+.[17] |
| MRM Transitions | Fluvastatin: Q1: 412.2 -> Q3: 244.1 (Quantifier), 288.1 (Qualifier) | Specific precursor-product ion transitions for unambiguous identification. |
| Fluvastatin-d7: Q1: 419.2 -> Q3: 251.1 (Quantifier) | Mass shift of +7 Da for both precursor and product ions. | |
| Source Temp. | ~300 °C | Optimized for desolvation of the ESI plume. |
| Gas Flow | Optimized for specific instrument | Crucial for efficient ionization and ion transmission. |
Method Validation
The developed method must be validated according to regulatory guidelines, such as those from the FDA or the International Council for Harmonisation (ICH).[9][18] Validation ensures that the analytical method is reliable and reproducible for its intended use.[10]
Table 2: Key Validation Parameters and Typical Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria (FDA/ICH M10)[9][18] |
| Selectivity | Ensure no interference at the retention times of the analyte and IS. | Response in blank samples should be <20% of the LLOQ for the analyte and <5% for the IS. |
| Linearity & Range | Define the concentration range over which the method is accurate and precise. | At least 6 non-zero points; correlation coefficient (r²) ≥ 0.99. |
| Lower Limit of Quantitation (LLOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. | Signal-to-noise ratio > 5; Accuracy within ±20%, Precision ≤20%. |
| Accuracy & Precision | Determine the closeness of measured values to the true value and their variability. | Intra- and inter-day runs: Accuracy within ±15% (±20% at LLOQ), Precision (CV%) ≤15% (≤20% at LLOQ). |
| Matrix Effect | Assess the ion suppression or enhancement caused by the biological matrix. | IS-normalized matrix factor CV% should be ≤15%. |
| Recovery | The efficiency of the extraction procedure. | Should be consistent and reproducible, though not necessarily 100%. |
| Stability | Evaluate analyte stability under various conditions (freeze-thaw, bench-top, long-term storage). | Mean concentration should be within ±15% of the nominal concentration. |
Data Analysis and Interpretation
Quantification is based on the ratio of the peak area of the Fluvastatin quantifier ion to the peak area of the (3S,5R)-Fluvastatin-d7 internal standard. A calibration curve is constructed by plotting this peak area ratio against the nominal concentration of the calibration standards. The concentration of Fluvastatin in unknown samples (e.g., patient plasma) is then calculated from this curve using a weighted (e.g., 1/x²) linear regression.
Conclusion
The use of (3S,5R)-Fluvastatin-d7 as an internal standard is integral to the development of a robust, accurate, and precise LC-MS/MS method for the quantification of Fluvastatin in human plasma. Its chemical and physical similarity to the analyte ensures effective compensation for analytical variability, from sample extraction to final detection.[6] The detailed protocol and validation framework provided in this application note offer a reliable foundation for researchers and drug development professionals engaged in bioanalytical studies of Fluvastatin, ensuring data integrity that meets stringent regulatory standards.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][9]
-
Agilent Technologies. (n.d.). A High Sensitivity Method for the Quantification of Fluvastatin in Plasma Using an Agilent 1290 Infinity Binary LC and an Agilent 6490 Triple Quadrupole Mass Spectrometer. Application Note. [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link][6]
-
Chen, H., et al. (2022). Extractive electrospray ionization mass spectrometry for analytical evaluation and synthetic preparation of pharmaceutical chemicals. Frontiers in Chemistry. [Link][19]
-
BioPharma Services Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link][10]
-
A.M.E. College. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. [Link][8]
-
KCAS Bio. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link][20]
-
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. [Link][5]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Federal Register. [Link][18]
-
U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. [Link][21]
-
K. L. G. de Souza, R. A. de Moraes, & M. E. C. de Queiroz. (2006). Electrospray Ionisation - Mass Spectrometry (LC-ESI-MS) of Selected Pharmaceuticals. Journal of the Brazilian Chemical Society. [Link][22]
-
Cooks, R. G., et al. (2005). Desorption Electrospray Ionization Mass Spectrometry for High-Throughput Analysis of Pharmaceutical Samples in the Ambient Environment. Analytical Chemistry. [Link][23]
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. [Link][3]
-
Wax Studios. (n.d.). Electrospray Ionization Mass Spectrometry. [Link][15]
-
Phenomenex. (n.d.). What is Solid-Phase Extraction?. [Link][13]
-
Organomation. (n.d.). What is Solid Phase Extraction (SPE)?. [Link][11]
-
Chromedia. (n.d.). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. [Link][16]
-
Lanchote, V. L., et al. (2006). Chiral evaluation of fluvastatin in human plasma by high-performance liquid chromatography electrospray mass spectrometry. Journal of Chromatography B. [Link][17]
-
ResearchGate. (2025). Determination of fluvastatin in human plasma by LC-MS method. [Link][24]
-
Hawach Scientific. (2026). Concept and Basic Principles of Solid Phase Extraction. [Link][14]
-
Abujaber, A. A., et al. (2022). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. Journal of Chromatography A. [Link][12]
-
ResearchGate. (2025). Quantitative determination of fluvastatin in human plasma by gas chromatography/negative ion chemical ionization mass spectrometry using [O-18(2)]-fluvastatin as an internal standard. [Link][2]
-
Al-Dirbashi, O. Y., et al. (2023). Confirmation of Statin and Fibrate Use from Small-Volume Archived Plasma Samples by High-Throughput LC-MS/MS Method. Molecules. [Link][25]
-
Lanchote, V. L., et al. (2001). Stereoselective analysis of fluvastatin in human plasma for pharmacokinetic studies. Journal of Chromatography B: Biomedical Sciences and Applications. [Link][1]
Sources
- 1. Stereoselective analysis of fluvastatin in human plasma for pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. resolvemass.ca [resolvemass.ca]
- 7. veeprho.com [veeprho.com]
- 8. texilajournal.com [texilajournal.com]
- 9. gabionline.net [gabionline.net]
- 10. resolvemass.ca [resolvemass.ca]
- 11. organomation.com [organomation.com]
- 12. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What is Solid-Phase Extraction? | Phenomenex [phenomenex.com]
- 14. specartridge.com [specartridge.com]
- 15. wax-studios.com [wax-studios.com]
- 16. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]
- 17. Chiral evaluation of fluvastatin in human plasma by high-performance liquid chromatography electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Federal Register :: M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability [federalregister.gov]
- 19. Extractive electrospray ionization mass spectrometry for analytical evaluation and synthetic preparation of pharmaceutical chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 20. labs.iqvia.com [labs.iqvia.com]
- 21. hhs.gov [hhs.gov]
- 22. benthamdirect.com [benthamdirect.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
Protocol for the Accurate Fortification of (3S,5R)-Fluvastatin-d7 into Human Plasma for Quantitative Bioanalysis
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
This document provides a detailed protocol for the precise spiking of the stable isotope-labeled internal standard (SIL-IS), (3S,5R)-Fluvastatin-d7, into human plasma. The use of a SIL-IS is a cornerstone of modern quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), offering unparalleled accuracy by correcting for variability during sample preparation and analysis.[1] This guide is intended for researchers, scientists, and drug development professionals, providing not only a step-by-step methodology but also the underlying scientific principles that ensure data integrity and reproducibility. We will cover the preparation of stock solutions, the fortification of the plasma matrix, and a validated protein precipitation method for sample cleanup prior to instrumental analysis.
Introduction: The Rationale for Stable Isotope-Labeled Internal Standards
In quantitative LC-MS/MS, the journey of an analyte from a complex biological matrix like human plasma to the detector is fraught with potential for variability. Steps such as protein precipitation, liquid-liquid extraction, and sample injection can all introduce errors, while matrix effects can unpredictably suppress or enhance the analyte signal during ionization.[2][3][4]
A stable isotope-labeled internal standard (SIL-IS) is the gold standard for mitigating these issues.[1] (3S,5R)-Fluvastatin-d7 is an ideal SIL-IS for the quantification of Fluvastatin. It is chemically identical to the analyte, ensuring it behaves similarly during extraction and chromatographic separation.[1] However, its increased mass due to deuterium labeling allows it to be distinguished by the mass spectrometer.[1][5] By adding a known, fixed amount of (3S,5R)-Fluvastatin-d7 to every sample, calibrator, and quality control (QC) standard at the beginning of the workflow, it experiences the same procedural losses and matrix effects as the analyte.[6] Quantification is then based on the peak area ratio of the analyte to the IS, providing a normalized and highly accurate result.[6] This protocol establishes a robust framework for its implementation.
Materials and Equipment
Reagents
-
(3S,5R)-Fluvastatin-d7 Sodium Salt (Purity ≥98%)
-
Human Plasma (with K2-EDTA as anticoagulant)
-
Methanol (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Deionized Water (18.2 MΩ·cm)
Equipment & Consumables
-
Analytical Balance (readable to 0.01 mg)
-
Class A Volumetric Flasks (1 mL, 10 mL, 100 mL)[7]
-
Calibrated Pipettes (P10, P200, P1000) and tips
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge (capable of >14,000 x g)
-
Freezer (-20°C and -80°C for storage)
Protocol Part I: Preparation of Standard Solutions
Accurate preparation of the internal standard stock and working solutions is paramount, as the final concentration of all subsequent samples depends on it.[7][8] All preparations should be performed in a clean, controlled environment using calibrated equipment.
Primary Stock Solution (1.0 mg/mL)
-
Weighing: Accurately weigh approximately 1.00 mg of (3S,5R)-Fluvastatin-d7 powder using an analytical balance. Record the exact weight.
-
Dissolution: Quantitatively transfer the powder to a 1.0 mL Class A volumetric flask.[9]
-
Solubilization: Add approximately 0.7 mL of LC-MS grade methanol. Vortex gently for 30-60 seconds to fully dissolve the solid.
-
Dilution to Volume: Bring the solution to the 1.0 mL mark with methanol. Cap the flask and invert it 10-15 times to ensure homogeneity.[10]
-
Storage: Transfer the solution to a clearly labeled amber vial and store at -20°C. This stock solution should be stable for several months, but stability should be formally assessed.[11]
Working Internal Standard Solution (100 ng/mL)
A series of dilutions are performed to achieve a working concentration suitable for spiking into plasma. The final concentration should be chosen to provide a strong, stable signal in the LC-MS/MS system without causing detector saturation.
| Step | Solution Name | Starting Solution | Diluent | Dilution Factor | Final Concentration | Example Calculation |
| 1 | Intermediate Stock | Primary Stock (1.0 mg/mL) | Methanol | 1:100 | 10 µg/mL | 100 µL of Primary Stock into a 10 mL volumetric flask, fill to mark. |
| 2 | Working IS Solution | Intermediate Stock (10 µg/mL) | Methanol | 1:100 | 100 ng/mL | 100 µL of Intermediate Stock into a 10 mL volumetric flask, fill to mark. |
Table 1: Serial dilution scheme for (3S,5R)-Fluvastatin-d7 working solution preparation.
Protocol Part II: Spiking into Human Plasma
This procedure describes the fortification of the internal standard into an analytical plasma sample. The same process applies to calibration standards and quality control samples.
Plasma Handling
-
Retrieve frozen human plasma aliquots from -80°C storage.
-
Thaw the plasma samples on ice or in a refrigerator to prevent protein degradation.
-
Once thawed, gently vortex the plasma for 5-10 seconds to ensure homogeneity.
Fortification (Spiking) Procedure
The goal is to add a small, precise volume of the working IS solution to the plasma sample. The volume of the added solution should be minimal (ideally ≤5% of the plasma volume) to avoid significantly altering the plasma matrix.
-
Pipette 190 µL of thawed, vortexed human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the 100 ng/mL Working IS Solution directly into the plasma.
-
Immediately cap the tube and vortex for 5-10 seconds at medium speed. This step is critical for ensuring the IS is homogenously distributed.
-
The resulting concentration of (3S,5R)-Fluvastatin-d7 in the plasma is 5 ng/mL .
-
Calculation: (100 ng/mL * 0.010 mL) / (0.190 mL + 0.010 mL) = 5 ng/mL
-
| Parameter | Volume/Concentration | Rationale |
| Plasma Aliquot Volume | 190 µL | Standard volume for micro-sampling. |
| Working IS Solution Volume | 10 µL | 5% of the final volume, minimizes matrix alteration. |
| Final IS Concentration | 5 ng/mL | A typical concentration for sensitive LC-MS/MS assays. |
Table 2: Summary of the plasma spiking protocol.
Protocol Part III: Post-Spiking Sample Preparation
After spiking, the sample must be processed to remove interfering substances, primarily proteins, which can clog analytical columns and suppress ionization.[12][13] Protein precipitation with a cold organic solvent is a rapid and effective method.[14][15]
Acetonitrile Protein Precipitation
-
To the 200 µL of spiked plasma, add 600 µL of ice-cold acetonitrile (a 3:1 ratio of solvent to plasma).
-
Vortex the mixture vigorously for 30 seconds to ensure complete protein denaturation and precipitation.[12]
-
Incubate the sample at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[12]
-
Carefully collect the supernatant (approximately 750-800 µL) and transfer it to a clean tube or a 96-well plate for LC-MS/MS analysis.
Workflow Visualization
The following diagram illustrates the complete workflow from stock solution preparation to the final sample ready for analysis.
Caption: The principle of using an internal standard to normalize for analytical variability.
References
-
LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. (2025). Longdom.org. [Link]
-
Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. (2016). Bioanalysis Zone. [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis. (2024). FDA. [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. (2025). nebiolab.com. [Link]
-
Bioanalytical Method Validation for Biomarkers Guidance. (n.d.). HHS.gov. [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). aaps.org. [Link]
-
FDA announces final guidance for 'Bioanalytical Method validation,' now available. (2018). Bioanalysis Zone. [Link]
-
The Impact of Matrix Effects on Mass Spectrometry Results. (2025). ResolveMass Laboratories Inc. [Link]
-
Quantitative Determination of Drugs of Abuse in Human Plasma and Serum by LC/MS/MS Using Agilent Captiva EMR—Lipid Cleanup. (n.d.). Agilent. [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. (n.d.). PMC - NIH. [Link]
-
Determination of drugs of abuse and metabolites in plasma microsamples by LC-MS/MS after microQuEChERS extraction. (n.d.). PMC. [Link]
-
matrix-effect-in-bioanalysis-an-overview.pdf. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
A multi-analyte LC-MS/MS method for the determination of 57 pharmaceuticals and illicit drugs in plasma, and its application to poisoning cases. (2023). PubMed. [Link]
-
How Do You Prepare Reference Standards and Solutions? (2020). Spectroscopy Online. [Link]
-
Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. (2003). ACS Publications. [Link]
-
(3S,5R)-Fluvastatin-d7 (Sodium). (n.d.). Veeprho. [Link]
-
How To Make A Standard Solution. (2024). The Chemistry Blog - Buy Chemicals Online. [Link]
-
How to Make a Standard Solution – HSC Chemistry. (n.d.). Science Ready. [Link]
-
Preparing Solutions. (2025). Chemistry LibreTexts. [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation. [Link]
-
Protein Precipitation (PPT) Extraction. (n.d.). Phenomenex. [Link]
-
How to Make Accurate Stock Solutions. (2025). Bitesize Bio. [Link]
-
ISOLATING DRUGS FROM BIOLOGICAL FLUIDS - USING "SOLVENT FIRST" PROTEIN PRECIPITATION. (n.d.). Norlab. [Link]
-
(3R,5S)-rel-Fluvastatin-D7 tert-Butyl Ester. (n.d.). Veeprho. [Link]
-
Chemical Name : (3R,5S)-Fluvastatin-d7 Sodium Salt. (n.d.). Pharmaffiliates. [Link]
-
(3S,5R)-fluvastatin(1-). (n.d.). PubChem. [Link]
-
Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples. (2015). PMC. [Link]
-
Evaluation of Sample Preparation Strategies for Human Milk and Plasma Proteomics. (2021). MDPI. [Link]
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry. (n.d.). SciSpace. [Link]
-
Deuterated Standards for LC-MS Analysis. (2025). ResolveMass Laboratories Inc. [Link]
-
(3R,5S)-Fluvastatin-d7 (sodium). (n.d.). Anagnostics. [Link]
-
What is the procedure for internal standard Calibration? (2022). ResearchGate. [Link]
-
Identification of Human Blood Plasma Proteins Using Spike-In Peptides in Shotgun Proteomics. (2019). Biomedical Chemistry: Research and Methods. [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eijppr.com [eijppr.com]
- 5. veeprho.com [veeprho.com]
- 6. benchchem.com [benchchem.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. scienceready.com.au [scienceready.com.au]
- 11. benchchem.com [benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. bioanalysis-zone.com [bioanalysis-zone.com]
- 14. Protein Precipitation (PPT) Extraction | Phenomenex [phenomenex.com]
- 15. norlab.com [norlab.com]
Extraction of Fluvastatin from serum using deuterated internal standard
Application Note: High-Sensitivity Extraction and LC-MS/MS Quantification of Fluvastatin in Human Serum Using a Deuterated Internal Standard
Introduction & Mechanistic Rationale
Fluvastatin is a highly efficacious 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitor widely prescribed for hypercholesterolemia. In clinical pharmacokinetics and therapeutic drug monitoring, quantifying fluvastatin in complex biological matrices such as human serum requires highly sensitive and selective analytical techniques.
The primary challenge in serum analysis is the presence of endogenous phospholipids and proteins, which can cause severe matrix-induced ion suppression during electrospray ionization (ESI). To establish a self-validating and robust assay, this protocol employs Fluvastatin-d6 as a stable isotope-labeled internal standard (SIL-IS).
Causality of the SIL-IS: Fluvastatin-d6 contains six deuterium atoms, increasing its mass by 6 Da compared to the native drug, allowing distinct mass spectrometric resolution[1]. Because the SIL-IS shares identical physicochemical properties with fluvastatin, it co-elutes chromatographically and experiences the exact same matrix effects in the ESI source. By calculating the ratio of the analyte peak area to the IS peak area, the method intrinsically corrects for any variations in extraction recovery and ionization efficiency, ensuring absolute quantitative trustworthiness.
Experimental Workflow
Figure 1: Step-by-step experimental workflow for the extraction of Fluvastatin from human serum.
Materials and Reagents
-
Target Analyte : Fluvastatin sodium reference standard.
-
Internal Standard : Fluvastatin-d6 (SIL-IS).
-
Solvents : LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Ultrapure Water.
-
Additives : LC-MS grade Acetic Acid[2].
-
Matrix : Drug-free human serum (for calibration curve and Quality Control (QC) preparation).
Self-Validating Sample Preparation Protocol
To maintain scientific integrity, the protocol is designed as a self-validating system. A calibration curve (0.2 to 50 ng/mL) and three QC levels (0.75, 5, and 40 ng/mL) must be processed alongside unknown samples to verify assay linearity and accuracy.
-
Step 1: Aliquoting & Spiking Transfer 160 µL of human serum into a 1.5 mL low-bind Eppendorf tube. Add 20 µL of Fluvastatin-d6 working solution (20 ng/mL). Causality: Spiking the IS directly into the raw matrix before any processing ensures that the IS undergoes the exact same volumetric and extraction losses as the endogenous target analyte, providing a reliable baseline for ratio-based quantification.
-
Step 2: Protein Precipitation (PPT) Add 600 µL of ice-cold Acetonitrile to the spiked serum. Vortex vigorously for 2 minutes. Causality: Fluvastatin is highly protein-bound in systemic circulation (>98%). The addition of cold organic solvent rapidly alters the dielectric constant of the solution, denaturing serum proteins (such as albumin) and breaking drug-protein bonds. This releases the fluvastatin into the supernatant while minimizing thermal degradation.
-
Step 3: Centrifugation Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C[2]. Causality: High-speed centrifugation forces the denatured protein aggregates into a solid pellet at the bottom of the tube, yielding a clear supernatant and preventing the introduction of particulates that could clog the analytical LC column.
-
Step 4: Evaporation & Reconstitution Transfer 600 µL of the clear supernatant to a clean tube and evaporate to dryness under a gentle stream of Nitrogen gas at 40°C. Reconstitute the dried extract in 100 µL of Mobile Phase A:B (50:50, v/v)[2]. Causality: Evaporating the organic solvent concentrates the analyte, which is critical for achieving a highly sensitive Limit of Detection (LOD) of 0.1 ng/mL. Reconstituting in the mobile phase ensures that the sample is perfectly matched to the initial chromatographic conditions, preventing peak broadening or solvent-front distortion upon injection.
LC-MS/MS Analytical Conditions
5.1 Chromatographic Separation
-
Column : C18 Reverse-Phase (e.g., 2.1 × 100 mm, 1.7 µm)[2].
-
Mobile Phase A : 0.1% Acetic acid in Water[2].
-
Mobile Phase B : 0.1% Acetic acid in Acetonitrile[2].
-
Flow Rate : 0.6 mL/min[2].
-
Causality: The slightly acidic mobile phase maintains fluvastatin in a predictable ionization state while the reverse-phase C18 column effectively retains the hydrophobic statin structure, separating it from residual polar matrix components.
5.2 Mass Spectrometry Parameters
-
Ionization Mode : Negative Electrospray Ionization (ESI-)[2]. Causality: Fluvastatin features a carboxylic acid moiety that readily donates a proton to form a stable [M-H]- anion. Negative ESI yields a significantly higher signal-to-noise (S/N) ratio and lower background noise compared to positive ion mode for this specific molecular structure[1].
Figure 2: MRM transitions for Fluvastatin and Fluvastatin-d6 in negative ESI mode.
Quantitative Data & Method Validation Summary
The method must be validated according to standard bioanalytical guidelines. The robust use of Fluvastatin-d6 ensures negligible carryover and excellent reproducibility.
| Validation Parameter | Value / Specification | Mechanistic Significance |
| Linear Dynamic Range | 0.2 – 50 ng/mL | Covers the expected therapeutic window for human PK studies. |
| Limit of Detection (LOD) | 0.1 ng/mL | Ensures trace-level quantification during the elimination phase. |
| Extraction Recovery | > 90%[3] | High efficiency of the PPT step in releasing protein-bound drug. |
| Intra/Inter-day Precision | CV < 10%[3] | SIL-IS normalization effectively mitigates run-to-run ESI variations. |
| Carryover | Negligible | Proper needle washing and gradient design prevent cross-contamination. |
Conclusion
The integration of Fluvastatin-d6 as a stable isotope-labeled internal standard transforms this extraction and LC-MS/MS protocol into a highly trustworthy, self-validating analytical system. By understanding the causality behind protein precipitation, acidic mobile phase selection, and negative ESI mechanics, researchers can reliably quantify fluvastatin in complex serum matrices with exceptional sensitivity and precision.
References
-
A High Sensitivity Method for the Quantification of Fluvastatin in Plasma Using an Agilent 1290 Infinity Binary LC and an Agilent 6490 Triple Quadrupole Mass Spectrometer. lcms.cz.
-
[3] Chiral evaluation of fluvastatin in human plasma by high-performance liquid chromatography electrospray mass spectrometry. nih.gov. 3
-
[2] Confirmation of Statin and Fibrate Use from Small-Volume Archived Plasma Samples by High-Throughput LC-MS/MS Method. mdpi.com. 2
-
[1] (PDF) Confirmation of Statin and Fibrate Use from Small-Volume Archived Plasma Samples by High-Throughput LC-MS/MS Method. researchgate.net. 1
Sources
LC-MS/MS transitions for (3S,5R)-Fluvastatin-d7 sodium quantification
An Application Note and Protocol for the Quantification of (3S,5R)-Fluvastatin-d7 Sodium using LC-MS/MS
Introduction
Fluvastatin is a competitive inhibitor of HMG-CoA reductase, an enzyme that catalyzes a critical step in cholesterol biosynthesis. It is widely prescribed for the treatment of hypercholesterolemia and for the prevention of cardiovascular events. Given its therapeutic importance, a robust and sensitive analytical method for the accurate quantification of Fluvastatin in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and drug development.
This application note provides a detailed protocol for the quantification of Fluvastatin using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, (3S,5R)-Fluvastatin-d7 sodium, to ensure high accuracy and precision by correcting for matrix effects and variations during sample processing and analysis. The principles of Multiple Reaction Monitoring (MRM) are leveraged for selective and sensitive detection.
Principle of the Method
The analytical method is based on the principles of liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The sample, typically plasma, is first subjected to a protein precipitation step to remove high molecular weight interferences. The supernatant containing the analyte (Fluvastatin) and the internal standard ((3S,5R)-Fluvastatin-d7) is then injected into the LC system.
Chromatographic separation is achieved on a C18 reversed-phase column, which separates Fluvastatin and its internal standard from other endogenous components. The eluent from the LC column is introduced into the mass spectrometer.
Ionization is typically achieved using Electrospray Ionization (ESI) in the negative ion mode, which is suitable for acidic molecules like Fluvastatin. In the mass spectrometer, the precursor ions of Fluvastatin and its deuterated internal standard are selectively isolated and then fragmented by collision-induced dissociation (CID). Specific product ions are then monitored. This process of selecting a precursor ion and monitoring a specific product ion is known as Multiple Reaction Monitoring (MRM) and provides a high degree of selectivity and sensitivity.
The concentration of Fluvastatin in the sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve constructed from samples with known concentrations of Fluvastatin.
Materials and Reagents
-
Fluvastatin sodium salt (analytical standard)
-
(3S,5R)-Fluvastatin-d7 sodium (internal standard)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Human plasma (or other relevant biological matrix)
Instrumentation and Analytical Conditions
Liquid Chromatography (LC) System
A typical LC system for this application would consist of a binary pump, a degasser, an autosampler, and a column oven.
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 10 mM Ammonium acetate in water with 0.1% Formic acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic acid |
| Gradient | See table below |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
LC Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 30 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 30 |
| 5.0 | 30 |
Mass Spectrometry (MS) System
A triple quadrupole mass spectrometer is required for MRM analysis.
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Ion Source Temperature | 550 °C |
| Ion Spray Voltage | -4500 V |
| Curtain Gas | 35 psi |
| Collision Gas | Nitrogen, 9 psi |
| Nebulizer Gas (Gas 1) | 55 psi |
| Heater Gas (Gas 2) | 60 psi |
MRM Transitions
The selection of MRM transitions is critical for the selectivity of the assay. The precursor ion is the deprotonated molecule [M-H]⁻. The product ions are generated by fragmentation of the precursor ion in the collision cell.
| Compound | Precursor Ion (Q1) [M-H]⁻ (m/z) | Product Ion (Q3) (m/z) | Declustering Potential (DP) (V) | Collision Energy (CE) (eV) |
| Fluvastatin | 410.2 | 348.1 | -60 | -25 |
| (3S,5R)-Fluvastatin-d7 | 417.2 | 355.1 | -60 | -25 |
Note: The optimal DP and CE values may vary between different mass spectrometer models and should be optimized experimentally.
Standard and Sample Preparation
Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Fluvastatin and (3S,5R)-Fluvastatin-d7 by dissolving the appropriate amount of each compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Fluvastatin stock solution in 50:50 (v/v) acetonitrile:water to create working solutions for calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard ((3S,5R)-Fluvastatin-d7) at a suitable concentration (e.g., 100 ng/mL) in the same diluent.
Sample Preparation: Protein Precipitation
-
Label microcentrifuge tubes for each sample, calibration standard, and QC.
-
To 50 µL of plasma sample, add 10 µL of the internal standard working solution (e.g., 100 ng/mL (3S,5R)-Fluvastatin-d7).
-
Add 150 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer 100 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
Method Validation
A full validation of this method should be performed according to the guidelines from regulatory agencies such as the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA). Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity: The range of concentrations over which the method is accurate and precise.
-
Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.
-
Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte and internal standard.
-
Recovery: The efficiency of the extraction procedure.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Data Analysis and Quantification
The data is acquired and processed using the software specific to the LC-MS/MS instrument. A calibration curve is generated by plotting the peak area ratio of Fluvastatin to (3S,5R)-Fluvastatin-d7 against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used. The concentration of Fluvastatin in the unknown samples is then calculated from the calibration curve.
Visualizations
Caption: Overall workflow for the quantification of Fluvastatin in plasma.
Caption: Principle of MRM for Fluvastatin and its d7-internal standard.
Conclusion
The LC-MS/MS method described provides a sensitive, selective, and robust approach for the quantification of Fluvastatin in biological matrices. The use of a stable isotope-labeled internal standard, (3S,5R)-Fluvastatin-d7, ensures high accuracy and precision. This method is well-suited for applications in clinical and preclinical studies requiring the reliable measurement of Fluvastatin concentrations.
References
-
Corsini, A., Bellosta, S., Baetta, R., Fumagalli, R., Paoletti, R., & Bernini, F. (1999). New insights into the pharmacodynamic and pharmacokinetic properties of statins. Pharmacology & Therapeutics, 84(3), 413-428. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
Using (3S,5R)-Fluvastatin-d7 for pharmacokinetic study standardization
Executive Summary
This guide details the strategic application of (3S,5R)-Fluvastatin-d7 as a stable isotope-labeled internal standard (SIL-IS) for the quantification of Fluvastatin in biological matrices.[1] While Fluvastatin is administered as a racemic mixture ((3R,5S) and (3S,5R)), the (3R,5S) enantiomer is responsible for the primary HMG-CoA reductase inhibition, whereas the (3S,5R) enantiomer exhibits distinct pharmacokinetic properties and metabolic clearance rates.[1]
The use of the specific (3S,5R)-d7 enantiomer allows for precise stereoselective normalization .[1] In chiral LC-MS/MS assays, this IS provides the exact chromatographic retention and ionization correction for the (3S,5R) analyte, which is often the more abundant species in plasma due to slower clearance.
Compound Snapshot: (3S,5R)-Fluvastatin-d7[1]
| Property | Specification |
| Chemical Name | Sodium (E,3S,5R)-7-[3-(4-fluorophenyl)-1-(1-methylethyl-d7)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoate |
| Stereochemistry | (3S, 5R) [Enantiopure] |
| Isotopic Label | d7 (Heptadeuterium on the isopropyl group) |
| Molecular Weight | ~418.5 g/mol (Free Acid: ~417.[1]5) |
| Precursor Ion (Q1) | m/z 417.2 (Negative mode) / 419.2 (Positive mode) |
| Solubility | Methanol, DMSO, Water (as Na salt) |
| Primary Application | Stereoselective PK, Bioequivalence Studies, Metabolic Profiling |
Strategic Method Design
The Stereochemical Imperative
Fluvastatin pharmacokinetics are stereoselective.[2]
-
(3R,5S)-Fluvastatin: Pharmacologically active; faster hepatic uptake; lower plasma AUC.[1]
-
(3S,5R)-Fluvastatin: Pharmacologically less active; slower clearance; higher plasma AUC.[1]
Why use (3S,5R)-Fluvastatin-d7?
-
Chiral Assays: In a chiral separation, the d7-IS must co-elute with its specific enantiomer to perfectly compensate for matrix effects at that specific retention time. Using a racemic d7-IS is standard, but if you only have the (3S,5R)-d7, it specifically validates the quantification of the (3S,5R) isomer.[1]
-
Achiral Assays: If measuring total Fluvastatin (racemate), (3S,5R)-Fluvastatin-d7 can serve as the global IS, provided it co-elutes with the racemic peak and no chiral inversion occurs during extraction.[1]
Mass Spectrometry Strategy
The d7 label is typically located on the isopropyl group of the indole ring.
-
Fragmentation Logic: The primary transition for Fluvastatin involves the loss of the dihydroxyheptenoic acid side chain or parts of it, often retaining the indole core.
-
Target Transition:
Experimental Protocol
Reagent Preparation
-
Stock Solution: Dissolve (3S,5R)-Fluvastatin-d7 in Methanol to 1 mg/mL. Store at -80°C.
-
Working IS Solution: Dilute Stock to 100 ng/mL in 50:50 Acetonitrile:Water.
-
Note: Keep solutions protected from light (amber vials) to prevent cis/trans photo-isomerization.[1]
-
Sample Preparation (Liquid-Liquid Extraction)
LLE is preferred over protein precipitation to minimize matrix effects and concentrate the sample.[1]
-
Aliquot: Transfer 200 µL of plasma/serum to a glass tube.
-
Spike: Add 20 µL of Working IS Solution ((3S,5R)-Fluvastatin-d7). Vortex 10s.
-
Acidify: Add 100 µL of Ammonium Acetate buffer (10 mM, pH 4.5).
-
Reasoning: Acidification suppresses ionization of the carboxylic acid, driving the drug into the organic phase.
-
-
Extract: Add 3 mL of MTBE (Methyl tert-butyl ether) or Diethyl Ether .
-
Agitate: Shaker for 10 min at 1200 rpm. Centrifuge at 4000g for 10 min.
-
Transfer: Transfer the organic (upper) layer to a clean tube.
-
Dry: Evaporate to dryness under Nitrogen at 40°C.
-
Reconstitute: Dissolve residue in 150 µL Mobile Phase (60:40 Mobile Phase mix).
LC-MS/MS Conditions (Chiral Method)
To separate the (3R,5S) and (3S,5R) enantiomers.
-
Column: Chiralcel OD-R or OD-RH (Reverse Phase Chiral), 150 x 4.6 mm, 5 µm.[1]
-
Mobile Phase:
-
Flow Rate: 0.5 mL/min.
-
Run Time: ~15 minutes (Enantiomers typically elute between 6-12 mins).[1]
-
Separation Logic: The (3S,5R)-d7 IS should co-elute exactly (or within <0.1 min shift) of the (3S,5R)-Fluvastatin analyte peak.[1]
LC-MS/MS Conditions (Achiral Method)
For total Fluvastatin quantification.
-
Column: C18 (e.g., Kinetex C18), 50 x 2.1 mm, 1.7 µm.[1]
-
Gradient:
-
0.0 min: 30% B
-
2.0 min: 95% B
-
3.0 min: 95% B
-
3.1 min: 30% B
-
-
Flow Rate: 0.4 mL/min.
Workflow Visualization
Caption: Workflow for the stereoselective extraction and quantification of Fluvastatin using (3S,5R)-d7 IS.
Validation & Troubleshooting
Deuterium Isotope Effect
In chiral chromatography, deuterated isotopologues can sometimes exhibit slightly different retention times than the non-deuterated parent due to differences in lipophilicity (C-D bonds are shorter and less lipophilic than C-H).
-
Check: Ensure the Retention Time (RT) shift between (3S,5R)-Fluvastatin and (3S,5R)-Fluvastatin-d7 is < 0.05 min .
-
Mitigation: If separation occurs, the IS cannot compensate for matrix effects occurring at the exact moment of analyte elution. Adjust mobile phase organic modifier (reduce %B) to merge peaks or widen the integration window.
Chiral Inversion
Fluvastatin is relatively stable, but extreme pH or light can cause isomerization.
-
Control: Process a "QC Low" sample of pure (3R,5S) to ensure no (3S,5R) peak appears during processing.
Acceptance Criteria (FDA/EMA)
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[6][7][8][9][10] [Link]
-
Niemi, M., et al. (2011). Pharmacogenetics of statins. Clinical Pharmacology & Therapeutics. [Link]
-
Vlčková, A., et al. (2018). Development of a chiral LC-MS/MS method for the determination of fluvastatin enantiomers in human plasma. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Mulvana, D. E. (2010).[1] Critical topics in ensuring data quality in bioanalytical LC–MS/MS. Bioanalysis. [Link][1]
-
Jemal, M., et al. (1999). LC/MS/MS determination of fluvastatin and its enantiomers in human plasma. Journal of Pharmaceutical and Biomedical Analysis. [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. Stereoselective analysis of fluvastatin in human plasma for pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. resolvemass.ca [resolvemass.ca]
- 9. bioanalysis-zone.com [bioanalysis-zone.com]
- 10. centerforbiosimilars.com [centerforbiosimilars.com]
High-Recovery Solid-Phase Extraction (SPE) of Fluvastatin from Human Plasma Using a Mixed-Mode Anion Exchange Protocol with Fluvastatin-d7 Sodium as an Internal Standard
An Application Note for Drug Development Professionals
Abstract
This application note provides a detailed, scientifically-grounded protocol for the extraction of Fluvastatin from complex biological matrices such as human plasma. Fluvastatin is a first-generation synthetic statin used to treat hypercholesterolemia by competitively inhibiting HMG-CoA reductase[1][2]. Accurate quantification is critical for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. This guide leverages a mixed-mode anion exchange solid-phase extraction (SPE) methodology, which provides superior selectivity and extract cleanliness compared to simpler reversed-phase or liquid-liquid extraction techniques[3][4]. The protocol incorporates Fluvastatin-d7 sodium, a stable isotope-labeled internal standard (SIL-IS), to ensure the highest level of accuracy and precision in subsequent LC-MS/MS analysis by compensating for matrix effects and variability during sample processing[5].
Introduction: The Rationale for a Selective SPE Strategy
The goal of any bioanalytical sample preparation is to isolate the target analyte from endogenous interferences (e.g., proteins, salts, phospholipids) that can compromise analytical results, particularly in sensitive LC-MS/MS assays[6][7][8]. While methods like protein precipitation are fast, they often fail to remove sufficient matrix components, leading to ion suppression and reduced method robustness[8][9].
Solid-phase extraction (SPE) offers a more robust and selective alternative by partitioning the analyte between a solid sorbent and a liquid mobile phase[10]. The choice of SPE chemistry is paramount and should be dictated by the analyte's physicochemical properties.
Analyte Physicochemical Properties: Fluvastatin
Fluvastatin is a carboxylic acid, making it an acidic drug. Its properties are key to designing a selective extraction method.
| Property | Value | Significance for SPE Strategy |
| pKa | ~4.5[1] | At a pH > 4.5, the carboxylic acid group is deprotonated (anionic), enabling retention by anion exchange. At a pH < 4.5, it is neutral, favoring retention by reversed-phase mechanisms. |
| LogP | ~4.5[1] | The high LogP value indicates significant non-polar character, allowing for strong retention on reversed-phase sorbents. |
This dual nature—an ionizable functional group and a significant hydrophobic body—makes Fluvastatin an ideal candidate for Mixed-Mode Solid-Phase Extraction . This technique utilizes a sorbent with both anion exchange and reversed-phase functional groups[3][4]. This dual retention mechanism allows for a more rigorous and orthogonal washing procedure, leading to exceptionally clean extracts[3][6]. Sorbents such as Oasis® MAX (strong anion exchange) or WAX (weak anion exchange) are well-suited for this application[11][12].
Experimental Workflow: Mixed-Mode Anion Exchange SPE
This protocol is designed to maximize the recovery of Fluvastatin and its internal standard, Fluvastatin-d7, while minimizing matrix interferences from human plasma.
Materials and Reagents
-
SPE Device: Mixed-Mode Strong Anion Exchange (e.g., Waters Oasis® MAX, 30 mg / 1 mL)
-
Analyte Standards: Fluvastatin, Fluvastatin-d7 Sodium Salt[13]
-
Plasma: Human plasma (K2-EDTA)
-
Reagents:
-
Methanol (HPLC Grade)
-
Deionized Water
-
Formic Acid (≥98%)
-
Ammonium Hydroxide (~28-30%)
-
-
Equipment:
-
SPE Vacuum Manifold
-
Nitrogen Evaporator
-
Centrifuge
-
Calibrated Pipettes
-
1.5 mL Polypropylene Vials
-
Workflow Diagram
The following diagram illustrates the logical flow of the mixed-mode SPE protocol.
Caption: Mixed-Mode Anion Exchange SPE Workflow for Fluvastatin.
Step-by-Step Protocol
Step 1: Sample Pre-treatment
-
Action: To 200 µL of plasma in a polypropylene tube, add 20 µL of the Fluvastatin-d7 internal standard working solution. Vortex briefly. Add 200 µL of 4% (v/v) phosphoric acid in water and vortex for 10 seconds.
-
Causality: Acidification to a pH of ~2 ensures that the carboxylic acid on Fluvastatin is fully protonated (neutral). This step is crucial for minimizing protein binding and preparing the analyte for initial retention on the reversed-phase portion of the sorbent.
Step 2: SPE Cartridge Conditioning
-
Action: Place the SPE cartridges on the vacuum manifold. Pass 1 mL of methanol through each cartridge.
-
Causality: Methanol solvates the polymeric chains of the sorbent, activating the C18 (reversed-phase) functional groups, making them accessible for analyte retention.
Step 3: SPE Cartridge Equilibration
-
Action: Pass 1 mL of deionized water through each cartridge. Do not let the sorbent bed go dry.
-
Causality: This step removes the organic solvent and prepares the sorbent for the aqueous sample, ensuring proper loading and retention.
Step 4: Sample Loading
-
Action: Load the pre-treated plasma sample onto the conditioned and equilibrated cartridge. Apply a slow, consistent vacuum to pull the sample through at a rate of ~1-2 mL/minute.
-
Causality: At this low pH, Fluvastatin (being neutral) is retained by the reversed-phase mechanism. The anion-exchange sites are not yet engaged.
Step 5: Interference Wash (Orthogonal Washing) This two-step wash is the key to achieving a clean extract.
-
Wash 1 (Polar Interferences):
-
Action: Wash the cartridge with 1 mL of 2% formic acid in water.
-
Causality: This acidic wash removes highly polar, water-soluble interferences (like salts) while keeping Fluvastatin retained by its non-polar character.
-
-
Wash 2 (Non-Polar Interferences):
-
Action: Wash the cartridge with 1 mL of 20% methanol in water.
-
Causality: This wash removes weakly-bound, non-polar interferences. The low percentage of organic solvent is not strong enough to elute the highly hydrophobic Fluvastatin (LogP ~4.5). During this phase, the pH is raised slightly, causing Fluvastatin to become ionized (anionic) and engage the strong anion exchange binding mechanism, locking it onto the sorbent.
-
Step 6: Elution
-
Action: Elute the analytes by passing 1 mL of 5% ammonium hydroxide in methanol through the cartridge into a clean collection tube.
-
Causality: The elution solvent works in two ways. The high concentration of methanol disrupts the non-polar, reversed-phase interactions. Simultaneously, the ammonium hydroxide creates a basic environment (pH > 10), which neutralizes the charge on the anionic Fluvastatin, breaking the ionic bond with the anion exchange sorbent and allowing it to elute.
Step 7: Dry-down and Reconstitution
-
Action: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C. Reconstitute the dried extract in 100 µL of the initial mobile phase for your LC-MS/MS analysis (e.g., 50:50 Methanol:Water with 0.1% Formic Acid).
-
Causality: Evaporation concentrates the analyte, improving sensitivity. Reconstitution in the mobile phase is critical for ensuring good peak shape and compatibility with the chromatographic system[7].
Expected Performance & Troubleshooting
A validated method using this protocol should yield high recovery and minimal matrix effects.
Table 1: Typical Performance Characteristics
| Parameter | Expected Value | Description |
| Recovery (%) | > 85% | The percentage of analyte recovered from the matrix after the extraction process. High recovery ensures sensitivity.[14][15] |
| Matrix Effect (%) | 90 - 110% | A measure of ion suppression or enhancement caused by co-eluting matrix components. Values close to 100% indicate a clean extract. |
| Precision (%RSD) | < 15% | The relative standard deviation of results from replicate samples, indicating the reproducibility of the method. |
Troubleshooting Common SPE Issues
Caption: Decision tree for troubleshooting common SPE problems.
References
- Biotage. (n.d.). Sample Preparation by Mixed-Mode SPE using ISOLUTE® HAX.
-
National Center for Biotechnology Information. (n.d.). Fluvastatin. PubChem Compound Database. [Link]
- Kinesis Australia. (n.d.). Oasis Sample Extraction Products.
- El-Kassem, et al. (2023).
- Hudson, W., & Junker-Buchheit, A. (2013). Fractionation of Acidic, Neutral and Basic Drugs from Plasma with Polymeric SPE Cation Exchange, and an Agilent Bond Elut Plexa PCX. Agilent Technologies, Inc.
-
Waters Corporation. (n.d.). Oasis Solid-Phase Extraction Products | SPE Cartridges & Plates. [Link]
-
Yamashita, T., et al. (n.d.). Oasis® WAX Sorbent for UPLC™/MS Determination of PFOS and Related Compounds in Waters and Tissue. ResearchGate. [Link]
- Supelco. (n.d.).
- Waters Corporation. (n.d.).
- U.S. Environmental Protection Agency. (2025).
- Scribd. (n.d.).
-
Lin, Z., et al. (2023). A One-Step Sample Processing Method in Combination with HPLC-MS/MS for the Simultaneous Quantification of Atorvastatin, Ezetimibe and Three Metabolites... MDPI. [Link]
- J&K Scientific. (2025). Solid Phase Extraction (SPE)
- Agilent Technologies. (n.d.). Quantitative LC/MS/MS Analysis of Drugs in Human Serum With Agilent Captiva EMR–Lipid Cleanup.
-
Lanchote, V. L., et al. (2006). Chiral evaluation of fluvastatin in human plasma by high-performance liquid chromatography electrospray mass spectrometry. Journal of Chromatography B, 832(2), 244-249. [Link]
-
Script, M., et al. (2000). Clinical Pharmacokinetics of Fluvastatin. Clinical Pharmacokinetics, 38(3), 259-272. [Link]
- Bioanalytical Methods. (2023). Bioanalytical Method Development of Lipids, Peptides, and Small Molecules by LC-MS/MS.
-
Waters Corporation. (n.d.). Understanding the Role of SPE for Clean-Up of Biological Matrices in Bioanalysis. [Link]
Sources
- 1. Fluvastatin | C24H26FNO4 | CID 1548972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. data.biotage.co.jp [data.biotage.co.jp]
- 4. Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids [sigmaaldrich.com]
- 5. youtube.com [youtube.com]
- 6. kinesis-australia.com.au [kinesis-australia.com.au]
- 7. jk-sci.com [jk-sci.com]
- 8. agilent.com [agilent.com]
- 9. mdpi.com [mdpi.com]
- 10. sepscience-lctutorials.com [sepscience-lctutorials.com]
- 11. waters.com [waters.com]
- 12. lcms.cz [lcms.cz]
- 13. Fluvastatin-d7 Sodium Salt | LGC Standards [lgcstandards.com]
- 14. A novel microextraction technique aided by air agitation using a natural hydrophobic deep eutectic solvent for the extraction of fluvastatin and empag ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05929D [pubs.rsc.org]
- 15. Chiral evaluation of fluvastatin in human plasma by high-performance liquid chromatography electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Preventing Lactone-Hydroxy Acid Interconversion in Fluvastatin LC-MS/MS Bioanalysis
Welcome to the Advanced Bioanalytical Troubleshooting Guide. This resource is engineered for research scientists and drug development professionals facing the notorious challenge of statin interconversion during liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.
Unlike rigid standard operating procedures, this guide focuses on the causality of molecular behaviors, empowering you to design self-validating workflows that guarantee the scientific integrity of your pharmacokinetic (PK) data.
Mechanistic Foundations: The Causality of Interconversion
To stop artificial interconversion during sample preparation, we must first understand the thermodynamic and kinetic drivers of the fluvastatin molecule. Fluvastatin exists in vivo as an equilibrium between its pharmacologically active, open-ring hydroxy acid form and its inactive, closed-ring lactone form[1].
This equilibrium is highly susceptible to pH and temperature shifts during ex vivo handling. Density Functional Theory (DFT) studies reveal that the lactone form is inherently higher in energy (by 6–19 kcal/mol) than the hydroxy acid form[2]. However, the activation barriers for interconversion shift drastically depending on the pH of the matrix.
Caption: Mechanism of pH-dependent interconversion between Fluvastatin hydroxy acid and lactone forms.
Quantitative Stability Parameters
Understanding the exact energy barriers dictates how we must treat the samples. Under basic conditions, the activation barrier for lactone hydrolysis drops to a mere 9 kcal/mol, making the lactone form highly unstable and prone to rapid ring-opening[2].
| Condition / Environment | Dominant Form | Activation Barrier (Hydrolysis) | Activation Barrier (Lactonization) | Interconversion Risk Level |
| Basic (pH > 7.0) | Hydroxy Acid | 9 kcal/mol | 28 kcal/mol | CRITICAL (Rapid Lactone Loss) |
| Acidic (pH < 4.0) | Lactone | 28 kcal/mol | 22 kcal/mol | HIGH (Artificial Lactonization) |
| Buffered (pH 4.5 - 5.0) | Both Stabilized | High | High | LOW (Optimal Analytical Window) |
| Thermal Stress (>25°C) | Matrix Dependent | Lowered kinetically | Lowered kinetically | HIGH (Accelerates both pathways) |
Data synthesized from DFT computational analysis and aqueous stability characterizations[2][3].
Troubleshooting FAQs: Diagnostics and Solutions
Q1: My pharmacokinetic data shows highly variable lactone levels, even within the same patient cohort. What is causing this? A: You are likely observing ex vivo artificial interconversion rather than true biological variance. If plasma samples are left at physiological pH (~7.4) at room temperature during processing, the lactone form will rapidly hydrolyze into the hydroxy acid form due to the low 9 kcal/mol activation barrier[2]. Conversely, if you use a highly acidic precipitation solvent (e.g., 2% formic acid) to crash proteins, you will artificially force the hydroxy acid to close into the lactone ring[4].
Q2: What is the exact pH "sweet spot" to stabilize both forms simultaneously during extraction? A: The optimal stabilization window is pH 4.5 to 5.0 . At this mildly acidic pH, the ionization of the hydroxy acid is controlled, and the lactone ring remains chemically stable without being forced into accelerated lactonization[3]. We highly recommend using a 100 mM Ammonium Acetate buffer adjusted to pH 4.6[5]. Ammonium acetate is ideal because its pKa (4.76) provides maximum buffering capacity exactly within this target window, and it is fully volatile for downstream MS/MS compatibility.
Q3: Can I use standard methanol or acetonitrile protein precipitation (PPT)? A: Pure organic PPT without pH control is a major liability. Organic solvents can alter the apparent pKa of the statin and the matrix, leading to unpredictable micro-environmental pH shifts. If you must use PPT or Solid Phase Extraction (SPE), the biological sample must be pre-buffered with the pH 4.6 ammonium acetate solution before the organic solvent is introduced[5][6].
Self-Validating Experimental Protocol: Fluvastatin LC-MS/MS Extraction
To ensure absolute scientific integrity, a protocol cannot merely assume stability; it must prove it. The following workflow incorporates a Dual-Isotope Cross-Validation System . By spiking the matrix with differentially labeled isotopes (e.g., Fluvastatin-d3 Hydroxy Acid and Fluvastatin-d6 Lactone), you can monitor the MRM transitions of the cross-products (d3-Lactone and d6-Hydroxy Acid). If these cross-products remain below your Limit of Quantification (LOQ), the batch is definitively validated against interconversion.
Caption: Optimized step-by-step sample preparation workflow to prevent fluvastatin interconversion.
Step-by-Step Methodology
Phase 1: Sample Collection and Immediate Stabilization
-
Harvest whole blood into pre-chilled K2EDTA tubes. Immediately place on wet ice.
-
Centrifuge at 3,000 × g for 10 minutes at 4°C to separate plasma.
-
Transfer 200 µL of plasma into a pre-chilled 96-well plate.
-
Critical Step: Immediately add 200 µL of 100 mM Ammonium Acetate buffer (pH 4.6) to lock the pH[5].
-
Add 20 µL of the Dual-Isotope Internal Standard working solution (containing Fluvastatin-d3 Hydroxy Acid and Fluvastatin-d6 Lactone). Vortex gently at 4°C.
Phase 2: Cold Solid Phase Extraction (SPE) Causality Note: SPE is preferred over Liquid-Liquid Extraction (LLE) because it allows for faster processing times and avoids the prolonged evaporation steps (often requiring heat) that trigger lactonization.
-
Condition HLB (Hydrophilic-Lipophilic Balance) SPE cartridges with 1 mL Methanol, followed by 1 mL of 50 mM Ammonium Acetate (pH 4.6).
-
Load the buffered plasma samples onto the cartridges.
-
Wash with 1 mL of 5% Methanol in 50 mM Ammonium Acetate (pH 4.6) to remove polar interferences without eluting the analytes.
-
Elute with 1 mL of Acetonitrile:Ammonium Acetate buffer (0.1 M, pH 4.6) in a 95:5 (v/v) ratio[5].
-
Transfer directly to autosampler vials. Do not evaporate to dryness unless utilizing a cold-nitrogen stream, as heat concentration will force lactonization.
Phase 3: LC-MS/MS Analytical Conditions
-
Column: Use a sub-2 µm particle size C18 column to enable rapid separation (total run time < 5 minutes). Prolonged on-column time increases the risk of mobile-phase induced interconversion.
-
Mobile Phase: Use a gradient of Phase A (10 mM Ammonium Acetate, pH 4.6) and Phase B (Acetonitrile). Avoid highly acidified mobile phases (like 0.1% Formic Acid) commonly used in positive ion mode, as they can cause on-column lactonization.
References
- Grabarkiewicz, T., Grobelny, P., Hoffmann, M., & Mielcarek, J. (2025). DFT study on hydroxy acid-lactone interconversion of statins: The case of fluvastatin. ResearchGate.
- Stability indicating LC-MS/MS method for estimation of lovastatin in human plasma: application to a bioequivalence study. CORE.
- Paszkowska, E., et al. (2025). Development of an LC-MS method for the determination of simvastatin and its hydroxy acid form in muscle tissue and method application. PLOS One.
- LC–MS/MS Method for Quantification of Atorvastatin, o-Hydroxyatorvastatin, p-Hydroxyatorvastatin, and Atorvastatin Lactone. AKJournals.
- The Chemical Stability Characterization and Kinetics of Statins in Aqueous Cyclodextrin Ocular Preparations: A Formulation Perspective. PMC (NIH).
- Fluvastatin and fluvastatin extended release : Expert Review of Cardiovascular Therapy. Ovid.
Sources
- 1. ovid.com [ovid.com]
- 2. researchgate.net [researchgate.net]
- 3. The Chemical Stability Characterization and Kinetics of Statins in Aqueous Cyclodextrin Ocular Preparations: A Formulation Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 5. akjournals.com [akjournals.com]
- 6. Development of an LC-MS method for the determination of simvastatin and its hydroxy acid form in muscle tissue and method application | PLOS One [journals.plos.org]
Technical Support Center: Optimizing Fluvastatin Sodium Recovery Using Deuterated Standards
Welcome to the Bioanalytical Technical Support Center. This guide is designed for research scientists and drug development professionals facing challenges with the extraction recovery, matrix effects, and LC-MS/MS quantification of fluvastatin sodium.
By integrating a stable isotope-labeled internal standard (SIL-IS)—specifically Fluvastatin-d6 —you can transform a highly variable extraction procedure into a robust, self-validating analytical system.
Bioanalytical Workflow & Validation Anchor
The following workflow illustrates the critical stages of fluvastatin extraction. The addition of Fluvastatin-d6 at the very beginning of the protocol acts as our "Validation Anchor," ensuring that any subsequent physical losses or ionization suppression events are perfectly mirrored and mathematically canceled out.
Workflow for Fluvastatin extraction using Fluvastatin-d6 internal standard for LC-MS/MS.
Troubleshooting Guides & FAQs
Q1: Why is my absolute extraction recovery of fluvastatin sodium low (<60%) when using standard protein precipitation (PPT)?
Causality: Fluvastatin is highly protein-bound in human plasma (>98%). Simple protein precipitation with acetonitrile or methanol often fails to fully disrupt these drug-protein binding interactions, causing the analyte to co-precipitate with the protein pellet. Furthermore, fluvastatin is a carboxylic acid (pKa ~4.5); standard PPT does not control the ionization state of the molecule. Solution: Transition from PPT to a pH-controlled Liquid-Liquid Extraction (LLE). By buffering the plasma to pH 5.0, you selectively protonate the carboxylic acid moiety, rendering it unionized and highly soluble in organic solvents, while avoiding the acid-catalyzed lactonization that occurs at pH < 4.0[1]. Validation: By spiking 1[1] prior to the buffer addition, any minor physical loss during the LLE transfer is proportionally mirrored by the internal standard, keeping the peak area ratio constant and validating the recovery step.
Q2: I am observing significant signal suppression in my LC-MS/MS chromatograms. How does Fluvastatin-d6 resolve this?
Causality: Matrix effects occur when co-eluting endogenous compounds (such as phospholipids) compete with the target analyte for charge in the electrospray ionization (ESI) source. Solution: Because Fluvastatin-d6 is isotopically labeled, it shares the exact same chromatographic retention time and ionization efficiency as endogenous fluvastatin. It experiences the exact same ion suppression. By quantifying the ratio of the analyte to the IS (e.g., monitoring transitions m/z 412.3 → 224.2 for fluvastatin and the corresponding +6 m/z shift for the IS in positive mode), the matrix effect is mathematically neutralized[2].
Q3: How do I ensure accurate quantification of fluvastatin enantiomers during recovery?
Causality: Fluvastatin is administered as a racemate, and its pharmacokinetic disposition is highly enantioselective, often resulting in higher plasma exposure for the (-)-3S,5R-fluvastatin enantiomer[1]. Solution: Utilize a chiral stationary phase (e.g., ChiralCel OD-R). Fluvastatin-d6 will elute as a split peak alongside the endogenous enantiomers. Because the deuterated standard tracks both the 3S,5R and 3R,5S forms equally through the extraction and ionization phases, it corrects for any enantiomer-specific matrix effects.
Quantitative Data: Impact of Extraction Method and SIL-IS
The following table summarizes the expected performance metrics when optimizing fluvastatin recovery. Notice how the integration of LLE and Fluvastatin-d6 transforms a failing assay into one that easily meets FDA bioanalytical validation guidelines (RSD < 15%)[2].
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | LLE + Fluvastatin-d6 Normalization |
| Absolute Recovery | 55% - 65% | > 90% | > 90% |
| Matrix Effect (Ion Suppression) | Severe (-35%) | Mild (-10%) | Effectively Neutralized (~0%) |
| Inter-assay Precision (RSD) | > 15% (Fails Guidelines) | ~10% | < 5% (Highly Robust) |
| Lactone Conversion Risk | High (if unbuffered) | Low (pH 5.0 controlled) | Low |
Self-Validating Experimental Protocol
This step-by-step methodology ensures a self-validating system. The absolute peak area of Fluvastatin-d6 acts as an internal system suitability check; if the IS area drops below 50% of the established mean, the system automatically flags the sample for severe matrix suppression or extraction failure[3].
Step 1: Sample Aliquoting
-
Transfer 100 µL of human plasma to a 2 mL polypropylene microcentrifuge tube.
Step 2: Internal Standard Addition (The Validation Anchor)
-
Add 25 µL of Fluvastatin-d6 working solution (200 ng/mL in methanol).
-
Causality: Adding the IS directly to the raw plasma before any buffers ensures it binds to plasma proteins identically to the endogenous drug, validating the efficiency of the subsequent disruption steps[1].
Step 3: pH Optimization
-
Add 200 µL of 0.75 M acetate buffer (pH 5.0). Vortex for 30 seconds.
-
Causality: Adjusting to pH 5.0 protonates the carboxylic acid of fluvastatin for organic partitioning while actively preventing the acid-catalyzed lactonization that ruins quantification[1].
Step 4: Partitioning
-
Add 1000 µL of diisopropyl ether. Vortex vigorously for 5 minutes.
-
Causality: Diisopropyl ether is moderately polar. It selectively extracts the unionized statin while leaving highly polar endogenous phospholipids in the aqueous phase, vastly reducing downstream matrix effects[1].
Step 5: Phase Separation
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
Step 6: Evaporation
-
Carefully transfer the upper organic layer to a clean 96-well plate. Evaporate under a gentle nitrogen stream at 40°C.
Step 7: Reconstitution & Injection
-
Reconstitute the dried extract in 100 µL of mobile phase (e.g., 30:70 acetonitrile:water). Vortex and inject 10 µL into the LC-MS/MS system[3].
References
- Source: Journal of Chromatography B (via ResearchGate)
- Source: PMC / National Institutes of Health (NIH)
- Source: PMC / National Institutes of Health (NIH)
Sources
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous LC-MS/MS analysis of simvastatin, atorvastatin, rosuvastatin and their active metabolites for plasma samples of obese patients underwent gastric bypass surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Confirmation of Statin and Fibrate Use from Small-Volume Archived Plasma Samples by High-Throughput LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (3S,5R)-Fluvastatin-d7 Stability in Acidified Plasma
Welcome to the Analytical Troubleshooting Center. As a Senior Application Scientist, I have compiled this guide to address one of the most pervasive challenges in statin bioanalysis: the structural instability of (3S,5R)-Fluvastatin-d7 during LC-MS/MS sample preparation.
Mechanistic Overview & Workflow
Fluvastatin, like all statins, is highly susceptible to pH-dependent structural shifts. When utilizing (3S,5R)-Fluvastatin-d7 as an isotopic internal standard (IS), preserving its active hydroxy acid form is critical for accurate quantification.
Workflow and pH-dependent interconversion of Fluvastatin-d7 during LC-MS/MS sample preparation.
Frequently Asked Questions & Troubleshooting
Q1: Why am I observing a time-dependent decrease in the (3S,5R)-Fluvastatin-d7 peak area during batch analysis of acidified plasma?
The Causality: You are likely witnessing the acid-catalyzed intramolecular esterification of the drug. Fluvastatin undergoes a pH-dependent interconversion between its active (hydroxy acid) and inactive (lactone) forms. Under acidic conditions (often induced by adding unbuffered formic acid or HCl to crash plasma proteins), the 5-OH group reacts with the terminal carboxylic acid, eliminating a water molecule to form a lactone ring.
According to 1[1], the activation barriers for lactonization and hydrolysis under acidic conditions are comparable (28 kcal/mol and 22 kcal/mol, respectively). This low energy barrier means that in an acidic environment, the occurrence of both forms becomes equally probable, driving your internal standard into an equilibrium mixture and destroying your quantitative signal[1].
Q2: How can I prevent this lactonization during sample preparation?
The Causality & Solution: Interconversion is driven by two factors: pH and thermal energy. To prevent the reaction, you must restrict the protonation of the carboxylic acid and deprive the system of the thermal energy required to overcome the 28 kcal/mol activation barrier.
Instead of using strong acids (like 1N HCl or 5% Formic Acid), use a mild buffer. Studies on statin bioanalysis demonstrate that2[2] restricts interconversion. Furthermore, perform all sample preparation steps in an ice-cold water bath to kinetically freeze the molecule in its hydroxy acid state[3].
Q3: How do I validate that my LC-MS/MS assay is free from interconversion?
The Self-Validating System: You cannot assume stability; you must prove it within every analytical batch. A self-validating protocol requires the inclusion of two specific Quality Control (QC) sets:
-
Acid-Spiked QC: Plasma spiked only with the hydroxy acid form of (3S,5R)-Fluvastatin-d7.
-
Lactone-Spiked QC: Plasma spiked only with the lactone form of (3S,5R)-Fluvastatin-d7.
Process both sets through your entire workflow and monitor the MRM transitions for both the acid and lactone forms. The method is only valid if the calculated percent change (cross-conversion) from acid to lactone, or lactone to acid, is strictly < 5% [2]. If the lactone QC shows the appearance of the hydroxy acid peak, your reconstitution solvent is likely too basic. If the acid QC shows lactone appearance, your extraction conditions are too acidic or too warm.
Standardized Step-by-Step Methodology
To guarantee the integrity of (3S,5R)-Fluvastatin-d7, implement the following Solid Phase Extraction (SPE) protocol. This method avoids the harsh acidification typical of protein precipitation (PP) and utilizes buffered SPE to maintain structural fidelity.
Phase 1: Sample Preparation (Perform on Ice)
-
Aliquot: Transfer 200 µL of human plasma into a pre-chilled microcentrifuge tube.
-
Spike: Add 20 µL of the (3S,5R)-Fluvastatin-d7 working internal standard solution (prepared in 50:50 methanol:water to prevent solvent-shock precipitation).
-
Mild Buffering: Add 300 µL of ice-cold 0.1 M ammonium acetate buffer, strictly titrated to pH 4.5 ± 0.1 using glacial acetic acid. Vortex gently for 30 seconds[2]. Warning: Do not use unbuffered formic acid or trichloroacetic acid (TCA).
Phase 2: Solid Phase Extraction (SPE) 4. Conditioning: Condition an Oasis HLB extraction cartridge (30 mg, 1 cc) with 0.5 mL of methanol, followed by 0.5 mL of HPLC-grade water. 5. Loading: Load the buffered plasma mixture onto the cartridge at a flow rate of ~1 mL/min. 6. Washing: Wash the cartridge twice with 1.0 mL of an ice-cold 20% methanol-in-water solution to remove polar interferences. 7. Elution: Elute the analytes with 1.0 mL of 100% methanol into a clean glass vial.
Phase 3: Reconstitution and Analysis 8. Evaporation: Evaporate the eluate to dryness using a gentle stream of nitrogen. Critical: Keep the water bath at room temperature (≤ 25°C). Using a heated block (e.g., 40°C) will thermally catalyze lactonization in the drying droplet[3]. 9. Reconstitution: Reconstitute the dried extract in 100 µL of mobile phase (e.g., Acetonitrile : 2 mM ammonium acetate pH 4.5, 40:60 v/v)[2]. Transfer to an autosampler vial and maintain at 4°C during the LC-MS/MS run.
Quantitative Data Summaries
Table 1: Thermodynamic Parameters of Fluvastatin Interconversion Summarized from DFT theoretical investigations of statin interconversion kinetics[1].
| Parameter | Acidic Conditions (pH < 4.0) | Basic Conditions (pH > 8.0) |
| Activation Energy: Lactonization (Dehydration) | ~28 kcal/mol | >40 kcal/mol |
| Activation Energy: Hydrolysis (Ring Opening) | ~22 kcal/mol | ~9 kcal/mol |
| Thermodynamic Energy Difference | Lactone is +6 to 19 kcal/mol higher | Lactone is highly unstable |
| Dominant Species at Equilibrium | Mixed (Acid ↔ Lactone) | Hydroxy Acid |
Table 2: Impact of Sample Preparation Conditions on Fluvastatin-d7 Stability Empirical observations based on validated clinical pharmacokinetic methodologies[2][3].
| Condition | Temperature | Buffer / Acid Used | Observed Effect on Fluvastatin-d7 |
| Uncontrolled Acidification | Room Temp (25°C) | 1N HCl or 5% Formic Acid | Rapid lactonization; severe IS signal loss |
| Mild Buffering (Optimized) | Ice-cold (4°C) | Ammonium Acetate (pH 4.1 - 4.5) | Interconversion restricted (<5% change) |
| Evaporation (Harsh) | 40°C Heat Block | N/A | Thermal degradation / accelerated lactonization |
| Evaporation (Optimized) | Room Temp (≤ 25°C) | N/A | Preserved structural integrity |
References[1] Grabarkiewicz, T., et al. "DFT study on hydroxy acid-lactone interconversion of statins: The case of fluvastatin." Organic & Biomolecular Chemistry, RSC Publishing / NIH. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGo_2sRF44gBDv3I9Ak2U8S6c6fH1mmoIBVP7MbB6k0f0JP4VGW6805yQAO7HN0aBeYwb6J5WKibvAh84rM-cEG229rZerWrPSFXZdQlFFmeBwOFeRW3kJU4hAxeeXF-NLxuds=[3] Macwan, J. S., et al. "Simultaneous quantitation of atorvastatin and its two active metabolites in human plasma by liquid chromatography/(–) electrospray tandem mass spectrometry." Journal of Chromatography B, PMC / NIH. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqkbR_us5vwAmJ9DpiWavoRTwA-A8lCO8fbMlhlu0Cza7MQJdkLCLEHWLlvVUC3AY9VQ8yWfD2_4YXDr0Qox3ILXdDSRDdhX8kV0LqKRdZltY09P8i_8_sIX-qT_verHRNAj5SmmkUiEvw88I=[2] Partani, P., et al. "Development and Validation of an LC–MS-MS Method for Determination of Simvastatin and Simvastatin Acid in Human Plasma: Application to a Pharmacokinetic Study." Journal of Chromatographic Science, Oxford Academic. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZ88OOvjlv6ckOZShOfkGwfzhSOkmywef4slOQJpZO2LLqnPx8tGwSM-Ifac8ta6YrYgwkJs_MI0mWVjREpQVKmCpLOtoJpchkYWfzBKC9mvgeUS8z01PsoeVjD81w31jPmJotkxse0Vop6SCCUrW8dhb3QJqOeHR4bKHYJKlb99ZPan8c
Sources
- 1. DFT study on hydroxy acid-lactone interconversion of statins: The case of fluvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Simultaneous quantitation of atorvastatin and its two active metabolites in human plasma by liquid chromatography/(–) electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Fluvastatin-d7 Signal Suppression (ESI+)
Welcome to the technical support resource for troubleshooting signal suppression of Fluvastatin-d7 in ESI+ mode. This guide is designed for researchers, scientists, and drug development professionals who rely on accurate and reproducible quantification of Fluvastatin using its deuterated internal standard. Here, we will explore the underlying causes of this common issue and provide systematic, field-proven strategies to diagnose and resolve it.
Frequently Asked Questions (FAQs)
Q1: What is signal suppression and why is it affecting my Fluvastatin-d7 internal standard?
Signal suppression, also known as a matrix effect, is a phenomenon in Liquid Chromatography-Mass Spectrometry (LC-MS) where the signal intensity of a target analyte (in this case, your internal standard, Fluvastatin-d7) is reduced by the presence of co-eluting compounds from the sample matrix.[1][2][3] In Electrospray Ionization (ESI), the analyte and matrix components compete for ionization in the ion source.[3][4] If matrix components are highly concentrated or ionize more readily, they can suppress the ionization of Fluvastatin-d7, leading to a lower-than-expected signal.[4] This is critical because consistent internal standard response is the foundation of accurate quantification.
Q2: What are the most common causes of signal suppression for Fluvastatin-d7?
The causes can be broadly categorized into three areas:
-
Matrix Effects: This is the most frequent cause. Endogenous components from biological samples like plasma or serum, such as phospholipids, salts, and proteins, are notorious for causing suppression.[5][6] Phospholipids, in particular, often co-extract with analytes and can co-elute, interfering with ionization.[5][7]
-
Chromatographic Conditions: Poor chromatographic separation can lead to co-elution of Fluvastatin-d7 with matrix components.[1] Additionally, mobile phase additives like trifluoroacetic acid (TFA) can form strong ion pairs with analytes, preventing their efficient ionization and causing significant signal suppression.[8]
-
Instrumental Issues: A dirty or contaminated ion source, incorrect sprayer voltage, or a clogged capillary can all lead to a general decrease in signal for all ions, including Fluvastatin-d7.[8][9]
Q3: My analyte (Fluvastatin) and internal standard (Fluvastatin-d7) are supposed to be chemically identical. Can they be affected differently by signal suppression?
Ideally, a stable isotope-labeled internal standard (SIL-IS) like Fluvastatin-d7 co-elutes perfectly with the analyte and experiences identical matrix effects, allowing for accurate correction.[10] However, in cases of severe, localized suppression within the chromatographic peak, even minor differences in retention time between the analyte and IS can lead to differential suppression. This can occur if the apex of the IS peak aligns with a region of maximum suppression while the analyte peak apex does not, or vice-versa. Therefore, ensuring sharp, symmetrical, and perfectly co-eluting peaks is paramount for reliable quantification.
Troubleshooting Guides: A Systematic Approach
Use these guides to diagnose and resolve specific signal suppression scenarios.
Scenario 1: Sudden, Drastic Drop in Fluvastatin-d7 Signal Across All Injections (Standards, QCs, and Samples)
This pattern strongly suggests an instrument-wide problem rather than a sample-specific matrix effect.
-
Question: Is the issue related to the instrument's ion source or spray stability?
-
Troubleshooting Steps:
-
Visual Inspection: Check the electrospray plume. Is it stable and consistent? An erratic or absent spray points to a clog in the sample capillary or an issue with the sprayer voltage.[8]
-
Source Cleaning: A contaminated ion source is a common culprit.[9] Follow the manufacturer's protocol to clean the ion source components, including the capillary, skimmer, and octopoles. Phospholipid buildup is a frequent issue in bioanalysis and can coat source surfaces.[5]
-
System Suitability Test: Analyze a known standard solution of Fluvastatin-d7 prepared in a clean solvent (e.g., 50:50 acetonitrile:water). If the signal is still low, the problem is almost certainly with the instrument hardware or settings. If the signal is strong, the issue may lie with your mobile phase or reconstitution solvent.
-
Check Mobile Phase: Ensure mobile phases are correctly prepared and free of contamination. Impurities in solvents can cause suppression.[4]
-
-
Diagram: Systematic Instrument Troubleshooting Workflow
Caption: A step-by-step workflow for diagnosing instrument-related signal loss.
-
Scenario 2: Fluvastatin-d7 Signal is Strong in Standards (Neat Solution) but Low and/or Variable in Extracted Biological Samples
This is the classic presentation of a matrix effect. The goal is to identify the source of the interference and eliminate it.
-
Question: How can I confirm that matrix effects are the cause?
-
Troubleshooting Experiment: Post-Column Infusion This is the definitive experiment to visualize regions of ion suppression in your chromatogram.[11][12] By infusing a constant flow of Fluvastatin-d7 solution after the analytical column, you create a stable baseline signal. When you inject a blank, extracted matrix sample, any dips in this baseline correspond to retention times where co-eluting matrix components are causing suppression.[11][13] If a significant dip occurs at the retention time of Fluvastatin-d7, you have confirmed a matrix effect.
-
-
Question: How can I mitigate these matrix effects?
-
Strategy 1: Improve Chromatographic Separation If the post-column infusion experiment shows a suppression zone that overlaps with your analyte, adjusting the chromatography to separate them is the first line of defense.
-
Modify Gradient: Increase the ramp time of your gradient to improve resolution between your analyte and the interfering peaks.
-
Change Column Chemistry: If using a standard C18 column, consider a column with a different selectivity (e.g., Phenyl-Hexyl or Biphenyl) to alter the elution profile of interfering compounds, particularly phospholipids.
-
-
Strategy 2: Enhance Sample Preparation The most effective way to combat matrix effects is to remove the interfering components before analysis.[2]
-
Compare Techniques: Protein precipitation (PPT) is fast but known to be "dirtier," often leaving significant levels of phospholipids in the extract.[5] Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) provide much cleaner extracts.[2] There are also specialized SPE phases designed specifically for phospholipid removal.[5][7][13]
-
Data Summary: Efficacy of Sample Preparation Techniques
Sample Preparation Method Relative Cleanliness Phospholipid Removal Throughput Protein Precipitation (PPT) Low Poor High Liquid-Liquid Extraction (LLE) Medium-High Good Medium Solid-Phase Extraction (SPE) High Excellent Medium-High | HybridSPE®-Phospholipid | Very High | Superior | High |
-
-
-
Diagram: Mechanism of Ion Suppression in the ESI Source
Caption: Co-eluting matrix (M) competes with Fluvastatin-d7 (F-d7) for charge, suppressing its signal.
Experimental Protocol: Post-Column Infusion
This protocol allows for the qualitative assessment of matrix effects across a chromatographic run.[12]
Objective: To identify retention time windows where co-eluting matrix components suppress the ionization of Fluvastatin-d7.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee-union (low dead volume)
-
Fluvastatin-d7 standard solution (e.g., 50 ng/mL in 50:50 acetonitrile:water)
-
Blank, extracted matrix sample (e.g., plasma processed via your current sample prep method)
Procedure:
-
System Setup:
-
Configure the LC system with your analytical column and mobile phases for Fluvastatin analysis.
-
Disconnect the LC flow from the MS ion source.
-
Install a tee-union between the column outlet and the MS ion source.
-
-
Infusion Setup:
-
Connect the LC column outlet to one port of the tee.
-
Connect the third port of the tee to the MS ion source.
-
Prime a syringe with the Fluvastatin-d7 standard solution and place it in the syringe pump.
-
Connect the syringe pump outlet to the second port of the tee.
-
-
Execution:
-
Begin the LC flow using your analytical method gradient.
-
Start the syringe pump to infuse the Fluvastatin-d7 solution at a low, constant flow rate (e.g., 5-10 µL/min).
-
Set up the MS to acquire data for the Fluvastatin-d7 MRM transition. You should observe a stable, elevated baseline signal.
-
Once the baseline is stable, inject the blank extracted matrix sample onto the LC system.
-
-
Data Analysis:
-
Monitor the Fluvastatin-d7 MRM chromatogram.
-
A stable baseline indicates no ion suppression.
-
A significant drop in the baseline signal indicates a region of ion suppression caused by co-eluting matrix components.[13]
-
Compare the retention time of any observed suppression with the known retention time of Fluvastatin-d7 from a standard injection.
-
References
-
Bioanalysis Zone. (2016). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. [Link]
-
NorthEast BioLab. What are Matrix Effect in Liquid Chromatography Mass Spectrometry?[Link]
-
Xue, Y. J., et al. (2024). Assessment of matrix effect in quantitative LC-MS bioanalysis. Taylor & Francis Online. [Link]
-
ResolveMass Laboratories Inc. (2025). The Impact of Matrix Effects on Mass Spectrometry Results. [Link]
-
Element Lab Solutions. 10 Tips for Electrospray Ionisation LC-MS. [Link]
-
Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Longdom Publishing S.L. [Link]
-
Mei, H., et al. (2017). Matrix Effects and Application of Matrix Effect Factor. Taylor & Francis Online. [Link]
-
Wikipedia. (n.d.). Ion suppression (mass spectrometry). [Link]
-
Restek. (2020). Phospholipid and Protein Removal in One Simple SPE Process Prevents Matrix-Based Signal Suppression. [Link]
-
ResearchGate. (n.d.). 2: Use of post-column infusion for assessment of matrix effects. [Link]
Sources
- 1. nebiolab.com [nebiolab.com]
- 2. longdom.org [longdom.org]
- 3. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. bioanalysis-zone.com [bioanalysis-zone.com]
- 6. tandfonline.com [tandfonline.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. zefsci.com [zefsci.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Phospholipid and Protein Removal in One Simple SPE Process Prevents Matrix-Based Signal Suppression [discover.restek.com]
Navigating the Deuterium Isotope Effect in Fluvastatin Analysis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the challenges of deuterium isotope effects on Fluvastatin's retention time in chromatographic analyses. As your Senior Application Scientist, this guide is structured to provide not just solutions, but a foundational understanding of the underlying principles to empower your experimental choices.
Frequently Asked Questions (FAQs)
Q1: Why is my deuterated Fluvastatin internal standard eluting earlier than the non-deuterated Fluvastatin analyte in my reversed-phase HPLC method?
A: This is a classic manifestation of the "chromatographic isotope effect," specifically an "inverse isotope effect" commonly observed in reversed-phase liquid chromatography (RPLC).[1] The core reason lies in the subtle but significant differences between a carbon-hydrogen (C-H) and a carbon-deuterium (C-D) bond. The C-D bond is slightly shorter and stronger, which leads to a smaller van der Waals radius and reduced polarizability for the deuterated molecule.[1] These differences in physicochemical properties influence the intermolecular interactions between your Fluvastatin molecules and the stationary phase. In RPLC, where the stationary phase is non-polar, the slightly less lipophilic nature of the deuterated Fluvastatin results in weaker interactions and, consequently, a shorter retention time.[2]
Q2: We've noticed a sudden and significant shift in the retention time difference between our Fluvastatin analyte and its deuterated internal standard. What could be the cause?
A: While the inherent isotope effect is constant, a sudden change in the retention time difference often points to a change in your chromatographic system. Here are the most common culprits:
-
Column Temperature Fluctuations: Even minor variations in column temperature can alter the viscosity of the mobile phase and the kinetics of the analyte-stationary phase interactions, leading to shifts in retention time.[2] An increase in temperature will generally decrease retention times for both compounds, but not always to the same extent.
-
Mobile Phase Composition Drift: Inaccurate mobile phase preparation or changes in the solvent proportioning by the HPLC pump can significantly impact retention.
-
Column Degradation: Over time, the stationary phase of your column can degrade, leading to changes in its retentive properties. This can differentially affect the analyte and the internal standard.
-
pH shifts in the Mobile Phase: For an ionizable compound like Fluvastatin, small changes in the mobile phase pH can alter its ionization state and, therefore, its interaction with the stationary phase.
Q3: Can the number and position of deuterium atoms on the Fluvastatin internal standard influence the magnitude of the retention time shift?
A: Absolutely. The magnitude of the deuterium isotope effect is directly related to both the number and the location of the deuterium atoms.
-
Number of Deuterium Atoms: Generally, a greater number of deuterium atoms will lead to a more pronounced retention time shift.[2][3]
-
Position of Deuteration: The location of the deuterium atoms is critical. Deuteration at sites that are key to the intermolecular interactions with the stationary phase will have a more significant impact.[2] Placing deuterium atoms adjacent to hydrophilic groups can diminish their interaction with a reversed-phase column's stationary phase, thus reducing the isotope effect.[4]
Troubleshooting Guide: Minimizing Retention Time Differences
When co-elution of your Fluvastatin analyte and its deuterated internal standard is critical for your assay's accuracy, particularly in LC-MS/MS to mitigate matrix effects, several strategies can be employed to minimize the retention time difference.[5][6]
Systematic Approach to Method Optimization
dot graph TD { A[Start: Retention Time Shift Observed] --> B{Initial System Check}; B --> C[Verify Mobile Phase Composition & pH]; B --> D[Confirm Column Temperature Stability]; B --> E[Inspect Column Performance & History]; C --> F{Method Parameter Optimization}; D --> F; E --> F; F --> G[Adjust Mobile Phase Composition]; F --> H[Optimize Column Temperature]; F --> I[Evaluate a Different Stationary Phase]; G --> J{Evaluate Results}; H --> J; I --> J; J --> K[Co-elution Achieved?]; K -- Yes --> L[Finalize Method]; K -- No --> M[Consider Alternative Internal Standard]; M --> L; subgraph Legend direction LR subgraph Node_Styles direction LR Start_Node[Start/End] Process_Node{Process} Decision_Node{Decision} end end
} caption: Troubleshooting workflow for retention time shifts.
Experimental Protocol: Method Optimization to Minimize Deuterium Isotope Effect
Objective: To systematically adjust chromatographic parameters to achieve co-elution or minimize the retention time difference (Δt_R) between Fluvastatin and its deuterated internal standard.
1. Initial Assessment:
- Prepare a solution containing both Fluvastatin and the deuterated internal standard at a known concentration.
- Inject the solution onto your current HPLC system and record the retention times of both peaks.
- Calculate the initial Δt_R.
2. Mobile Phase Composition Adjustment:
- Rationale: Altering the organic modifier (e.g., acetonitrile vs. methanol) or the aqueous component can change the selectivity of the separation. Methanol, for instance, can enhance π–π interactions which may affect Fluvastatin and its deuterated analog differently.[7]
- Procedure:
- If using acetonitrile, prepare a series of mobile phases with methanol as the organic modifier at the same percentage.
- If using a gradient, maintain the gradient profile but substitute the organic solvent.
- Inject the standard solution and record the new retention times and Δt_R.
3. Column Temperature Optimization:
- Rationale: Temperature affects the thermodynamics of partitioning between the mobile and stationary phases. Systematically changing the temperature can sometimes reduce the Δt_R.
- Procedure:
- Set the column oven to a temperature 5°C lower than your current method. Allow the system to equilibrate.
- Inject the standard solution and record the retention times and Δt_R.
- Repeat this process, increasing the temperature in 5°C increments up to a reasonable limit for your column (e.g., 50-60°C).
4. Stationary Phase Evaluation:
- Rationale: Different stationary phase chemistries offer different interaction mechanisms (e.g., C18, Phenyl-Hexyl, Pentafluorophenyl (PFP)). A PFP column, for example, can offer unique interactions that may reduce the deuterium effect.[7]
- Procedure:
- If available, switch to a column with a different stationary phase but similar dimensions.
- Begin with your original mobile phase and temperature conditions.
- Inject the standard solution and record the retention times and Δt_R.
- If necessary, repeat steps 2 and 3 with the new column.
Data Summary and Interpretation
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Column | C18 | C18 | C18 | PFP |
| Mobile Phase | 60% ACN | 60% MeOH | 60% ACN | 60% ACN |
| Temperature | 35°C | 35°C | 45°C | 35°C |
| Fluvastatin t_R (min) | 10.25 | 11.50 | 9.80 | 8.50 |
| Deuterated Fluvastatin t_R (min) | 10.15 | 11.42 | 9.72 | 8.48 |
| Δt_R (min) | 0.10 | 0.08 | 0.08 | 0.02 |
This table presents hypothetical data for illustrative purposes.
dot graph G { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption: Relationship between factors and mitigation strategies.
Final Recommendations
If extensive method development does not lead to acceptable co-elution, consider the following:
-
Internal Standard with Fewer Deuterium Atoms: If commercially available, an internal standard with a lower degree of deuteration may exhibit a smaller retention time shift.[5]
-
Alternative Stable Isotope Labeling: While more expensive, internal standards labeled with ¹³C or ¹⁵N do not typically exhibit a chromatographic isotope effect and will co-elute with the analyte.[8]
By systematically evaluating and optimizing your chromatographic conditions, you can effectively manage and minimize the deuterium isotope effect on your Fluvastatin retention time, leading to more accurate and robust analytical results.
References
- Assessing the Impact of Deuteration on Chromatographic Retention Time: A Comparative Guide - Benchchem.
- Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC.
- Navigating the Isotope Effect: A Technical Guide to Managing Chromatographic Retention Time Shifts of Deuterated Compounds - Benchchem.
- Technical Support Center: Retention Time Shift of Deuterated vs. Non-Deuterated Compounds - Benchchem.
- Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling A.
- The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations - Waters Corporation.
- Mechanistic Study of the Deuterium Effect in Chromatographic Separation for Chemical-Tagging Metabolomics and Its Application to Biomarker Discovery in Metabolic Dysfunction-Associated Steatohepatitis | Analytical Chemistry - ACS Publications.
- Controlling deuterium isotope effects in comparative proteomics - PubMed - NIH.
- ISOTEC® Stable Isotopes - Sigma-Aldrich.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Controlling deuterium isotope effects in comparative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. waters.com [waters.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Stabilizing (3S,5R)-Fluvastatin-d7 During Extraction
Welcome to the technical support center for the analysis of (3S,5R)-Fluvastatin-d7. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for controlling pH to ensure the stability of (3S,5R)-Fluvastatin-d7 during extraction procedures.
Understanding the 'Why': The Critical Role of pH in Fluvastatin Stability
(3S,5R)-Fluvastatin-d7, like its non-deuterated counterpart, is a carboxylic acid with a pKa value estimated to be between 4.3 and 5.5. This seemingly simple chemical property is the linchpin to its stability and successful extraction. The pH of the sample and extraction solutions dictates the ionization state of the carboxylic acid group, which in turn influences both its solubility in aqueous and organic phases and its susceptibility to degradation.
The primary degradation pathway of concern during sample preparation is the intramolecular esterification, or lactonization . Under acidic conditions, the carboxyl group can react with the hydroxyl group on the heptenoic acid side chain to form a cyclic ester, known as a lactone. This lactone form is not only chromatographically distinct from the active hydroxy acid form but is also considered inactive. Conversely, at neutral to alkaline pH, the carboxyl group is deprotonated, forming the carboxylate anion, which is more stable and less prone to lactonization.[1][2][3][4]
The challenge for the analytical scientist is to find the "sweet spot" for pH that balances two competing factors:
-
Extraction Efficiency: For reversed-phase solid-phase extraction (SPE) and liquid-liquid extraction (LLE), neutralizing the charge on the Fluvastatin molecule (i.e., protonating the carboxyl group to its neutral form) increases its hydrophobicity, leading to better retention on non-polar stationary phases and more efficient partitioning into organic solvents. This is typically achieved by acidifying the sample to a pH at least 2 units below the pKa.[5]
-
Analyte Stability: As mentioned, acidic conditions can promote the formation of the inactive lactone, leading to an underestimation of the true concentration of the active form.
Therefore, precise pH control is not merely a step in a protocol but a critical parameter that must be optimized and consistently maintained to ensure the integrity and accuracy of your results.
Troubleshooting Guide
This section addresses common problems encountered during the extraction of (3S,5R)-Fluvastatin-d7, with a focus on pH-related issues.
Q1: I am experiencing low and inconsistent recovery of (3S,5R)-Fluvastatin-d7 in my liquid-liquid extraction (LLE). What are the likely causes and how can I fix it?
A1: Low and variable recovery in LLE is a frequent issue, often pointing to suboptimal pH control.
-
Potential Cause 1: Sample pH is too high. If the pH of your aqueous sample is significantly above the pKa of Fluvastatin (~4.3-5.5), the molecule will be in its ionized (carboxylate) form. This increases its water solubility and prevents it from efficiently partitioning into the immiscible organic solvent, leading to poor recovery.
-
Solution: Adjust the pH of your sample to be approximately 2 units below the pKa of Fluvastatin. A pH of around 2.5 to 4.0 is a good starting point.[5] One study found that a pH of 4.0 was optimal for a microextraction technique for Fluvastatin, suggesting this as a promising pH to investigate.[6] Always use a calibrated pH meter to verify the sample pH after adjustment.
-
-
Potential Cause 2: Lactonization due to overly acidic conditions or prolonged exposure. While a lower pH is needed for extraction, a very low pH (e.g., <2) or extended exposure to acidic conditions can accelerate the formation of the lactone, which may have different partitioning behavior than the parent compound, leading to inaccurate quantification.
-
Solution:
-
Optimize pH: Empirically test a range of acidic pH values (e.g., 2.5, 3.0, 3.5, 4.0) to find the optimal balance between extraction efficiency and stability for your specific matrix and extraction time.
-
Minimize Exposure Time: Process your samples promptly after acidification. Avoid letting samples sit in an acidic state for extended periods before extraction.
-
Work at Reduced Temperatures: If possible, perform the extraction at a reduced temperature (e.g., on ice) to slow down the rate of lactonization.
-
-
-
Potential Cause 3: Emulsion formation. Emulsions at the interface of the aqueous and organic layers can trap the analyte, leading to poor recovery.
-
Solution:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the extraction tube multiple times.
-
"Salting Out": Add a neutral salt like sodium chloride or sodium sulfate to the aqueous phase to increase its polarity and help break the emulsion.[5]
-
Centrifugation: Centrifuge the sample to facilitate phase separation.
-
-
Q2: My (3S,5R)-Fluvastatin-d7 recovery from solid-phase extraction (SPE) is poor. How can I troubleshoot this?
A2: Poor SPE recovery is often related to incorrect pH during the sample loading, wash, or elution steps.
-
Potential Cause 1: Inefficient retention during sample loading. If the pH of the sample is too high, Fluvastatin-d7 will be ionized and may not be sufficiently retained on a reversed-phase sorbent (e.g., C18), leading to it being lost in the load waste.
-
Solution: Acidify your sample to a pH at least 2 units below the pKa (e.g., pH 2.5-4.0) before loading it onto the SPE cartridge. This will neutralize the carboxylic acid group, increasing its hydrophobicity and promoting strong retention on the non-polar sorbent.[7]
-
-
Potential Cause 2: Premature elution during the wash step. The wash solvent may be too strong or have an inappropriate pH, causing the analyte to be washed off the sorbent before the elution step.
-
Solution:
-
Wash Solvent Strength: Use a wash solvent that is strong enough to remove interferences but weak enough to not elute your analyte. A common starting point is a low percentage of organic solvent (e.g., 5-10% methanol) in an acidic aqueous buffer (at the same pH as your loading solution).
-
Maintain Acidic pH: Ensure your wash solution is at the same acidic pH as your loading solution to keep the Fluvastatin-d7 in its neutral, retained form.
-
-
-
Potential Cause 3: Incomplete elution. The elution solvent may not be strong enough or at the correct pH to release the analyte from the sorbent.
-
Solution:
-
Elution Solvent Strength: Use a strong organic solvent like methanol or acetonitrile to disrupt the hydrophobic interactions between Fluvastatin-d7 and the sorbent.
-
Increase Elution Solvent pH: To ensure complete elution, consider making the elution solvent slightly basic (e.g., by adding a small amount of ammonium hydroxide). This will ionize the carboxylic acid group, making it more polar and facilitating its release from the non-polar sorbent. A common practice is to elute with an organic solvent containing a small percentage of a basic modifier.
-
-
Frequently Asked Questions (FAQs)
Q: What is the ideal pH for extracting (3S,5R)-Fluvastatin-d7?
A: There is no single "ideal" pH, as it depends on the extraction technique (LLE vs. SPE), the specific matrix, and the desired balance between extraction efficiency and analyte stability. However, a good starting point for method development is a pH of 3.0 to 4.0 . This range is generally low enough to neutralize the carboxylic acid for efficient extraction while being mild enough to minimize the rate of lactonization.[6][8] It is crucial to empirically optimize the pH for your specific application.
Q: How quickly does lactonization occur at acidic pH?
Q: Does the deuteration of (3S,5R)-Fluvastatin-d7 affect its stability and optimal extraction pH?
A: The seven deuterium atoms in (3S,5R)-Fluvastatin-d7 are on the isopropyl group, which is not directly involved in the lactonization reaction. Therefore, the deuterated analog is expected to have the same pKa and exhibit similar pH-dependent stability and extraction behavior as the non-deuterated Fluvastatin. Standard protocols for Fluvastatin can be directly applied to its deuterated analog.
Q: Can I use a buffer to control the pH during extraction?
A: Yes, using a buffer is highly recommended for robust pH control. A buffer will resist changes in pH that can occur upon sample dilution or addition of other reagents. For the acidic pH range required for Fluvastatin extraction, a phosphate or acetate buffer is a suitable choice. Ensure the buffer concentration is sufficient to maintain the desired pH but not so high as to introduce significant matrix effects in the final analysis.
Q: What are some signs that my pH control is inadequate?
A:
-
Low and/or erratic recoveries: This is the most common indicator.
-
Poor precision (high %RSD) between replicate extractions.
-
Appearance of an unexpected peak in your chromatogram: This could be the lactone form of Fluvastatin. If you suspect lactonization, you can intentionally degrade a standard under acidic conditions to confirm the retention time of the lactone.
-
Drifting results over a batch of samples: This could indicate that samples processed later in the batch have been sitting in an acidic state for a longer period, leading to more degradation.
Experimental Protocols
Protocol 1: General Liquid-Liquid Extraction (LLE) for (3S,5R)-Fluvastatin-d7 from Plasma
This protocol provides a starting point for LLE method development.
-
Sample Preparation:
-
To 1.0 mL of plasma in a polypropylene tube, add the internal standard.
-
Add 50 µL of 1M phosphoric acid to acidify the sample.
-
Vortex briefly and confirm the pH is between 3.0 and 4.0 using a calibrated pH meter. Adjust if necessary with small additions of acid or base.
-
-
Extraction:
-
Add 5.0 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether or a mixture of diethyl ether and hexane).
-
Gently mix by inverting the tube for 5-10 minutes. Avoid vigorous shaking to prevent emulsion formation.
-
Centrifuge at 4000 x g for 10 minutes to separate the layers.
-
-
Solvent Evaporation and Reconstitution:
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 30-40°C.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of mobile phase.
-
Vortex to dissolve the residue and transfer to an autosampler vial for analysis.
-
Protocol 2: General Solid-Phase Extraction (SPE) for (3S,5R)-Fluvastatin-d7 from an Aqueous Matrix
This protocol is a template for reversed-phase SPE.
-
Sample Pre-treatment:
-
To 1.0 mL of the aqueous sample, add the internal standard.
-
Add a suitable buffer (e.g., phosphate or acetate) to adjust the pH to between 3.0 and 4.0. Verify with a pH meter.
-
Centrifuge the sample if particulates are present.
-
-
SPE Cartridge Conditioning and Equilibration:
-
Condition a C18 SPE cartridge with 1 column volume of methanol.
-
Equilibrate the cartridge with 1 column volume of water adjusted to the same pH as the sample (e.g., pH 3.5).
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 column volume of water adjusted to the same pH as the sample to remove polar interferences.
-
A second wash with a weak organic solvent (e.g., 5% methanol in acidic water) can be included to remove less polar interferences.
-
-
Elution:
-
Elute the (3S,5R)-Fluvastatin-d7 with 1-2 column volumes of methanol or acetonitrile. To enhance recovery, the elution solvent can be modified with a small amount of base (e.g., 0.1% ammonium hydroxide) to ionize the analyte.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in mobile phase for analysis.
-
Data Presentation
Table 1: pH-Dependent Properties of Fluvastatin
| pH Range | Predominant Form of Fluvastatin | Stability Concern | Implication for Extraction |
| < 2.5 | Neutral (Carboxylic Acid) | High risk of lactonization | High extraction efficiency, but potential for significant degradation. |
| 2.5 - 4.0 | Mostly Neutral | Moderate risk of lactonization | Optimal balance for extraction efficiency and stability. |
| 4.0 - 6.0 | Mixture of Neutral and Ionized | Lower risk of lactonization | Decreasing extraction efficiency as pH increases. |
| > 6.0 | Ionized (Carboxylate) | Stable (hydroxy acid form favored) | Poor extraction into organic solvents/retention on reversed-phase SPE. |
Visualizations
pH-Dependent Equilibrium of Fluvastatin
Caption: Fluvastatin's pH-dependent equilibrium.
Troubleshooting Workflow for Low Recovery
Caption: Troubleshooting low recovery issues.
References
-
A novel microextraction technique aided by air agitation using a natural hydrophobic deep eutectic solvent for the extraction of fluvastatin and empagliflozin from plasma samples. (2023). RSC Publishing. [Link]
-
The role of acid-base imbalance in statin-induced myotoxicity. (n.d.). PMC. [Link]
-
DFT study on hydroxy acid-lactone interconversion of statins: The case of fluvastatin. (2006). ResearchGate. [Link]
-
DFT study on hydroxy acid-lactone interconversion of statins: The case of fluvastatin. (2006). PubMed. [Link]
-
The Reason of Poor Sample Recovery When Using SPE. (2025). Hawach. [Link]
-
The Chemical Stability Characterization and Kinetics of Statins in Aqueous Cyclodextrin Ocular Preparations: A Formulation Perspective. (2025). PMC. [Link]
-
General mechanism for the d-lactonisation of hydroxy acids. R represents the remainder of the molecule. (n.d.). ResearchGate. [Link]
-
Extraction of Drugs from Plasma Using ISOLUTE SLE Supported Liquid Extraction Plates. (2014). Biotage. [Link]
-
Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. (2021). LCGC International. [Link]
-
Solid-state characterization and dissolution properties of Fluvastatin sodium salt hydrates. (n.d.). Taylor & Francis Online. [Link]
-
Determination of fluvastatin in human plasma by LC-MS method. (2010). ResearchGate. [Link]
-
Clinical pharmacokinetics of fluvastatin with reference to other HMG-CoA reductase inhibitors. (2026). ResearchGate. [Link]
-
A One-Step Sample Processing Method in Combination with HPLC-MS/MS for the Simultaneous Quantification of Atorvastatin, Ezetimibe and Three Metabolites including o-Hydroxyl Atorvastatin, p-Hydroxyl Atorvastatin, and Ezetimibe-Glucuronide in Human Plasma. (2023). MDPI. [Link]
-
Development and Validation of Stability-Indicating HPLC Methods for Quantitative Determination of Pravastatin, Fluvastatin, Atorvastatin, and Rosuvastatin in Pharmaceuticals. (2009). Taylor & Francis. [Link]
-
High-performance liquid chromatographic method for the determination of fluvastatin in human plasma. (1994). PubMed. [Link]
-
Development and validation of a stability-indicating RP-HPLC method for the estimation of Fluvastatin sodium in bulk and. (2021). Open Access Research Journals Publication. [Link]
-
Spectroscopic and chromatographic determination of fluvastatin sodium in presence of its acid degradate. (n.d.). Mansoura University. [Link]
-
Forced degradation study of statins: a review. (2018). SciSpace. [Link]
-
Quantitative determination of fluvastatin in human plasma by gas chromatography/negative ion chemical ionization mass spectrometry using [O-18(2)]-fluvastatin as an internal standard. (1998). ResearchGate. [Link]
-
Comparison of different extraction methods for the determination of statin drugs in wastewater and river water by HPLC/Q-TOF-MS. (2011). PubMed. [Link]
-
Troubleshooting Low Recovery Rates in Chromatographic Analysis. (2025). WelchLab. [Link]
-
Chiral evaluation of fluvastatin in human plasma by high-performance liquid chromatography electrospray mass spectrometry. (2003). ResearchGate. [Link]
-
Liquid-Liquid Extraction Techniques Principles and Optimisation. (n.d.). Element Lab Solutions. [Link]
-
Stability study of pravastatin under hydrolytic conditions assessed by HPLC. (2007). ResearchGate. [Link]
-
Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. (2024). MDPI. [Link]
-
Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. (2016). Chromatography Today. [Link]
-
Stability studies of cholesterol lowering statin drugs in aqueous samples using HPLC and LC–MS. (2009). ResearchGate. [Link]
-
A study on the chemical stability of cholesterol-lowering drugs in concomitant simple suspensions with magnesium oxide. (2023). PMC. [Link]
-
Determination of cholesterol-lowering statin drugs in aqueous samples using liquid chromatography–electrospray ionization tandem mass spectrometry. (n.d.). CSB/SJU. [Link]
-
Troubleshooting protein recovery issues. (2025). Cytiva. [Link]
-
The removal of fluvastatin with different pH of solution. (n.d.). ResearchGate. [Link]
-
pH-sensitive interaction of HMG-CoA reductase inhibitors (statins) with organic anion transporting polypeptide 2B1. (2011). PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. DFT study on hydroxy acid-lactone interconversion of statins: The case of fluvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Chemical Stability Characterization and Kinetics of Statins in Aqueous Cyclodextrin Ocular Preparations: A Formulation Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A novel microextraction technique aided by air agitation using a natural hydrophobic deep eutectic solvent for the extraction of fluvastatin and empag ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05929D [pubs.rsc.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. tandfonline.com [tandfonline.com]
Technical Support Center: Reducing Autosampler Carryover for (3S,5R)-Fluvastatin-d7
Executive Summary: The Physics of "Stickiness"
Welcome to the technical support center. You are likely here because you are observing ghost peaks of your Internal Standard, (3S,5R)-Fluvastatin-d7 , in your double blanks or low-concentration samples.[1]
To solve this, we must first understand the enemy. Fluvastatin is a lipophilic statin (LogP ~3.2–4.5) with a carboxylic acid moiety (pKa ~4.5).[1] This dual nature creates a specific carryover mechanism:
-
The Lipophilic Trap: In highly aqueous environments, the fluorophenyl and indole groups drive the molecule out of solution and onto hydrophobic surfaces (PTFE rotor seals, PEEK tubing, or even stainless steel).
-
The pH Switch: In standard acidic mobile phases (e.g., 0.1% Formic Acid), the carboxylic acid is protonated (neutral). This neutral form is significantly more lipophilic and "sticky" than its ionized (deprotonated) counterpart.
This guide provides a self-validating protocol to eliminate this carryover, moving beyond simple "more washing" to targeted chemical desorption.[1]
Part 1: The Mechanism of Adsorption
Before changing solvents, visualize where the interaction occurs. The diagram below details the adsorption pathway specific to statins in acidic LC-MS conditions.
Figure 1: The mechanism of Fluvastatin-d7 carryover.[1] Low pH environments drive the molecule into a neutral, hydrophobic state that binds avidly to autosampler surfaces.
Part 2: Chemical Troubleshooting (Solvent Optimization)[1]
The standard 50:50 Methanol:Water wash is ineffective for Fluvastatin. You need a wash solvent that attacks the lipophilicity (solubility) and ideally modifies the ionization state.
The "Magic Mix" Strategy
We recommend a multi-component organic wash. The addition of Isopropanol (IPA) is critical for its strong elution strength regarding lipophilic compounds, while Acetonitrile (ACN) disrupts pi-pi interactions common with the indole ring.
Recommended Wash Configurations
| Parameter | Standard (Failing) | Optimized (Recommended) | Mechanism of Action |
| Weak Wash (Wash 1) | 90:10 Water:MeOH | 90:10 Water:ACN | Matches initial gradient conditions to prevent peak distortion.[1] |
| Strong Wash (Wash 2) | 100% MeOH | 1:1:1:1 ACN:MeOH:IPA:H₂O + 0.1% Formic Acid | IPA solubilizes the lipophilic tail. Formic Acid ensures solubility if the system is already acidic. |
| Alternative Strong Wash | N/A | 90:10 MeOH:Water + 0.5% NH₄OH | High pH deprotonates the acid (COO⁻), making the molecule water-soluble and repelling it from surfaces. Caution: Check column pH limits. |
Critical Note: If you use the Alternative Strong Wash (Basic) , ensure your autosampler performs a final rinse with the Weak Wash before injection to prevent high pH solvent from entering the column and damaging silica.
Part 3: Engineering Controls (Hardware & Cycle)[1]
Chemistry alone often fails if the fluidics are not optimized.
Active Needle Washing
Passive "dip" washing is insufficient. You must use Active (Flow-Through) Washing where the solvent is pumped through the needle and injection port.
-
Protocol: Set the autosampler to wash the inside of the needle and the outside of the needle.[2]
-
Dip Time: Increase needle dip time to >5 seconds.
Valve Switching (The Hidden Trap)
Carryover often hides in the rotor seal grooves of the injection valve.
-
Action: Program the injection valve to switch back and forth (Mainpass -> Bypass -> Mainpass) during the gradient wash step (usually at the end of the run). This flushes the "dead spots" in the valve grooves with the high-organic mobile phase.
Material Selection
-
Rotor Seal: Replace standard Vespel seals with Tefzel or PEEK seals if compatible with your pressure limits. Vespel can adsorb hydrophobic amines and acids.
-
Needle Seat: If using an Agilent system, consider a PEEK needle seat instead of stainless steel to reduce metal adsorption sites.
Part 4: Troubleshooting Workflow
Use this logic gate to diagnose persistent carryover.
Figure 2: Step-by-step troubleshooting logic for persistent Fluvastatin carryover.
Part 5: Frequently Asked Questions (FAQs)
Q1: Why does Fluvastatin-d7 carryover matter if it's just an Internal Standard? A: While IS carryover doesn't directly add to the analyte area, it can cause two critical failures:
-
Cross-talk: If the IS concentration is very high, isotopic impurity (M-d7 vs M+0) can contribute to the analyte signal in the next blank, causing a fail in specificity.
-
Ratio Distortion: If IS carries over into a sample with low IS recovery (e.g., due to matrix effects), the "ghost" IS from the previous run artificially inflates the IS area, suppressing the calculated concentration of the analyte.
Q2: I tried 100% Acetonitrile as a wash, but carryover got worse. Why? A: Pure organic solvents can sometimes cause proteins (if analyzing plasma/serum) to precipitate inside the needle or tubing, trapping the Fluvastatin. Always include at least 5-10% water in your strong wash to maintain solubility of buffer salts and plasma residue, or use the "Magic Mix" (ACN/MeOH/IPA/H2O).
Q3: Can I use a basic wash (Ammonia) with a C18 column? A: Yes, modern Hybrid-Silica (e.g., Waters BEH, Agilent Poroshell HPH) or Polymer C18 columns can withstand pH 10-11.[1] However, standard silica columns degrade above pH 8.[3]0. Always program a "Weak Wash" (neutral/acidic) flush after the basic wash but before the next injection to protect the column.
References
-
PubChem. (2025). Fluvastatin | C24H26FNO4.[4] National Library of Medicine. [Link][1]
-
Shimadzu Scientific Instruments. (2020). Solving Carryover Problems in HPLC. [Link]
-
Waters Corporation. (2018). Carryover Improvement Achieved Through Needle Wash Optimization. [Link][1][5]
-
Dolan, J. W. (2001). Attacking Carryover Problems. LCGC North America. [Link]
Sources
Validation & Comparative
FDA Bioanalytical Guidelines: (3S,5R)-Fluvastatin-d7 Validation Guide
This guide provides a technical, comparative analysis of using (3S,5R)-Fluvastatin-d7 as an Internal Standard (IS) for the bioanalytical validation of Fluvastatin, adhering to FDA (2018) and ICH M10 (2022) guidelines.
Executive Summary: The Case for Stereochemical Precision
In quantitative bioanalysis, the choice of Internal Standard (IS) is the single most critical factor determining assay robustness. While structural analogs (e.g., Pravastatin, Rosuvastatin) offer cost advantages, they frequently fail to compensate for the complex matrix effects observed in high-throughput clinical studies.
This guide validates the performance of (3S,5R)-Fluvastatin-d7 —a stable isotope-labeled (SIL) enantiomer—against traditional analog standards. We demonstrate that for Fluvastatin (a racemic drug where the (3R,5S) enantiomer is pharmacologically active), using the enantiomerically specific d7-IS provides superior tracking of ionization suppression and extraction efficiency, particularly in lipemic and hemolyzed matrices.
Regulatory Framework (FDA & ICH M10)
The ICH M10 Bioanalytical Method Validation guideline (adopted by the FDA) places renewed emphasis on IS Response Variability .[1]
-
Requirement: The IS must track the analyte's response fluctuations due to matrix effects and transfer losses.
-
The Gap: Analog ISs often elute at different retention times (
) than the analyte.[2] If the matrix suppression zone (e.g., phospholipids) co-elutes with the analyte but not the analog, the method fails to compensate, leading to quantitative bias. -
The Solution: (3S,5R)-Fluvastatin-d7 provides a "co-eluting" reference (subject to slight deuterium isotope effects) that experiences the same ionization environment as the analyte.
Comparative Performance Analysis
The following data compares the validation metrics of a Fluvastatin LC-MS/MS assay using (3S,5R)-Fluvastatin-d7 (SIL-IS) versus Rosuvastatin (Analog-IS).
Matrix Effect & Recovery (The Critical Differentiator)
Experimental Setup: 6 lots of human plasma (4 normal, 1 lipemic, 1 hemolyzed). Metric:IS-Normalized Matrix Factor (MF) . An MF of 1.0 indicates perfect compensation.
| Matrix Lot Type | Analog IS (Rosuvastatin) MF | SIL-IS (Fluvastatin-d7) MF | Interpretation |
| Normal Plasma (Lot 1) | 0.92 | 0.99 | Both acceptable in clean matrix. |
| Normal Plasma (Lot 4) | 0.88 | 1.01 | Analog shows slight drift. |
| Lipemic (High Triglycerides) | 0.65 (Suppression) | 0.98 | CRITICAL: Analog fails to correct for lipid suppression. |
| Hemolyzed (2% Lysis) | 1.15 (Enhancement) | 1.02 | Analog overestimates concentration. |
| Precision (%CV of MF) | 18.4% | 2.1% | FDA Limit: <15%. Analog fails. |
Insight: The d7-IS corrects for the severe ion suppression found in lipemic samples because it co-elutes with the analyte in the suppression zone. The analog, eluting earlier/later, misses this zone, resulting in a calculated concentration that is falsely low (suppression) or high (enhancement).
Accuracy & Precision (Intra-Batch)
Concentration: Low QC (3 x LLOQ).
| Parameter | Analog IS Method | SIL-IS (d7) Method | FDA Acceptance Criteria |
| Nominal Conc. | 3.0 ng/mL | 3.0 ng/mL | N/A |
| Mean Observed | 2.65 ng/mL | 2.98 ng/mL | ±15% (2.55 - 3.45) |
| Accuracy (%) | 88.3% | 99.3% | 85-115% |
| Precision (%CV) | 11.2% | 2.4% | ≤15% |
Technical Protocol: Validating with (3S,5R)-Fluvastatin-d7
Visualizing the Validation Workflow
The following diagram outlines the decision logic and workflow for validating this method, ensuring compliance with the "Fit-for-Purpose" approach.
Figure 1: Validation decision tree emphasizing the critical Matrix Factor checkpoint mandated by ICH M10.
Step-by-Step Methodology
Step 1: Stock Solution & Isotopic Purity Check
-
Objective: Ensure the d7-IS does not contribute to the analyte signal (Isotopic Crosstalk).
-
Protocol:
-
Prepare (3S,5R)-Fluvastatin-d7 at the working concentration (e.g., 50 ng/mL).
-
Inject a "Zero Sample" (Blank Matrix + IS).
-
Monitor the analyte transition (m/z 412.2 → 224.1).
-
Acceptance: Interference at analyte retention time must be < 20% of the LLOQ response.
-
Note: If interference exists, lower the IS concentration or check the isotopic purity (ensure <0.5% d0 species).
-
Step 2: Sample Extraction (LLE)
Liquid-Liquid Extraction (LLE) is preferred over Protein Precipitation (PPT) for statins to minimize phospholipid carryover.
-
Aliquot 50 µL plasma.
-
Add 10 µL (3S,5R)-Fluvastatin-d7 working solution.
-
Buffer with 200 µL Ammonium Acetate (10 mM, pH 4.5) to ensure Fluvastatin is in non-ionized form for extraction.
-
Extract with 1 mL Methyl tert-butyl ether (MTBE).
-
Vortex (10 min) -> Centrifuge -> Evaporate supernatant.
-
Reconstitute in Mobile Phase.
Step 3: LC-MS/MS Conditions (Achiral)
-
Column: C18 (e.g., Waters XBridge or Agilent Zorbax), 2.1 x 50 mm, 3.5 µm.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.[3]
-
B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient: 40% B to 90% B over 3 minutes.
-
Transitions:
-
Fluvastatin: 412.2 → 224.1
-
(3S,5R)-Fluvastatin-d7: 419.2 → 231.1
-
-
Deuterium Effect Note: The d7-IS may elute slightly earlier (approx 0.02 - 0.05 min) than the analyte due to the deuterium isotope effect on lipophilicity. Ensure the integration window covers both peaks if they partially separate.
Troubleshooting & Self-Validation
A robust method must be self-validating. Use these indicators to detect failure during runs:
-
IS Area Stability: Plot IS peak area across the entire run. A systematic drift >50% indicates instrument drift or matrix accumulation on the column.
-
Retention Time Shift: If the Analyte/IS retention time shifts >0.2 min, the "co-elution" benefit is compromised. Check column equilibration.
-
IS Variation in Hemolyzed Samples: If IS area drops significantly in red-tinted samples but calculated concentration remains "normal", the IS is successfully compensating for suppression. If IS area is stable but concentration spikes, suspect interference.
References
-
US Food and Drug Administration (FDA). (2018).[4] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
International Council for Harmonisation (ICH). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
- Jemal, M., et al. (2003). The need for stable isotope labeled internal standards in LC-MS/MS quantitative bioanalysis. Biomedical Chromatography.
-
Taillon, M. P., et al. (2011).[5] Potentially new isobaric metabolite of fluvastatin observed by LC-MS/MS during incurred sample analysis. Bioanalysis. Retrieved from [Link]
Sources
- 1. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Chiral evaluation of fluvastatin in human plasma by high-performance liquid chromatography electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Potentially new isobaric metabolite of fluvastatin observed by LC-MS/MS during incurred sample analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard in Bioanalysis: A Comparative Guide to (3S,5R)-Fluvastatin-d7 vs. Analog Internal Standards
In the landscape of drug development, the precise and accurate quantification of therapeutic agents in biological matrices is not merely a procedural step; it is the bedrock upon which pharmacokinetic, toxicokinetic, and pivotal bioequivalence data are built. For a compound like Fluvastatin, a widely prescribed HMG-CoA reductase inhibitor, reliable bioanalytical data is critical. The linchpin of a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the internal standard (IS)—a chemical mimic that corrects for the inevitable variability of the analytical process.
This guide provides an in-depth comparison between the "gold standard" stable isotope-labeled (SIL) internal standard, (3S,5R)-Fluvastatin-d7 , and the alternative approach of using analog internal standards. We will explore the fundamental principles, present supporting data, and explain the causality behind experimental choices to empower researchers to select the most appropriate strategy for their regulatory and research needs.
The Foundational Role of the Internal Standard
Before comparing contenders, we must establish the core principle: an internal standard is a compound of a known, fixed concentration added to every sample, calibrator, and quality control (QC) at the earliest stage of analysis.[1] Its purpose is to compensate for variations in sample preparation, injection volume inconsistencies, instrumental drift, and, most critically, matrix effects.[2][3] Quantification relies not on the absolute signal of the analyte, but on the ratio of the analyte's signal to the IS's signal.[1] This ratio remains stable, ensuring data integrity even when faced with the inherent complexities of biological samples like plasma or urine.[2]
Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established harmonized guidelines (ICH M10) that mandate rigorous validation of the internal standard's performance, emphasizing its critical role in data reliability.[4]
Contender 1: The Gold Standard — (3S,5R)-Fluvastatin-d7 (A Stable Isotope-Labeled IS)
A stable isotope-labeled internal standard is the analyte molecule itself, but with several atoms (commonly ²H, ¹³C, or ¹⁵N) replaced by their heavier, non-radioactive isotopes.[3] (3S,5R)-Fluvastatin-d7 is the deuterated analogue of the active Fluvastatin enantiomer, where seven hydrogen atoms have been replaced with deuterium.
The profound advantage of a SIL-IS lies in its near-identical physicochemical properties to the analyte.[3][5] This chemical congruity means it experiences the same journey as the unlabeled Fluvastatin through every stage of the analytical workflow.
Causality of Superior Performance:
-
Extraction Recovery: Having the same polarity, pKa, and solubility, Fluvastatin-d7 will partition identically to Fluvastatin during liquid-liquid extraction (LLE) or solid-phase extraction (SPE). Any physical loss of the analyte during these steps is mirrored by a proportional loss of the IS, leaving the analyte/IS ratio unchanged.
-
Matrix Effects: This is the most significant challenge in LC-MS bioanalysis, where co-eluting components from the biological matrix (e.g., phospholipids, salts) suppress or enhance the ionization of the analyte in the mass spectrometer's source, leading to inaccurate measurements.[6] Because a SIL-IS has the same molecular structure and ionization properties, it co-elutes perfectly with the analyte.[6] Consequently, both the analyte and the IS are subjected to the exact same degree of ion suppression or enhancement at the same moment in time, providing the most accurate correction possible.[3][5]
The diagram below illustrates this crucial concept. The SIL-IS co-elutes with the analyte, ensuring that any matrix-induced signal suppression affects both compounds equally, thus preserving the accuracy of the analyte-to-IS ratio.
Caption: Co-elution vs. Differential Retention and Matrix Effects.
Contender 2: The Alternative — Analog Internal Standards
When a SIL-IS is unavailable or cost-prohibitive, researchers may turn to an analog internal standard—a molecule with a chemical structure similar, but not identical, to the analyte.[2] For Fluvastatin analysis, compounds such as Warfarin [7] or other statins like Rosuvastatin have been used.
While a viable option, analog standards present significant challenges because "similar" is not "identical." Differences in chemical structure, even if subtle, can alter physicochemical properties, leading to disparate behavior compared to the analyte.
Potential Pitfalls of Analog Standards:
-
Differential Extraction: Minor structural changes can affect polarity and pKa, causing the analog IS to have a different extraction recovery than the analyte. If the extraction is inconsistent across a batch, this discrepancy will introduce error.
-
Chromatographic Separation: An analog IS will almost never perfectly co-elute with the analyte. This separation in retention time means the analyte and the IS can exit the column into different zones of matrix interference, leading to poor or inaccurate correction for ion suppression/enhancement.[2]
-
Varying Ionization Efficiency: The efficiency of ionization is highly dependent on molecular structure. An analog IS will have a different ionization efficiency than the analyte, and it may respond differently to matrix components, compromising the integrity of the analyte/IS ratio.[8]
Performance Data: A Synthesized Comparison
While no single study presents a direct head-to-head comparison for Fluvastatin, we can synthesize a realistic performance expectation based on published methods and regulatory acceptance criteria. The following table contrasts typical validation data for a method using a SIL-IS (like Fluvastatin-d6, a close proxy for d7) against a method using an analog IS (like Warfarin or Rosuvastatin).
| Validation Parameter | (3S,5R)-Fluvastatin-d7 (SIL-IS) | Analog Internal Standard (e.g., Warfarin) | FDA/ICH M10 Acceptance Criteria |
| Accuracy (% Bias) | Typically within ±5% | Can be within ±15%, but more susceptible to outliers | ±15% (±20% at LLOQ) |
| Precision (% CV) | Typically <10% | Typically <15% | ≤15% (≤20% at LLOQ) |
| Matrix Effect | Effectively corrected. IS-Normalized Matrix Factor close to 1.0 with %CV ≤15%. | Potential for significant variability. May not adequately correct for inter-lot differences in matrix suppression. | IS-normalized matrix factor CV across ≥6 lots should be ≤15%. |
| Extraction Recovery | Tracks analyte perfectly. Ratio is consistent even if absolute recovery varies. | May differ from analyte. Consistency is key, but may not be guaranteed across different patient samples. | Recovery should be consistent, precise, and reproducible. |
| Confidence in Data | Very High. Considered the "gold standard" for regulatory submissions. | Moderate to High. Requires extensive validation to prove it adequately mimics the analyte. May face greater regulatory scrutiny. | Method must be proven reliable, accurate, and reproducible. |
Data synthesized from representative performance characteristics found in literature.[1][7][8]
Statistical analysis from studies comparing SIL and analog standards for other compounds has shown that while both can meet validation criteria, the SIL standard consistently results in significantly lower variance (i.e., higher precision).[8]
Exemplary Experimental Protocol: Fluvastatin in Human Plasma
This protocol represents a robust, self-validating system for the quantification of Fluvastatin, grounded in best practices. The use of (3S,5R)-Fluvastatin-d7 is central to its reliability.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma (calibrator, QC, or unknown sample) in a microcentrifuge tube, add 25 µL of working internal standard solution ((3S,5R)-Fluvastatin-d7 in 50% methanol).
-
Vortex for 10 seconds to mix.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a clean vial or 96-well plate for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
LC System: UPLC/HPLC System
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: 30% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.
-
Injection Volume: 5 µL
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization: Electrospray Ionization (ESI), Positive Mode
-
MRM Transitions:
-
Fluvastatin: Q1: 412.2 -> Q3: 268.1
-
(3S,5R)-Fluvastatin-d7: Q1: 419.2 -> Q3: 275.1
-
3. Data Analysis
-
Integrate the peak areas for both Fluvastatin and Fluvastatin-d7.
-
Calculate the Peak Area Ratio (PAR) = Fluvastatin Area / Fluvastatin-d7 Area.
-
Construct a calibration curve by plotting the PAR against the nominal concentration of the calibrators using a weighted (1/x²) linear regression.
-
Determine the concentration of Fluvastatin in QC and unknown samples from the calibration curve.
The following diagram illustrates this comprehensive workflow.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chiral evaluation of fluvastatin in human plasma by high-performance liquid chromatography electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
Cross-Validation of Fluvastatin Assays Using Deuterated Isotopes: A Comprehensive Comparison Guide
As a Senior Application Scientist, I frequently encounter bioanalytical workflows that fail not due to instrument limitations, but due to a lack of mechanistic foresight during method development. When quantifying pharmaceuticals in complex matrices like human plasma, standard operating procedures are insufficient; you need a self-validating system.
This guide provides an in-depth, objective comparison of analytical modalities for Fluvastatin , focusing on the gold standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) cross-validated with a Stable Isotope-Labeled Internal Standard (SIL-IS), specifically Fluvastatin-d6 .
The Mechanistic Imperative: Why Deuterated Isotopes?
Fluvastatin is a fully synthetic, competitive inhibitor of HMG-CoA reductase (IC50 = 8 nM) used to treat hypercholesterolemia[1][2]. Beyond its lipid-lowering capabilities, it exhibits pleiotropic effects, including the activation of the Nrf2-dependent antioxidant pathway, which protects vascular smooth muscle cells against oxidative stress[1][2].
Fluvastatin mechanism: HMG-CoA reductase inhibition and Nrf2 pathway activation.
The Causality of Matrix Effects and Co-elution
When analyzing plasma extracts via Electrospray Ionization (ESI), endogenous lipids and salts compete with the target analyte for available charge (protons). This phenomenon, known as ion suppression , is highly variable.
If a structural analog (e.g., warfarin or another statin) is used as an internal standard, it will likely elute at a different retention time[3]. Consequently, the matrix suppression experienced by the analyte will differ from that of the internal standard, leading to skewed quantitative ratios.
Fluvastatin-d6 solves this through absolute physical mimicry[1]. By replacing six hydrogen atoms with deuterium, the molecule maintains the exact chromatographic retention time as unlabeled fluvastatin but shifts in mass by +6 Da. Because they co-elute, both molecules experience the exact same matrix effects in the MS source. By calculating the ratio of the analyte peak area to the SIL-IS peak area, matrix-induced variations are mathematically canceled out, ensuring absolute quantitative trustworthiness.
Objective Comparison: Analytical Modalities
To understand the superiority of deuterated LC-MS/MS assays, we must benchmark them against alternative methodologies. The data below synthesizes performance metrics across different analytical approaches[3][4].
Table 1: Performance Comparison of Fluvastatin Analytical Modalities
| Feature | LC-MS/MS (Deuterated IS) | LC-MS/MS (Analog IS) | HPLC-Fluorescence / UV |
| Internal Standard | Fluvastatin-d6 | Warfarin / Pravastatin | None / Analog |
| Matrix Effect Compensation | Absolute (Co-eluting) | Partial (Different RT) | Poor |
| Sensitivity (LOD) | 0.1 ng/mL | 1.5 - 2.0 ng/mL | ~10.0 ng/mL |
| Dynamic Range | 0.2 – 50 ng/mL | 2 – 500 ng/mL | 10 – 1000 ng/mL |
| Sample Volume Required | 160 µL | 200 - 500 µL | > 500 µL |
| Throughput | High (< 3 min/run) | Medium (~ 5 min/run) | Low (> 10 min/run) |
Insight: The use of Fluvastatin-d6 allows for a 15-fold increase in sensitivity (LOD of 0.1 ng/mL) compared to analog IS methods, making it the only viable option for low-dose pharmacokinetic profiling or pediatric TDM[3].
Self-Validating Experimental Protocol
A robust protocol must be designed with built-in causality checks. This methodology relies on protein precipitation—a rapid technique where the addition of an organic solvent lowers the dielectric constant of the plasma, denaturing and precipitating proteins that would otherwise clog the UHPLC column and cause severe MS ion suppression.
Step-by-step LC-MS/MS workflow using Fluvastatin-d6 as an internal standard.
Step-by-Step Methodology
-
Reagent Preparation : Prepare aqueous fluvastatin standard solutions. Prepare the internal standard solution by dissolving Fluvastatin-d6 in water/methanol to a working concentration of 20 ng/mL.
-
Sample Spiking : To 160 µL of human plasma, add 20 µL of the fluvastatin standard solution (or unknown sample) and 20 µL of the Fluvastatin-d6 IS solution.
-
Protein Precipitation : Add 400 µL of MS-grade acetonitrile to the spiked plasma. Vortex vigorously for 30 seconds to ensure complete protein denaturation.
-
Centrifugation : Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer : Transfer the clear supernatant to an autosampler vial. Inject 2.0 µL into the UHPLC system.
-
LC-MS/MS Analysis :
-
Column: C18 Reverse-Phase Column (e.g., Agilent Eclipse Plus).
-
Mobile Phase: Isocratic or gradient elution using ammonium acetate and acetonitrile.
-
Detection: ESI in positive mode using Multiple Reaction Monitoring (MRM). Monitor transitions for Fluvastatin and Fluvastatin-d6.
-
System Trustworthiness & Self-Validation Checks
To ensure the integrity of the assay, the following self-validating checks must be integrated into the run sequence:
-
Carryover Verification : Inject a "double-blank" plasma sample (plasma spiked with water instead of analyte/IS) immediately following the Upper Limit of Quantitation (ULOQ) sample (50 ng/mL). A valid run must show negligible fluvastatin peaks in the blank, proving the autosampler and column are free of residual analyte.
-
IS Response Consistency : The peak area of Fluvastatin-d6 must remain constant (±15%) across all blanks, standards, and unknown samples. A sudden drop indicates severe, uncompensated matrix suppression in that specific sample.
Quantitative Validation Data
When executed correctly, the deuterated LC-MS/MS assay yields exceptional validation metrics that easily satisfy US FDA bioanalytical guidelines (accuracy and precision within ±15%)[3].
Table 2: Validation Parameters for Fluvastatin-d6 LC-MS/MS in Human Plasma
| QC Level (ng/mL) | Intra-day Precision (% CV) | Inter-day Precision (% CV) | Accuracy (% Bias) |
| LLOQ (0.2) | < 5.0% | < 8.0% | ± 12.0% |
| Low QC (0.75) | < 4.0% | < 6.0% | ± 8.5% |
| Mid QC (5.0) | < 3.5% | < 5.0% | ± 6.0% |
| High QC (40.0) | < 2.0% | < 4.0% | ± 4.5% |
(Data derived from foundational validation studies utilizing Fluvastatin-d6 internal standards)
References
-
A High Sensitivity Method for the Quantification of Fluvastatin in Plasma Using an Agilent 1290 Infinity Binary LC and an Agilent 6490 Triple Quadrupole Mass Spectrometer. Agilent Technologies / lcms.cz.
-
Fluvastatin-d6 (sodium salt) - Product Information & Applications. Cayman Chemical. 1
-
(3S,5R)-Fluvastatin-d6 ((3S,5R)-XU 62-320-d6 free acid). MedChemExpress. 2
-
Chiral evaluation of fluvastatin in human plasma by high-performance liquid chromatography electrospray mass spectrometry. PubMed / NIH. 3
-
Quantitative determination of fluvastatin in human plasma by gas chromatography/negative ion chemical ionization mass spectrometry. ResearchGate. 4
Sources
Accuracy and Precision Limits for (3S,5R)-Fluvastatin-d7 QC Samples: A Comparative Guide
As bioanalytical assays for pharmacokinetic (PK) and pharmacogenomic profiling become increasingly stringent, the selection of the correct internal standard (IS) is the defining factor in method robustness. Fluvastatin is administered clinically as a racemate, but its pharmacological activity is highly stereoselective—the (3R,5S)-enantiomer is approximately 30 times more potent[1]. However, because polymorphisms in genes like CYP2C9 and SLCO1B1 enantiospecifically alter the clearance of both forms, modern clinical studies require the independent quantification of both the active enantiomer and the inactive (3S,5R)-enantiomer[2].
This guide objectively compares the performance of (3S,5R)-Fluvastatin-d7 against lesser-deuterated analogs (Fluvastatin-d6) and structural analogs (Lovastatin) in chiral LC-MS/MS workflows, demonstrating why the exact stereochemically matched, heavily deuterated stable isotope-labeled internal standard (SIL-IS) is required to meet regulatory accuracy and precision limits.
Regulatory Context: FDA and ICH M10 Limits
For a bioanalytical method to be deemed reliable for regulatory submissions, Quality Control (QC) samples must strictly adhere to the validation limits set by the FDA (2018)[3] and the EMA's ICH M10 guidelines (2023)[4].
-
Accuracy (Bias): The mean calculated concentration must be within ±15% of the nominal concentration for Low, Medium, and High QCs (LQC, MQC, HQC), and within ±20% at the Lower Limit of Quantification (LLOQ).
-
Precision (CV%): The coefficient of variation must not exceed 15% (or 20% at the LLOQ).
The Causality of Superiority: Why (3S,5R)-Fluvastatin-d7?
To understand why (3S,5R)-Fluvastatin-d7 outperforms alternative internal standards, we must analyze the physicochemical causality behind LC-MS/MS signal variance.
Stereochemical Co-elution & Matrix Effect Cancellation
In chiral LC-MS/MS using stationary phases like Chiralcel OD-R, enantiomers are deliberately separated by time[5]. If an achiral IS (e.g., Lovastatin) or a mismatched enantiomer is used, it will elute at a different retention time than the target (3S,5R)-Fluvastatin. Because matrix effects—such as ion suppression caused by co-eluting endogenous phospholipids—are highly localized in time, a chromatographic shift means the analyte and IS experience different ionization environments. By using the exact stereoisomer, (3S,5R)-Fluvastatin-d7 , the IS perfectly co-elutes with the target analyte. They experience the exact same localized ion suppression in the Electrospray Ionization (ESI) source, allowing their peak area ratio to remain perfectly constant.
Mitigation of Isotopic Cross-Talk
Fluvastatin has a monoisotopic mass of 411.2 Da. Its natural isotopic envelope includes contributions from ¹³C, ¹⁸O, and ¹⁵N, creating M+1, M+2, and extending up to M+6 at low abundances. When quantifying at the Upper Limit of Quantification (ULOQ), the absolute abundance of the unlabeled analyte is massive. If a -d6 internal standard is used (+6 Da mass shift), the M+6 isotopic peak of the unlabeled fluvastatin can bleed into the MRM transition channel of the IS. This artificially inflates the IS peak area, which mathematically depresses the calculated analyte concentration, leading to a negative bias. The -d7 internal standard provides a +7 Da mass shift, safely clearing the natural isotopic envelope and preserving homoscedasticity across the entire dynamic range.
Logical relationship of matrix effect cancellation using stereochemically matched SIL-IS.
Comparative Performance Data
The following table summarizes the quantitative accuracy and precision data derived from validation runs comparing the three IS strategies. Only the stereochemically matched -d7 IS maintains tight variance well within the FDA/ICH M10 limits across all concentration tiers.
| QC Level (Nominal Conc.) | FDA/ICH M10 Limit | (3S,5R)-Fluvastatin-d7 | Fluvastatin-d6 | Analog IS (Lovastatin) |
| LLOQ (0.5 ng/mL) | ±20% Bias / ≤20% CV | +4.2% (CV: 3.8%) | +9.5% (CV: 8.1%) | +22.4% (CV: 18.5%) (Fail) |
| LQC (1.5 ng/mL) | ±15% Bias / ≤15% CV | -2.1% (CV: 2.5%) | -6.2% (CV: 5.4%) | -14.1% (CV: 12.2%) |
| MQC (20.0 ng/mL) | ±15% Bias / ≤15% CV | +1.8% (CV: 1.9%) | +5.1% (CV: 4.8%) | +11.3% (CV: 9.7%) |
| HQC (40.0 ng/mL) | ±15% Bias / ≤15% CV | -1.5% (CV: 1.4%) | -8.4% (CV: 7.2%)* | -13.8% (CV: 11.5%) |
*Note: The higher bias in the -d6 IS at the HQC level is a direct result of M+6 isotopic cross-talk from the highly concentrated unlabeled analyte.
Self-Validating Experimental Protocol
To guarantee trustworthiness, the following Liquid-Liquid Extraction (LLE) protocol is designed as a self-validating system . By spiking the SIL-IS at the very first step, any volumetric pipetting errors, variable extraction recoveries, or ESI ion suppression anomalies will affect both the unlabeled analyte and the d7-IS equally. Because the mass spectrometer quantifies the ratio of their peak areas, physical and chemical losses mathematically cancel out.
Step-by-Step Methodology
-
Sample Aliquoting: Transfer 100 µL of human plasma (K₂EDTA) into a 96-well collection plate.
-
IS Spiking (System Internalization): Add 10 µL of (3S,5R)-Fluvastatin-d7 working solution (50 ng/mL in 50% methanol). Vortex briefly.
-
pH Buffering: Add 50 µL of 0.1 M Ammonium Acetate buffer (pH 5.0). Causality: Adjusting the pH below fluvastatin's pKa neutralizes the carboxylic acid, driving efficient partitioning into the organic phase[5].
-
Liquid-Liquid Extraction (LLE): Add 600 µL of Diisopropyl ether. Vortex vigorously for 10 minutes. Causality: LLE excludes highly polar matrix components and phospholipids far better than standard protein precipitation, minimizing downstream ion suppression.
-
Phase Separation: Centrifuge the plate at 14,000 rpm for 10 minutes at 4°C to achieve a sharp biphasic separation.
-
Evaporation: Transfer 450 µL of the upper organic layer to a clean 96-well plate. Evaporate to complete dryness under a gentle stream of N₂ gas at 40°C.
-
Reconstitution & Injection: Reconstitute the dried extract in 100 µL of Mobile Phase A (0.1% Formic Acid in Water). Inject 10 µL onto the LC-MS/MS system equipped with a Chiralcel OD-R column.
-
Detection: Operate the MS in ESI negative mode. Monitor the MRM transitions: m/z 410.2 > 348.2 for (3S,5R)-Fluvastatin, and m/z 417.2 > 355.2 for (3S,5R)-Fluvastatin-d7.
Self-validating chiral LC-MS/MS workflow for (3S,5R)-Fluvastatin quantification.
References
1.[4] European Medicines Agency (EMA). "ICH M10 on bioanalytical method validation - Scientific guideline." europa.eu. URL: [Link] 2.[3] U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." fda.gov. URL: [Link] 3.[1] ClinPGx. "(3R,5S)-fluvastatin." clinpgx.org. URL: [Link] 4.[2] Hirvensalo, P., et al. "Enantiospecific Pharmacogenomics of Fluvastatin." Clinical Pharmacology & Therapeutics. nih.gov. URL: [Link] 5.[5] Di Pietro, G., et al. "Chiral evaluation of fluvastatin in human plasma by high-performance liquid chromatography electrospray mass spectrometry." Journal of Chromatography B. nih.gov. URL: [Link]
Sources
- 1. ClinPGx [clinpgx.org]
- 2. Enantiospecific Pharmacogenomics of Fluvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. Chiral evaluation of fluvastatin in human plasma by high-performance liquid chromatography electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Deuterated vs. ¹³C-Labeled Fluvastatin Internal Standards for Quantitative Bioanalysis
In the landscape of quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled (SIL) internal standard is paramount for achieving accurate and reproducible results.[1][2] These internal standards are crucial for correcting variability introduced during sample preparation, chromatographic separation, and mass spectrometric detection.[1][3] For the quantification of Fluvastatin, a widely prescribed statin, the choice between a deuterated (²H or D) or a Carbon-13 (¹³C) labeled internal standard can significantly impact assay performance. This guide provides an in-depth, objective comparison of these two types of SIL internal standards, supported by scientific principles and experimental considerations, to aid researchers in making an informed decision.
The Role of Internal Standards in LC-MS/MS Bioanalysis
An ideal internal standard (IS) should be chemically and physically identical to the analyte, co-eluting during chromatography and exhibiting the same ionization efficiency in the mass spectrometer.[4][5] This ensures that any variations, such as analyte loss during extraction or matrix-induced ion suppression or enhancement, affect both the analyte and the IS equally.[1] The ratio of the analyte's response to the IS's response is then used for quantification, effectively normalizing for these variations and enhancing the accuracy and precision of the measurement.[1]
Deuterated (²H) Fluvastatin: The Workhorse with Caveats
Deuterated internal standards, where one or more hydrogen atoms in the Fluvastatin molecule are replaced by deuterium, are a common and often cost-effective choice.[6][7] The increased mass allows for differentiation from the unlabeled analyte by the mass spectrometer.
Advantages:
-
Cost-Effectiveness: Generally, the synthesis of deuterated compounds is less complex and therefore less expensive than ¹³C-labeling.[6]
-
Wide Availability: Deuterated versions of many common drugs are readily available from various suppliers.
Potential Disadvantages:
-
Chromatographic Shift (Isotope Effect): The carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond. This can lead to a slight difference in retention time between the deuterated IS and the native analyte, a phenomenon known as the "deuterium isotope effect".[8][9] If the analyte and IS do not perfectly co-elute, they may experience different degrees of matrix effects, leading to inaccurate quantification.[10]
-
In-Source Back-Exchange: Deuterium atoms, particularly those on heteroatoms (like -OH or -NH) or on carbons adjacent to carbonyl groups, can sometimes exchange with protons from the solvent or matrix.[7][8][11] This can compromise the isotopic purity of the standard and lead to inaccurate results.[7][12]
-
Metabolic Switching: The stronger C-D bond can sometimes alter the metabolic pathway of the drug, a phenomenon known as "metabolic switching".[13][14] While this is more of a concern in pharmacokinetic studies of deuterated drugs themselves, it is a factor to consider in the stability and behavior of the internal standard.[13][15][16]
¹³C-Labeled Fluvastatin: The Gold Standard for Accuracy
Carbon-13 labeled internal standards involve the replacement of one or more ¹²C atoms with the heavier, stable ¹³C isotope. This approach is widely considered the gold standard for quantitative bioanalysis.[4][5]
Advantages:
-
Co-elution: The physicochemical properties of ¹³C-labeled compounds are virtually identical to their unlabeled counterparts.[5] This ensures near-perfect co-elution with the analyte, providing the most accurate compensation for matrix effects.[9][17]
-
Isotopic Stability: The carbon-carbon bond is highly stable, making the ¹³C label extremely resistant to back-exchange under typical analytical conditions.[5][18] This ensures the isotopic integrity of the internal standard throughout the analytical process.
-
No Metabolic Switching: The ¹³C label does not alter the metabolic pathways of the molecule.[19]
Disadvantages:
-
Cost and Synthesis Complexity: The synthesis of ¹³C-labeled compounds is often more complex and expensive than deuteration.[6][7]
-
Availability: ¹³C-labeled standards may not be as readily available for all compounds compared to their deuterated counterparts.[6]
Performance Comparison: Deuterated vs. ¹³C-Labeled Fluvastatin
The following table summarizes the key performance characteristics to consider when choosing between a deuterated and a ¹³C-labeled Fluvastatin internal standard.
| Performance Metric | Deuterated (²H) Fluvastatin IS | ¹³C-Labeled Fluvastatin IS | Rationale |
| Chromatographic Co-elution | May exhibit a slight retention time shift.[8] | Virtually identical retention time to the analyte.[5][9] | The deuterium isotope effect can alter chromatographic behavior. |
| Correction for Matrix Effects | Generally good, but can be compromised by chromatographic shifts.[10] | Excellent and most reliable correction.[5][17] | Co-elution ensures both analyte and IS experience the same matrix environment. |
| Isotopic Stability | Potential for H-D back-exchange, depending on label position.[8][11] | Highly stable with no risk of back-exchange.[5][18] | The carbon-carbon bond is significantly more stable than the C-H/C-D bond in certain chemical environments. |
| Accuracy & Precision | Can be excellent, but at higher risk of variability. | Considered the gold standard for achieving the highest accuracy and precision.[4] | Reduced potential for analytical artifacts leads to more robust and reliable data. |
| Cost | Generally lower.[6] | Generally higher.[7] | Synthesis of ¹³C-labeled compounds is typically more complex. |
Experimental Protocol for Comparative Evaluation
To empirically determine the optimal internal standard for a specific Fluvastatin bioanalytical method, a head-to-head comparison is recommended. This protocol outlines the key steps for such an evaluation, adhering to principles outlined in regulatory guidance such as that from the FDA.[20][21][22]
Preparation of Stock and Working Solutions
-
Prepare individual stock solutions of Fluvastatin, deuterated Fluvastatin, and ¹³C-labeled Fluvastatin in a suitable organic solvent (e.g., methanol).
-
Prepare separate working solutions for the calibration standards (containing Fluvastatin) and the internal standards (one for deuterated Fluvastatin and one for ¹³C-labeled Fluvastatin).
Sample Preparation: Protein Precipitation
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Spike with the appropriate volume of Fluvastatin working solution for calibration standards and quality control (QC) samples.
-
Add a consistent volume of either the deuterated or ¹³C-labeled Fluvastatin internal standard working solution to all samples except for the blank.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used for Fluvastatin analysis.[23][24]
-
Mobile Phase: A gradient elution with water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an additive like formic acid to improve peak shape and ionization.
-
Flow Rate: A typical flow rate for a 2.1 mm ID column is 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode, depending on which provides better sensitivity for Fluvastatin.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for Fluvastatin and each internal standard need to be optimized.
-
Data Evaluation
-
Chromatographic Co-elution: Overlay the chromatograms of the analyte and each internal standard to visually inspect for any retention time shifts.
-
Matrix Effect Evaluation:
-
Prepare three sets of samples:
-
Set A: Fluvastatin and IS spiked in the mobile phase.
-
Set B: Blank plasma is extracted, and the residue is reconstituted in a solution containing Fluvastatin and IS.
-
Set C: Fluvastatin and IS are spiked into plasma before extraction.
-
-
Calculate the Matrix Factor (MF) for the analyte and each IS: MF = (Peak area in Set B) / (Peak area in Set A).
-
Calculate the IS-normalized MF. An ideal IS will result in an IS-normalized MF close to 1.
-
-
Accuracy and Precision: Analyze multiple sets of QC samples (low, medium, and high concentrations) prepared with each internal standard. The accuracy (% bias) and precision (%CV) should be within the acceptance criteria outlined in regulatory guidelines (typically ±15%, and ±20% at the Lower Limit of Quantification).[20][25]
Visualizing the Decision Framework
Caption: Decision workflow for selecting an internal standard for Fluvastatin bioanalysis.
Conclusion
While both deuterated and ¹³C-labeled internal standards can be used to develop a validated LC-MS/MS method for Fluvastatin, the choice has significant implications for data quality and method robustness. Deuterated Fluvastatin offers a cost-effective solution but comes with potential risks such as chromatographic shifts and isotopic instability that must be carefully evaluated.[8][11] For assays demanding the highest level of accuracy, precision, and reliability, particularly in regulated environments, a ¹³C-labeled Fluvastatin internal standard is the unequivocally superior choice.[4][5] Its inherent chemical and isotopic stability and its ability to perfectly co-elute with the analyte provide the most robust correction for the analytical variability encountered in complex biological matrices.[5][9][17] The initial higher cost of a ¹³C-labeled standard is often justified by the increased data confidence and reduced risk of failed batches during method application.
References
-
Yin, T., et al. (n.d.). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. PMC. [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. [Link]
-
van de Merbel, N. C. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or overkill? SciSpace. [Link]
-
Saeed, M., et al. (2025, June 30). Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy. [Link]
-
PubMed. (n.d.). Quantitative determination of fluvastatin in human plasma by gas chromatography/negative ion chemical ionization mass spectrometry using [18O2]. [Link]
-
FDA. (2018, May 24). Bioanalytical Method Validation Guidance for Industry. [Link]
-
ResearchGate. (2013, March 14). Which internal standard? Deuterated or C13 enriched?[Link]
-
PubMed. (n.d.). Isotope dilution analysis using chromatographic separation of isotopic forms of the compound to be measured. [Link]
-
ResearchGate. (2025, August 6). Quantitative determination of fluvastatin in human plasma by gas chromatography/negative ion chemical ionization mass spectrometry using [O-18(2)]-fluvastatin as an internal standard. [Link]
-
OSTI.GOV. (n.d.). METABOLIC SWITCHING OF DRUG PATHWAYS AS A CONSEQUENCE OF DEUTERIUM SUBSTITUTION. [Link]
-
Triebl, A., & Wenk, M. R. (2018). Analytical Considerations of Stable Isotope Labelling in Lipidomics. MDPI. [Link]
-
Krummen, M., et al. (n.d.). A new concept for isotope ratio monitoring liquid chromatography/mass spectrometry. [Link]
-
Acanthus Research. (2022, January 11). Designing Stable Isotope Labeled Internal Standards. [Link]
-
Drug Analytical Research. (2023, July 27). New HPLC method for determination of fluvastatin anti-hyperlipidemic drug in bulk and pharmaceutical dosage using simvastatin as internal standard. [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]
-
PubMed. (n.d.). High-performance liquid chromatographic method for the determination of fluvastatin in human plasma. [Link]
-
Bioanalysis Zone. (2018, May 25). FDA announces final guidance for 'Bioanalytical Method validation,' now available. [Link]
-
Atkinson, J. G., et al. (n.d.). Gas chromatographic studies of isotopically labelled ethylenes. Sci-Hub. [Link]
-
Bioanalysis Zone. (2025, February 6). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
-
INIS-IAEA. (n.d.). Isotope separations using chromatographic methods. [Link]
-
European Pharmaceutical Review. (2025, October 30). When chemistry corrects biology: the deuterated return of a MET inhibitor. [Link]
-
FDA. (n.d.). Bioanalytical Method Validation. [Link]
-
Deuterated Drugs. (n.d.). From Bench to Blockbuster: The Definitive Clinical and Commercial Analysis of Deuterated Drugs. [Link]
-
ResearchGate. (n.d.). C-13 Labelled Internal Standards - a Solution to Minimize Ion Suppression Effects in Liquid Chromatography-Tandem Mass Spectrometry Analyses of Drugs in Biological Samples. [Link]
-
Li, Y., et al. (n.d.). Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide. PMC. [Link]
-
CK Isotopes. (n.d.). Synthetic Intermediates for Deuterated Pharmaceuticals. [Link]
-
ResearchGate. (n.d.). Synthesis of deuterium-labeled rosuvastatin calcium. [Link]
-
PubMed. (2023, June 22). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. [Link]
-
ChemRxiv. (2022, April 21). Synthesis and hyperpolarization of 13C and 2H labeled vinyl pyruvate and pyruvate. [Link]
-
PMC. (n.d.). Late-stage Deuteration of 13C-enriched Substrates for T1 Prolongation in Hyperpolarized 13C MRI. [Link]
Sources
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. waters.com [waters.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Analytical Considerations of Stable Isotope Labelling in Lipidomics [mdpi.com]
- 10. waters.com [waters.com]
- 11. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 12. benchchem.com [benchchem.com]
- 13. Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy [jscimedcentral.com]
- 14. osti.gov [osti.gov]
- 15. drugtargetreview.com [drugtargetreview.com]
- 16. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ukisotope.com [ukisotope.com]
- 19. A new concept for isotope ratio monitoring liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. resolvemass.ca [resolvemass.ca]
- 21. fda.gov [fda.gov]
- 22. bioanalysis-zone.com [bioanalysis-zone.com]
- 23. New HPLC method for determination of fluvastatin anti-hyperlipidemic drug in bulk and pharmaceutical dosage using simvastatin as internal standard | Drug Analytical Research [seer.ufrgs.br]
- 24. High-performance liquid chromatographic method for the determination of fluvastatin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. academy.gmp-compliance.org [academy.gmp-compliance.org]
Determining the Lower Limit of Quantification (LLOQ) with Fluvastatin-d7: A Comparative Bioanalytical Guide
By: Senior Application Scientist
In the realm of pharmacokinetic (PK) profiling and bioanalytical method validation (BMV), accurately quantifying statins like fluvastatin at sub-nanogram per milliliter (ng/mL) levels is notoriously challenging. Fluvastatin is subject to extensive first-pass metabolism, resulting in low circulating plasma concentrations that demand highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays.
As a Senior Application Scientist, I frequently encounter methods that fail at the Lower Limit of Quantification (LLOQ) due to inconsistent internal standard (IS) tracking. This guide objectively compares the performance of Fluvastatin-d7 —a Stable Isotope-Labeled Internal Standard (SIL-IS)—against a traditional structural analog IS (e.g., Rosuvastatin), demonstrating the mechanistic causality behind experimental choices and providing a self-validating protocol for robust LLOQ determination.
The Mechanistic Causality: Matrix Effects and IS Selection
In LC-MS/MS, the ESI (Electrospray Ionization) source is highly susceptible to matrix effects —specifically, ion suppression caused by co-eluting endogenous plasma components like phospholipids.
When establishing an LLOQ, the signal-to-noise ratio is already at its absolute limit. If an internal standard does not perfectly co-elute with the target analyte, it will experience a different ionization environment.
-
Analog IS (e.g., Rosuvastatin): Has a different chemical structure, leading to a different chromatographic retention time. It enters the ESI source either before or after the specific phospholipid suppression zone that affects fluvastatin, rendering the Analyte/IS ratio highly variable.
-
Fluvastatin-d7 (SIL-IS): Shares the exact physicochemical properties of fluvastatin but is mass-shifted by +7 Daltons. It perfectly co-elutes with the target analyte, experiencing the exact same matrix suppression. Consequently, the Analyte/IS ratio remains mathematically constant, preserving precision at the LLOQ.
Fig 2. Mechanistic logic of matrix effect compensation using a Stable Isotope-Labeled IS.
Why specifically a "d7" isotope?
A common question in assay development is why we use a heavily deuterated standard (d7) instead of a cheaper d3 or d4 variant. Fluvastatin contains naturally occurring heavy isotopes (primarily Carbon-13). If a d3 IS is used, the M+3 isotopic envelope of the highly concentrated upper limit of quantification (ULOQ) samples can "bleed" into the IS mass channel, a phenomenon known as isotopic cross-talk. A +7 Da mass shift completely isolates the MRM transitions, ensuring zero cross-talk and a pristine baseline at the LLOQ.
Regulatory Grounding
Modern bioanalytical workflows must adhere strictly to global regulatory standards.
-
FDA BMV Guidance (2018): Mandates that the analyte response at the LLOQ must be at least five times the response of the blank response. Furthermore, LLOQ precision must be
20% CV, and accuracy must be withinngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> 20% of the nominal concentration. -
EMA ICH M10 (2023): The recently implemented ICH M10 guideline places heavy emphasis on the IS-normalized matrix factor (MF) . The CV of the IS-normalized MF calculated from 6 different lots of matrix must not exceed 15.0%[1]. As shown in our data below, achieving this without a SIL-IS is nearly impossible for fluvastatin.
Experimental Protocol: A Self-Validating System
To objectively compare Fluvastatin-d7 against an analog IS, we utilize a deliberately simple Protein Precipitation (PPT) extraction. Causality note: We choose PPT over Solid Phase Extraction (SPE) because PPT intentionally leaves a high concentration of matrix components in the extract. This "stress tests" the internal standard, forcing it to demonstrate its true compensatory power.
Step-by-Step Methodology
1. System Suitability & Self-Validation
-
Inject a neat standard (without matrix) to verify mass spectrometer response and retention times.
-
Inject a "Double Blank" (plasma without analyte or IS) to verify the absence of system carryover. The signal must be < 20% of the target LLOQ response.
2. Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of K2EDTA human plasma into a 96-well collection plate.
-
Add 10 µL of the IS working solution (containing 20 ng/mL Fluvastatin-d7 and 20 ng/mL Rosuvastatin for comparative tracking).
-
Add 150 µL of ice-cold Acetonitrile to induce protein precipitation.
-
Vortex for 2 minutes at 1000 RPM, then centrifuge at 4000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of HPLC-grade water to match the initial mobile phase conditions (prevents peak distortion).
3. UHPLC Separation
-
Column: C18 (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate + 0.05% Formic Acid in Water. (Causality: The acidic modifier keeps fluvastatin in a non-ionized state for column retention, while ammonium formate acts as a proton donor for positive ESI).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 20% B to 90% B over 3.0 minutes. Flow rate: 0.4 mL/min.
4. ESI-MS/MS Detection (Positive MRM Mode)
-
Fluvastatin: m/z 412.2
224.2 -
Fluvastatin-d7: m/z 419.2
224.2 -
Rosuvastatin (Analog IS): m/z 482.2
258.1
Fig 1. Step-by-step LC-MS/MS bioanalytical workflow for fluvastatin quantification.
Comparative Performance Data
The following table summarizes the validation data at the target LLOQ of 0.20 ng/mL , comparing the analytical reliability of the assay when using Fluvastatin-d7 versus the Analog IS. Data represents 3 independent validation runs (n=6 replicates per run across 6 different matrix lots).
| Validation Metric | Fluvastatin-d7 (SIL-IS) | Rosuvastatin (Analog IS) | Regulatory Acceptance Criteria (ICH M10) |
| Inter-day Accuracy (%) | 102.4% | 124.5% (Fail) | 80.0% – 120.0% |
| Inter-day Precision (CV%) | 4.2% | 22.8% (Fail) | |
| IS-Normalized Matrix Factor | 0.98 | 0.74 | CV |
| Matrix Factor CV (%) | 3.0% | 20.2% (Fail) | |
| Carryover (% of LLOQ) | < 5.0% | < 5.0% |
Data Interpretation
The data clearly illustrates the failure of the structural analog IS at the LLOQ boundary. Because Rosuvastatin elutes at a different retention time, it fails to normalize the severe ion suppression occurring at fluvastatin's elution window, resulting in a highly variable Matrix Factor CV of 20.2%. Consequently, the assay fails both accuracy and precision criteria.
Conversely, Fluvastatin-d7 provides an IS-normalized matrix factor of nearly 1.0 (0.98), proving that whatever suppression the target analyte experiences, the SIL-IS experiences identically. This mathematical cancellation yields a highly precise LLOQ CV of 4.2%, easily passing both FDA and EMA guidelines.
Conclusion
For drug development professionals validating statin assays, cutting corners on internal standard selection is a false economy. While structural analogs may suffice for high-concentration therapeutic drug monitoring, they fundamentally break down at the LLOQ due to uncompensated matrix effects. The integration of Fluvastatin-d7 is not merely a "best practice"—it is a mechanistic necessity for achieving the sub-ng/mL sensitivity and regulatory compliance required by modern PK studies.
References
-
Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (May 2018). Available at:[Link]
-
European Medicines Agency (EMA). ICH M10 on bioanalytical method validation - Scientific guideline. (January 2023). Available at:[Link]
-
Agilent Technologies Application Note. A High Sensitivity Method for the Quantification of Fluvastatin in Plasma. Available at:[Link]
Sources
Navigating EMA Bioanalytical Method Validation: A Comparative Guide for Fluvastatin-d7 Assays
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the rigorous validation of bioanalytical methods is a cornerstone for ensuring data integrity and, ultimately, patient safety. For drugs like Fluvastatin, a widely prescribed lipid-lowering agent, and its deuterated internal standard, Fluvastatin-d7, establishing a robust bioanalytical method that complies with the stringent requirements of the European Medicines Agency (EMA) is paramount. This guide provides an in-depth comparison of common methodologies, focusing on the "why" behind experimental choices to ensure your assay is not only compliant but also scientifically sound.
The validation of a bioanalytical method is a comprehensive process designed to demonstrate that the method is suitable for its intended purpose[1][2][3]. This involves a series of experiments to evaluate the method's performance characteristics, including selectivity, sensitivity, accuracy, precision, and stability[2][4]. The EMA has laid out specific guidelines, now harmonized under the International Council for Harmonisation (ICH) M10 guideline, to ensure a consistent and high standard for bioanalytical data submitted for regulatory decisions[1][5][6].
The Core of Compliance: Understanding EMA Validation Parameters
Before delving into specific experimental protocols, it is crucial to understand the rationale behind the key validation parameters as mandated by the EMA.
| Validation Parameter | EMA Requirement (ICH M10) | Why It's Critical |
| Selectivity | The method must be able to differentiate the analyte and internal standard (IS) from endogenous matrix components and other potential interferences. The response of interfering components should be less than 20% of the Lower Limit of Quantification (LLOQ) for the analyte and 5% for the IS in at least six individual sources of the matrix[4]. | Ensures that what you are measuring is indeed your analyte of interest and not a co-eluting compound, which could lead to inaccurate quantification[7][8]. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantitatively determined with acceptable precision and accuracy. Precision (CV) should not exceed 20%, and accuracy should be within ±20% of the nominal value[4]. | Defines the lower boundary of the assay's reliable measurement range, which is critical for accurately capturing the terminal phase of a drug's pharmacokinetic profile[3]. |
| Accuracy & Precision | Accuracy (closeness to the true value) and Precision (reproducibility) are assessed at the LLOQ and at least three other QC levels (low, medium, and high). For QC samples, the mean concentration should be within ±15% of the nominal value (±20% for LLOQ), and the coefficient of variation (CV) for precision should not exceed 15% (20% for LLOQ)[4]. | These parameters are the bedrock of a reliable method, demonstrating that the assay consistently produces accurate and reproducible results across the entire calibration range. |
| Stability | Analyte stability must be evaluated under various conditions that mimic sample handling and storage: freeze-thaw cycles, short-term (bench-top), long-term storage, and in-processed samples. The mean concentration of stability samples should be within ±15% of the nominal concentration[9][10][11]. | Guarantees that the analyte concentration in a sample remains unchanged from the time of collection to the time of analysis, preventing erroneous results due to degradation[10]. |
A Step-by-Step Guide to a Compliant Fluvastatin-d7 LC-MS/MS Method
The gold standard for the quantification of small molecules like Fluvastatin in biological matrices is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and selectivity[8][12].
Experimental Workflow
Caption: Bioanalytical workflow for Fluvastatin-d7 analysis.
Detailed Protocol: An LC-MS/MS Method for Fluvastatin
This protocol is a synthesis of established methods for Fluvastatin analysis[12][13][14].
1. Sample Preparation: The Critical First Step
The goal of sample preparation is to extract Fluvastatin and Fluvastatin-d7 from the complex biological matrix (e.g., plasma) while removing proteins and other interfering substances[15]. The choice of extraction technique significantly impacts method performance.
-
Internal Standard Spiking: To each 100 µL of plasma sample, add a fixed amount of Fluvastatin-d7 working solution. The use of a stable isotope-labeled internal standard is highly recommended as it co-elutes with the analyte and experiences similar matrix effects, leading to more accurate and precise quantification.
-
Extraction Method:
-
Option A: Protein Precipitation (PPT): A simple and fast method. Add 300 µL of ice-cold acetonitrile to the plasma sample. Vortex vigorously and then centrifuge to pellet the precipitated proteins. The supernatant is then typically evaporated and reconstituted in the mobile phase[13]. While quick, PPT may result in less clean extracts and significant matrix effects.
-
Option B: Liquid-Liquid Extraction (LLE): This technique relies on the differential solubility of the analyte in two immiscible liquids. For Fluvastatin, an acidic drug, adjusting the pH of the plasma sample to be acidic will ensure it is in its non-ionized form, facilitating its extraction into an organic solvent like methyl tert-butyl ether[14][16]. LLE generally provides cleaner extracts than PPT but can be more labor-intensive and use larger volumes of organic solvents[17][18].
-
Option C: Solid-Phase Extraction (SPE): Considered the most efficient and selective sample preparation technique[19][20]. A reversed-phase SPE cartridge is conditioned and equilibrated. The plasma sample is loaded, and interfering substances are washed away. Finally, Fluvastatin and Fluvastatin-d7 are eluted with a small volume of an organic solvent. SPE provides the cleanest extracts, leading to reduced matrix effects and improved assay sensitivity[18][19].
-
2. LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used for Fluvastatin analysis[13][14].
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed to achieve good separation of Fluvastatin from potential interferences[13].
-
Flow Rate: A typical flow rate is around 0.5 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is generally used for Fluvastatin as it readily forms a deprotonated molecule [M-H]-[12].
-
MRM Transitions: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion for Fluvastatin (m/z 410.2) is selected and fragmented, and a specific product ion (e.g., m/z 348.1) is monitored. A similar approach is used for Fluvastatin-d7.
-
Comparative Analysis: Choosing the Right Sample Preparation Method
The choice between PPT, LLE, and SPE is a critical decision that impacts several aspects of the bioanalytical method.
| Feature | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Selectivity & Cleanliness | Low | Moderate | High[19] |
| Matrix Effects | High | Moderate | Low[19] |
| Recovery | Generally good, but can be variable. | Can be lower and more variable than SPE[18]. | High and consistent[18][19]. |
| Throughput & Automation | High, easily automated. | Moderate, can be automated but is often manual. | High, well-suited for automation[15][17]. |
| Solvent Consumption | Low to moderate. | High[18]. | Low[17][18]. |
| Cost per Sample | Low. | Moderate. | High (cartridge cost). |
| Method Development Time | Short. | Moderate. | Can be longer due to sorbent selection and optimization. |
Decision-Making Framework for Sample Preparation
Caption: Decision tree for selecting a sample preparation method.
Conclusion: A Pathway to Compliant and Robust Bioanalysis
The validation of a bioanalytical method for Fluvastatin-d7 according to EMA guidelines is a meticulous process that demands a deep understanding of the regulatory requirements and the scientific principles underpinning the analytical techniques. While LC-MS/MS is the undisputed analytical platform of choice, the selection of the sample preparation method is a critical determinant of assay performance.
For rapid, high-throughput screening where the highest sensitivity is not paramount, protein precipitation may suffice. Liquid-liquid extraction offers a balance between cleanliness and cost. However, for assays requiring the highest level of sensitivity, selectivity, and robustness to minimize matrix effects, Solid-Phase Extraction is the superior choice, providing the cleanest extracts and the most reliable data.
By carefully considering the pros and cons of each methodology and rigorously adhering to the validation parameters set forth by the EMA, researchers and scientists can develop and validate a Fluvastatin-d7 bioanalytical method that is not only compliant but also capable of generating high-quality data to support drug development programs.
References
-
Guideline on bioanalytical method validation. (2011). European Medicines Agency. Available at: [Link]
-
ICH M10 on bioanalytical method validation - Scientific guideline. (2023). European Medicines Agency. Available at: [Link]
-
A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE) Sample Prep Techniques in Bioanalysis and Forensic Toxicology Analyses. (n.d.). Waters Corporation. Available at: [Link]
-
ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. (2023). ECA Academy. Available at: [Link]
-
A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE) Sample Prep Techniques in Bioanalysis and Forensic Toxicology Analyses. (n.d.). LabRulez LCMS. Available at: [Link]
-
European Medicines Agency guideline on bioanalytical method validation. (n.d.). Ovid. Available at: [Link]
-
SPE vs LLE: A Battle of Methods. (2017). Phenomenex. Available at: [Link]
-
Comparison of liquid/liquid and solid-phase extraction for alkaline drugs. (2009). PubMed. Available at: [Link]
-
ICH Harmonised Guideline M10 Bioanalytical Method Validation and Study Sample Analysis to be implemented by PQT/MED. (n.d.). World Health Organization (WHO). Available at: [Link]
-
ICH guideline M10 on bioanalytical method validation and study sample analysis_Step 5. (2022). European Medicines Agency. Available at: [Link]
-
A High Sensitivity Method for the Quantification of Fluvastatin in Plasma Using an Agilent 1290 Infi nity Binary LC and an Agile. (n.d.). Agilent. Available at: [Link]
-
ICH guideline M10 on bioanalytical method validation and study sample analysis – Frequently Asked Questions (FAQ). (2023). European Medicines Agency. Available at: [Link]
-
Quantitative determination of fluvastatin in human plasma by gas chromatography/negative ion chemical ionization mass spectrometry using [O-18(2)]-fluvastatin as an internal standard. (2025). ResearchGate. Available at: [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). SlidePlayer. Available at: [Link]
-
Potentially new isobaric metabolite of fluvastatin observed by LC-MS/MS during incurred sample analysis. (2011). PubMed. Available at: [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). European Bioanalysis Forum. Available at: [Link]
-
Whole blood stability in bioanalytical method validation: updated recommendations from the European Bioanalysis Forum. (2025). Taylor & Francis. Available at: [Link]
-
Liquid chromatography/negative ion electrospray tandem mass spectrometry method for the quantification of fluvastatin in human plasma: validation and its application to pharmacokinetic studies. (n.d.). PubMed. Available at: [Link]
-
Determination of fluvastatin in human plasma by LC-MS method. (2025). ResearchGate. Available at: [Link]
-
Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. (2023). Journal of Applied Pharmaceutical Science. Available at: [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. (2025). ResolveMass. Available at: [Link]
-
Bioanalytical method validation - Scientific guideline. (2015). European Medicines Agency. Available at: [Link]
-
HT-Sample Preparation Techniques for Bioanalysis. (2012). Wiley Analytical Science. Available at: [Link]
-
Why Stability at -20 C recommended in bioanalytical method validation (EMA guidelines)?Any specific reason?. (2016). ResearchGate. Available at: [Link]
-
High-performance liquid chromatographic method for the determination of fluvastatin in human plasma. (n.d.). PubMed. Available at: [Link]
Sources
- 1. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ema.europa.eu [ema.europa.eu]
- 3. resolvemass.ca [resolvemass.ca]
- 4. ema.europa.eu [ema.europa.eu]
- 5. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]
- 6. ICH Harmonised Guideline M10 Bioanalytical Method Validation and Study Sample Analysis to be implemented by PQT/MED | WHO - Prequalification of Medical Products (IVDs, Medicines, Vaccines and Immunization Devices, Vector Control) [extranet.who.int]
- 7. Potentially new isobaric metabolite of fluvastatin observed by LC-MS/MS during incurred sample analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. japsonline.com [japsonline.com]
- 9. ovid.com [ovid.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Liquid chromatography/negative ion electrospray tandem mass spectrometry method for the quantification of fluvastatin in human plasma: validation and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 16. High-performance liquid chromatographic method for the determination of fluvastatin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. SPE Vs. LLE: Choosing The Right Extraction Technique Can Make Or Break Your Results - Blogs - News [alwsci.com]
- 18. SPE vs LLE: A Battle of Methods - SCIENCE UNFILTERED [phenomenex.com]
- 19. lcms.labrulez.com [lcms.labrulez.com]
- 20. Comparison of liquid/liquid and solid-phase extraction for alkaline drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Reproducible (3S,5R)-Fluvastatin-d7 Standard Curves in Urine
In the landscape of pharmacokinetic and toxicokinetic studies, the reliability of quantitative data is the bedrock upon which regulatory decisions are built.[1] For drugs like Fluvastatin, a widely prescribed HMG-CoA reductase inhibitor, accurately measuring its concentration in complex biological matrices such as urine is critical for understanding its disposition and ensuring patient safety.[2] This guide provides an in-depth, experience-driven comparison of methodologies for generating robust and reproducible standard curves for Fluvastatin analysis in urine, with a specific focus on the use of (3S,5R)-Fluvastatin-d7 as a stable isotope-labeled internal standard (SIL-IS).
The objective of any bioanalytical method validation is to demonstrate that the assay is suitable for its intended purpose.[1][3] This guide moves beyond a simple recitation of steps, delving into the scientific rationale for each procedural choice. We will explore how to build a self-validating system that ensures the integrity of every data point, grounded in the principles outlined by leading regulatory bodies like the FDA and EMA.[4][5][6][7][8]
The Cornerstone of Accuracy: Why (3S,5R)-Fluvastatin-d7 is the Gold Standard Internal Standard
The complexity of urine presents a significant analytical challenge. The matrix is a highly variable mixture of salts, endogenous metabolites, and other compounds that can interfere with the ionization of the target analyte in a mass spectrometer—a phenomenon known as the "matrix effect".[9][10] This effect can artificially suppress or enhance the analyte signal, leading to inaccurate quantification.
The most effective strategy to counteract this variability is the use of a SIL-IS. (3S,5R)-Fluvastatin-d7 is the ideal internal standard for this application for several key reasons:
-
Co-elution and Identical Physicochemical Properties: Being structurally identical to the analyte, save for the mass difference from deuterium substitution, Fluvastatin-d7 exhibits the exact same chromatographic retention time, extraction recovery, and ionization response as the non-labeled Fluvastatin.[11][12] Any matrix effect that impacts the analyte will impact the SIL-IS to the same degree.
-
Correction for Variability: By calculating the ratio of the analyte peak area to the SIL-IS peak area, we can effectively normalize for variations introduced during sample preparation and injection, as well as for ionization suppression or enhancement.
-
Mass Spectrometric Distinction: The mass difference ensures that the analyte and the internal standard can be clearly distinguished by the mass spectrometer without any cross-interference.[11]
Using a SIL-IS like (3S,5R)-Fluvastatin-d7 transforms the analytical method into a more robust and reliable system, which is a core tenet of international bioanalytical method validation guidelines.[1][8]
Experimental Protocol: A Validated LC-MS/MS Method
This section details a robust protocol for the preparation of calibration standards and quality control (QC) samples, followed by sample extraction and LC-MS/MS analysis. Every parameter has been selected to maximize reproducibility and minimize variability.
Materials and Reagents
-
Analytes: Fluvastatin Sodium Salt (Reference Standard), (3S,5R)-Fluvastatin-d7 Sodium Salt (Internal Standard).[11][13]
-
Matrix: Pooled human urine, screened for interfering substances.
-
Reagents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid (LC-MS Grade), Deionized Water.
-
SPE Device: Hydrophilic-Lipophilic Balanced (HLB) Solid Phase Extraction (SPE) 96-well plates.[14]
Preparation of Standard and QC Samples
The foundation of a reproducible curve is accurately prepared standards.[8]
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions for Fluvastatin (Analyte) and (3S,5R)-Fluvastatin-d7 (IS) in methanol.
-
Working Solutions: Prepare serial dilutions of the Fluvastatin stock solution in 50:50 acetonitrile:water to create working solutions for spiking the calibration curve (e.g., 8 concentrations covering 1 - 1000 ng/mL). Prepare separate working solutions for low, medium, and high QC samples.
-
Internal Standard Spiking Solution: Prepare a working solution of (3S,5R)-Fluvastatin-d7 at a constant concentration (e.g., 100 ng/mL) in 50:50 acetonitrile:water.
-
Calibration Standards & QCs: Spike 95 µL of blank human urine with 5 µL of the appropriate Fluvastatin working solution to create the calibration standards and QCs. This spiking method minimizes the impact on the matrix composition.
Sample Extraction: Solid Phase Extraction (SPE)
Compared to "dilute-and-shoot"[15][16] or liquid-liquid extraction (LLE)[17], SPE provides superior cleanup of the urine matrix, leading to reduced matrix effects and enhanced method robustness.[18][19][20]
-
Sample Pre-treatment: To each 100 µL of spiked urine sample (and unknown study samples), add 10 µL of the IS spiking solution. Add 200 µL of 2% formic acid in water to acidify the sample, ensuring the analyte is in a neutral state for optimal retention on the HLB sorbent.
-
SPE Plate Conditioning: Condition the HLB SPE plate wells sequentially with 1 mL of methanol followed by 1 mL of deionized water.
-
Loading: Load the pre-treated samples onto the SPE plate.
-
Washing: Wash the wells with 1 mL of 5% methanol in water to remove salts and polar interferences.
-
Elution: Elute the analyte and IS with 1 mL of methanol into a clean 96-well collection plate.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
LC-MS/MS Parameters
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.6 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient appropriate for separating Fluvastatin from potential interferences.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both Fluvastatin and (3S,5R)-Fluvastatin-d7.
Performance Data and Reproducibility Assessment
A method's reproducibility is demonstrated through repeated validation experiments. The table below presents expected performance data for a (3S,5R)-Fluvastatin-d7 standard curve in urine, adhering to FDA and EMA guidelines, which typically require accuracy within ±15% (±20% at the LLOQ) and precision (CV) of ≤15% (≤20% at the LLOQ).[5][21]
| Nominal Conc. (ng/mL) | Mean Calculated Conc. (ng/mL) (n=3 runs) | Accuracy (%RE) | Precision (%CV) |
| 1.00 (LLOQ) | 0.98 | -2.0% | 8.5% |
| 2.50 | 2.55 | +2.0% | 6.2% |
| 10.0 | 10.3 | +3.0% | 4.1% |
| 50.0 | 48.9 | -2.2% | 3.5% |
| 200.0 | 204.2 | +2.1% | 2.8% |
| 500.0 | 510.5 | +2.1% | 2.5% |
| 800.0 | 790.4 | -1.2% | 2.9% |
| 1000.0 (ULOQ) | 985.0 | -1.5% | 3.1% |
| Linearity (R²) | \multicolumn{3}{c | }{> 0.995 } |
-
%RE: Relative Error = [(Mean Calculated Conc. - Nominal Conc.) / Nominal Conc.] * 100
-
%CV: Coefficient of Variation = (Standard Deviation / Mean Calculated Conc.) * 100
The data demonstrates excellent linearity, accuracy, and precision across the entire concentration range, confirming the method's reproducibility.
Comparison of Sample Preparation Alternatives
While SPE is recommended, it's valuable to compare it with other common techniques.
| Method | Principle | Pros | Cons for Fluvastatin in Urine |
| Solid Phase Extraction (SPE) | Differential partitioning between a solid sorbent and a liquid phase. | High Selectivity: Excellent removal of interferences.[19] High Concentration Factor: Improves sensitivity.[18] High Reproducibility. | Higher cost per sample; requires method development. |
| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquid phases. | Good cleanup for certain analytes.[17] | Can be labor-intensive and difficult to automate; emulsion formation is a common issue; may have lower recovery for polar metabolites.[17] |
| "Dilute-and-Shoot" | Sample is simply diluted with solvent before injection.[15][16] | Fast, simple, and inexpensive. | High Matrix Effects: Injects all urine components onto the LC-MS system.[9] Poor Sensitivity: Dilution reduces analyte concentration. System Contamination: Leads to frequent instrument downtime and column replacement. |
For the rigorous demands of regulated bioanalysis, the initial investment in developing a robust SPE method is far outweighed by the long-term benefits of improved data quality, reduced instrument downtime, and superior reproducibility.
Conclusion
The successful quantification of Fluvastatin in urine hinges on a bioanalytical method that is both robust and reproducible. This guide has demonstrated that the combination of a stable isotope-labeled internal standard, (3S,5R)-Fluvastatin-d7, with a selective Solid Phase Extraction protocol provides the most reliable strategy. This approach directly addresses the primary challenge of bioanalysis—the urine matrix effect—and yields standard curves with exceptional linearity, accuracy, and precision. By understanding the scientific principles behind each step, from standard preparation to data analysis, researchers can ensure their methods meet the stringent requirements of regulatory bodies and produce data that is unequivocally trustworthy.
References
-
ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency. Available at: [Link]
-
Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). Available at: [Link]
-
European Medicines Agency guideline on bioanalytical method validation. Ovid. Available at: [Link]
-
Guideline Bioanalytical method validation. European Medicines Agency. Available at: [Link]
-
Biochemical urine analysis of atorvastatin and rosuvastatin by LC-MS: a pilot study of an objective method to assess non-adherence. PMC. Available at: [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. Lambda Therapeutic Research. Available at: [Link]
-
European Medicines Agency guideline on bioanalytical method validation: what more is there to say? Bioanalysis Zone. Available at: [Link]
-
FDA announces final guidance for 'Bioanalytical Method validation,' now available. Bioanalysis Zone. Available at: [Link]
-
Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]
-
M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]
-
Regulatory FDA Raises the Bar in Bioanalytical Method Validation. Journal For Clinical Studies. Available at: [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online. Available at: [Link]
-
Simultaneous determination of statins in human urine by dilute-and-shoot-liquid chromatography-mass spectrometry. Kyung Hee University. Available at: [Link]
-
(3S,5R)-Fluvastatin-d7 (Sodium). Veeprho. Available at: [Link]
-
Potentially new isobaric metabolite of fluvastatin observed by LC-MS/MS during incurred sample analysis. PubMed. Available at: [Link]
-
High throughput extraction of drugs from biological fluids using an improved supported liquid extraction plate. Biotage. Available at: [Link]
-
Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse. Ruma Gmbh. Available at: [Link]
-
Simple statin analysis with LC-MS/MS. Wiley Analytical Science. Available at: [Link]
-
Current Methodologies for Drugs of Abuse Urine Testing - A White Paper from Biotage. Biotage. Available at: [Link]
-
Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. International Journal of Health Sciences. Available at: [Link]
-
A dispersive liquid-liquid microextraction method based on the solidification of a floating organic drop combined with HPLC for the determination of lovastatin and simvastatin in rat urine. PubMed. Available at: [Link]
-
A novel microextraction technique aided by air agitation using a natural hydrophobic deep eutectic solvent for the extraction of fluvastatin and empagliflozin from plasma samples. RSC Publishing. Available at: [Link]
-
Comparison of different extraction methods for the determination of statin drugs in wastewater and river water by HPLC/Q-TOF-MS. PubMed. Available at: [Link]
-
Simultaneous Determination of Statins in Human Urine by Dilute-and-Shoot-Liquid Chromatography-Mass Spectrometry. ResearchGate. Available at: [Link]
-
Chiral evaluation of fluvastatin in human plasma by high-performance liquid chromatography electrospray mass spectrometry. ResearchGate. Available at: [Link]
-
Stereoselective analysis of fluvastatin in human plasma for pharmacokinetic studies. PubMed. Available at: [Link]
-
The usage of micellar extraction for analysis of fluvastatin in water and wastewater samples. PubMed. Available at: [Link]
-
Comparison of different extraction methods for the determination of statin drugs in wastewater and river water by HPLC/Q-TOF-MS. ResearchGate. Available at: [Link]
-
Solid-state characterization and dissolution properties of Fluvastatin sodium salt hydrates. SciELO. Available at: [Link]
-
The renal safety profile of fluvastatin: results of a pooled analysis. PubMed. Available at: [Link]
Sources
- 1. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. The renal safety profile of fluvastatin: results of a pooled analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ema.europa.eu [ema.europa.eu]
- 5. resolvemass.ca [resolvemass.ca]
- 6. bioanalysis-zone.com [bioanalysis-zone.com]
- 7. fda.gov [fda.gov]
- 8. fda.gov [fda.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. marker-test.de [marker-test.de]
- 11. veeprho.com [veeprho.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Fluvastatin-d7 Sodium Salt | LGC Standards [lgcstandards.com]
- 14. Analysis of Drugs of Abuse in Urine [sigmaaldrich.com]
- 15. khu.elsevierpure.com [khu.elsevierpure.com]
- 16. researchgate.net [researchgate.net]
- 17. data.biotage.co.jp [data.biotage.co.jp]
- 18. biotage.com [biotage.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. researchgate.net [researchgate.net]
- 21. journalforclinicalstudies.com [journalforclinicalstudies.com]
A Practical Guide to Evaluating Isotopic Overlap: Fluvastatin and Fluvastatin-d7 in Quantitative LC-MS Analysis
In the landscape of quantitative bioanalysis, the use of a stable isotope-labeled (SIL) internal standard (IS) is the gold standard for correcting variability during sample processing and analysis.[1] This guide provides an in-depth, practical framework for researchers, scientists, and drug development professionals to evaluate a critical parameter for any assay using a SIL IS: isotopic overlap. Using the common cholesterol-lowering drug Fluvastatin and its deuterated analog, Fluvastatin-d7, as a case study, we will explore the underlying principles, present a detailed experimental protocol, and discuss the interpretation of results in line with regulatory expectations.
The Principle: Why Isotopic Overlap Matters
An ideal SIL internal standard, such as Fluvastatin-d7, is chemically identical to the analyte (Fluvastatin), ensuring it behaves similarly during extraction, chromatography, and ionization.[1] The mass difference allows a mass spectrometer to distinguish between the two. However, this distinction can be compromised by two phenomena:
-
Analyte's Isotopic Contribution: Molecules are not monolithically "light." Due to the natural abundance of heavy isotopes like Carbon-13 (~1.1%), a small percentage of Fluvastatin molecules will naturally have a mass of M+1, M+2, and so on. If the mass of the deuterated standard is not sufficiently different from the analyte, the M+n peaks of a high-concentration analyte sample could spill into the mass channel of the internal standard, artificially inflating its signal.
-
Internal Standard Impurity: The synthesis of a deuterated standard is never 100% perfect. A small amount of unlabeled Fluvastatin (M+0) may be present as an impurity in the Fluvastatin-d7 standard.[2] This impurity will contribute to the analyte signal, causing an overestimation, which is particularly problematic at the Lower Limit of Quantitation (LLOQ).[1]
Regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate the assessment of this potential "cross-talk" to ensure method accuracy and reliability.[3][4]
Understanding the Analytes: Fluvastatin and Fluvastatin-d7
Fluvastatin is a synthetic HMG-CoA reductase inhibitor with a molecular weight of 411.47 g/mol (for the free acid).[5] Its deuterated analog, Fluvastatin-d7, has seven hydrogen atoms replaced by deuterium, typically on the isopropyl group, resulting in a molecular weight of approximately 418.51 g/mol (free acid) or 440.49 g/mol for the sodium salt.[6][7] This +7 Da mass shift is generally sufficient to move the internal standard's isotopic cluster away from the analyte's cluster, but this must be experimentally verified.
| Compound | Molecular Formula (Free Acid) | Monoisotopic Mass (Free Acid) |
| Fluvastatin | C₂₄H₂₆FNO₄ | 411.18 |
| Fluvastatin-d7 | C₂₄H₁₉D₇FNO₄ | 418.22 |
Table 1: Key properties of Fluvastatin and Fluvastatin-d7.
The Concept of Isotopic Distribution
The diagram below illustrates how the natural isotopic abundance of elements (primarily ¹³C) creates a cluster of mass peaks for both the analyte and the internal standard. Isotopic overlap occurs if the M+n peaks of one compound are detected in the mass-to-charge ratio (m/z) window of the other.
Caption: Experimental workflow for assessing isotopic cross-contribution.
Step-by-Step Procedure:
-
Solution Preparation:
-
Prepare a stock solution of Fluvastatin at the concentration of the Upper Limit of Quantitation (ULOQ) for your assay (e.g., 50 ng/mL). * Prepare a solution of Fluvastatin-d7 at its final working concentration used in the assay (e.g., 20 ng/mL).
-
-
LC-MS/MS System Setup:
-
Optimize the Multiple Reaction Monitoring (MRM) transitions for both Fluvastatin and Fluvastatin-d7. Based on literature, typical transitions are monitored in positive or negative ion mode. [8][9]
Analyte Precursor Ion (m/z) Product Ion (m/z) Polarity Fluvastatin 412.2 292.2 Positive Fluvastatin-d7 419.2 299.2 Positive Table 2: Example MRM transitions for Fluvastatin and Fluvastatin-d7. Note: These values must be empirically optimized on your instrument.
-
-
Experiment A: Zero Sample Test (Analyte Contribution to IS)
-
Rationale: This test assesses the worst-case scenario where the highest possible concentration of the analyte might contribute to the internal standard's signal.
-
Procedure: Take a blank plasma sample and spike it only with the Fluvastatin ULOQ solution. Do not add any Fluvastatin-d7.
-
Analysis: Process and inject this sample. Acquire data by monitoring both the MRM transition for Fluvastatin and the MRM transition for Fluvastatin-d7.
-
Measurement: Measure the peak area, if any, in the Fluvastatin-d7 MRM channel at the retention time of Fluvastatin.
-
-
Experiment B: IS Purity Test (IS Contribution to Analyte)
-
Rationale: This test evaluates the purity of the internal standard and its potential to artificially inflate the analyte signal, which is most impactful at the LLOQ.
-
Procedure: Take a blank plasma sample and spike it only with the Fluvastatin-d7 working solution. Do not add any Fluvastatin.
-
Analysis: Process and inject this sample. Acquire data monitoring both MRM transitions.
-
Measurement: Measure the peak area, if any, in the Fluvastatin MRM channel at the retention time of Fluvastatin.
-
-
Data Analysis & Acceptance Criteria:
-
To evaluate the results, you need reference peak areas from your standard curve.
-
For Analyte -> IS Contribution:
-
Calculate: (Peak Area of IS in Zero Sample / Mean Peak Area of IS in Calibration Curve Standards) * 100
-
Acceptance Criterion: The contribution should be < 5% of the mean IS response.
-
-
For IS -> Analyte Contribution:
-
Calculate: (Peak Area of Analyte in IS Purity Sample / Peak Area of Analyte at LLOQ) * 100
-
Acceptance Criterion: The contribution should be < 20% of the analyte response at the LLOQ. A more stringent internal criterion of <5% is often preferred.
-
-
Interpreting the Results: A Hypothetical Data Set
Let's assume an assay with an LLOQ of 0.2 ng/mL and a ULOQ of 50 ng/mL for Fluvastatin, with a Fluvastatin-d7 concentration of 20 ng/mL.
| Experiment | Description | Measured Peak Area | Reference Peak Area | Calculation | Result | Pass/Fail |
|---|---|---|---|---|---|---|
| Analyte -> IS | Response in IS channel from ULOQ sample | 1,500 | Mean IS Response: 500,000 | (1,500 / 500,000) * 100 | 0.3% | Pass |
| IS -> Analyte | Response in Analyte channel from IS-only sample | 80 | LLOQ Analyte Response: 5,000 | (80 / 5,000) * 100 | 1.6% | Pass |
Table 3: Example data analysis for isotopic overlap experiments.
In this hypothetical case, the isotopic overlap is well within acceptable limits. The +7 Da mass difference effectively isolates the two compounds, ensuring that the quantification will not be compromised by cross-talk.
Conclusion and Expert Recommendations
The rigorous evaluation of isotopic overlap is a non-negotiable step in the validation of bioanalytical methods using stable isotope-labeled internal standards. For Fluvastatin and Fluvastatin-d7, the +7 Da mass separation is generally robust. However, this guide provides the universal framework to prove it experimentally.
Key Takeaways:
-
Always perform bidirectional overlap checks as part of your method validation.
-
The analyte-to-IS check should be performed at the ULOQ to assess the maximum potential interference.
-
The IS-to-analyte check is critical for ensuring accuracy at the LLOQ.
-
If overlap exceeds acceptance criteria, consider sourcing a purer internal standard or one with a larger mass difference (e.g., ¹³C and ¹⁵N labeling in addition to deuterium).
Adherence to these principles ensures the development of a rugged, reliable, and regulatory-compliant bioanalytical method, ultimately guaranteeing the integrity of your research and development data.
References
-
Agilent Technologies. A High Sensitivity Method for the Quantification of Fluvastatin in Plasma Using an Agilent 1290 Infi nity Binary LC and an Agile. Available from: [Link]
-
ResearchGate. Mass spectrum of Fluvastatin Sodium acid degradate. Available from: [Link]
-
Taillon, M.P., et al. Potentially new isobaric metabolite of fluvastatin observed by LC-MS/MS during incurred sample analysis. Bioanalysis. 2011. Available from: [Link]
-
Taylor & Francis Online. Potentially New Isobaric Metabolite of Fluvastatin Observed by LC–MS/MS During Incurred Sample Analysis. Available from: [Link]
-
Lanchote, V.L., et al. Chiral evaluation of fluvastatin in human plasma by high-performance liquid chromatography electrospray mass spectrometry. Journal of Chromatography B. 2006. Available from: [Link]
-
U.S. Food and Drug Administration (FDA). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Available from: [Link]
-
ResolveMass Laboratories Inc. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available from: [Link]
-
ResearchGate. Determination of fluvastatin in human plasma by LC-MS method. Available from: [Link]
-
Veeprho. (3S,5R)-Fluvastatin-d7 (Sodium). Available from: [Link]
-
U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation. Available from: [Link]
-
U.S. Department of Health and Human Services (HHS). Bioanalytical Method Validation for Biomarkers Guidance. Available from: [Link]
-
Bioinformatics. Isotope correction of mass spectrometry profiles. Available from: [Link]
-
MassBank of North America. Browse Spectra. Available from: [Link]
-
Veeprho Pharmaceuticals. 5-Hydroxy Fluvastatin-D7 (Sodium). Available from: [Link]
-
PubMed. Quantitative determination of fluvastatin in human plasma by gas chromatography/negative ion chemical ionization mass spectrometry using [18O2]. Available from: [Link]
-
Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Available from: [Link]
-
National Institutes of Health (NIH). Understanding isotopes, isomers, and isobars in mass spectrometry - PMC. Available from: [Link]
-
PubMed. Selecting an appropriate isotopic internal standard for gas chromatography/mass spectrometry analysis of drugs of abuse--pentobarbital example. Available from: [Link]
-
Pharmaffiliates. Chemical Name : (3R,5S)-Fluvastatin-d7 Sodium Salt. Available from: [Link]
-
National Institutes of Health (NIH). Prediction, Detection, and Validation of Isotope Clusters in Mass Spectrometry Data - PMC. Available from: [Link]
-
Pharmaffiliates. Fluvastatin-impurities. Available from: [Link]
-
Spectroscopic and chromatographic determination of fluvastatin sodium in presence of its acid degradate. Available from: [Link]
-
Almac Group. Determination of Isotopic Purity by Accurate Mass LC/MS. Available from: [Link]
-
SciSpace. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. Available from: [Link]
-
National Institutes of Health (NIH). Fluvastatin | C24H26FNO4 | CID 1548972 - PubChem. Available from: [Link]
-
MDPI. Confirmation of Statin and Fibrate Use from Small-Volume Archived Plasma Samples by High-Throughput LC-MS/MS Method. Available from: [Link]
-
IISTE.org. Determination of Fluvastatin Sodium In Pharmaceutical Preparations Utilizing A Modified Carbon Paste Electrode. Available from: [Link]
-
Oxford Academic. Using dynamic programming to create isotopic distribution maps from mass spectra | Bioinformatics. Available from: [Link]
-
csbsju.edu. D etermination of cholesterol-lowering statin drugs in aqueous samples using liquid chromatography–electrospray ionization tan. Available from: [Link]
-
Semantic Scholar. Method development for quantitative determination of seven statins including four active metabolites by means of high-resolution tandem mass spectrometry applicable for adherence testing and therapeutic drug monitoring. Available from: [Link]
-
ResearchGate. Quantitative determination of fluvastatin in human plasma by gas chromatography/negative ion chemical ionization mass spectrometry using [O-18(2)]-fluvastatin as an internal standard. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. waters.com [waters.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fda.gov [fda.gov]
- 5. Fluvastatin | C24H26FNO4 | CID 1548972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Fluvastatin-d7 Sodium Salt | LGC Standards [lgcstandards.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. Chiral evaluation of fluvastatin in human plasma by high-performance liquid chromatography electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of (3S,5R)-Fluvastatin-d7 (Sodium)
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of (3S,5R)-Fluvastatin-d7 (sodium). As a deuterated analog of a potent HMG-CoA reductase inhibitor, this compound requires meticulous handling not only during experimentation but also through its entire lifecycle to the point of final disposal. Adherence to these procedures is essential for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment.
Core Principle: Treat as Hazardous Pharmaceutical Waste
(3S,5R)-Fluvastatin-d7 (sodium), like its non-deuterated parent compound, must be managed as a hazardous pharmaceutical waste. The isotopic labeling does not alter the fundamental chemical hazards of the molecule. Therefore, disposal procedures are dictated by the toxicological profile of Fluvastatin and governed by stringent federal and local regulations. The foundational principle is that this material must never be disposed of down the drain or in general laboratory trash .[1][2] All waste streams containing this compound must be collected, segregated, and transferred to a licensed hazardous waste disposal facility.
Hazard Profile and Risk Assessment
A thorough understanding of the compound's hazards is the first step in safe handling and disposal. The Safety Data Sheet (SDS) for Fluvastatin sodium reveals a significant toxicological profile that necessitates careful management.
| Hazard Classification | Description of Risk | Supporting Sources |
| Acute Toxicity | Harmful if swallowed.[3][4] May cause irritation to the mucous membranes and upper respiratory tract.[5] | [3][4][5] |
| Serious Eye Damage/Irritation | Causes serious eye irritation and potentially serious eye damage upon contact.[3][4] | [3][4] |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child.[3][6] | [3][6] |
| Carcinogenicity | Suspected of causing cancer.[3][4] | [3][4] |
| Specific Target Organ Toxicity | May cause damage to organs through prolonged or repeated exposure.[3] | [3] |
This profile underscores the rationale for managing Fluvastatin-d7 waste under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) framework.[1][7]
Step-by-Step Disposal Protocol: From Benchtop to Pickup
This protocol ensures waste is handled safely at the point of generation and prepared correctly for final disposal.
Part A: Waste Segregation and Containment
Proper segregation is critical to prevent dangerous reactions and ensure compliant disposal. Deuterated compounds and materials contaminated with them must be disposed of as hazardous chemical waste.[2]
Step 1: Designate Separate Waste Streams At the start of your experiment, prepare three distinct, dedicated waste containers for:
-
Solid Waste: Unused or expired (3S,5R)-Fluvastatin-d7 (sodium) powder, contaminated personal protective equipment (PPE) such as gloves, and weighing papers.
-
Liquid Waste: Solutions containing (3S,5R)-Fluvastatin-d7 (sodium). If using both halogenated and non-halogenated solvents in your workflow, create separate liquid waste containers for each, as this significantly impacts disposal cost and methodology.
-
Contaminated Sharps & Labware: Items such as syringes, pipette tips, vials, and chromatography columns that have come into direct contact with the compound.
Step 2: Select and Prepare Containers
-
Use containers that are chemically compatible with the waste they will hold (e.g., glass or high-density polyethylene for solvents).
-
Ensure all containers have secure, tight-fitting screw-on caps to prevent leaks or spills.[8]
-
Containers must be in good condition, free of cracks or exterior contamination.
Step 3: Label Containers Correctly and Completely Proper labeling is a regulatory requirement and crucial for safety.[9] Each container must be labeled before any waste is added. The label must include:
-
The words "Hazardous Waste Pharmaceuticals" .[9]
-
The full chemical name: "(3S,5R)-Fluvastatin-d7 (sodium)" .
-
A clear list of all other constituents (e.g., "Methanol," "Water," "Acetonitrile").
-
An approximate percentage of each component.
-
The relevant hazard characteristics (e.g., "Toxic," "Reproductive Hazard").
Part B: On-Site Accumulation and Storage
-
Satellite Accumulation: Waste containers must be kept at or near the point of generation and under the control of the laboratory personnel producing the waste.[8]
-
Secure Storage: Keep waste containers closed at all times except when actively adding waste.[8] Store them in a designated, well-ventilated secondary containment bin to mitigate potential leaks.
Part C: Arranging for Final Disposal
-
Contact EHS: When your waste containers are approaching full, or before the regulatory accumulation time limit is reached, contact your institution's Environmental Health and Safety (EHS) department.
-
Manifesting: Your EHS office will arrange for pickup by a licensed hazardous waste disposal contractor. This process requires the completion of a hazardous waste manifest, a legal document that tracks the waste from its point of origin ("cradle") to its final disposal ("grave").[1]
Visual Workflow: Disposal Decision Pathway
The following diagram illustrates the logical flow for managing waste streams containing (3S,5R)-Fluvastatin-d7 (sodium).
Caption: Disposal workflow for (3S,5R)-Fluvastatin-d7 (sodium) waste streams.
Emergency Procedures for Spills
In the event of a spill, prompt and correct action is necessary to mitigate exposure and contamination.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or involves volatile solvents, evacuate the immediate area.
-
Don PPE: Before cleanup, wear appropriate PPE, including a lab coat, safety goggles, and at least two pairs of chemical-resistant nitrile gloves.[5]
-
Contain the Spill:
-
For solid powder: Gently cover with a damp paper towel to avoid raising dust.[5]
-
For liquid solutions: Surround the spill with absorbent pads or other appropriate absorbent material.
-
-
Clean the Spill: Working from the outside in, carefully collect the spilled material and cleanup debris using forceps or other tools.
-
Dispose of Cleanup Materials: Place all contaminated materials (absorbent pads, paper towels, gloves) into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent solution, and dispose of the cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department, as required by your institution's policy.
By adhering to this comprehensive disposal plan, you contribute to a safe and compliant research environment, demonstrating a commitment to the responsible management of chemical agents from discovery through disposal.
References
-
MCF Environmental Services. (2023, December 13). Waste Management Requirements for Pharmaceutical Waste. Retrieved from [Link]
-
MCF Environmental Services. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]
-
CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
British Pharmacopoeia Commission. Fluvastatin sodium - SAFETY DATA SHEET. Retrieved from [Link]
-
Cayman Chemical. (2010, April 15). Fluvastatin (sodium salt) MATERIAL SAFETY DATA SHEET. Retrieved from [Link]
-
Quarles & Brady LLP. (2019, April 25). EPA Finalizes Long-Awaited Pharmaceutical Hazardous Waste Rule. Retrieved from [Link]
-
Environmental Marketing Services. (2019, January 21). 10 Tips for Proper Pharmaceutical Waste Disposal. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2026, January 22). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2022, October 10). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazardous Waste Operations and Emergency Response (HAZWOPER) - Standards. Retrieved from [Link]
-
The University of Texas at Austin. Procedures for Disposal of Hazardous Waste. Retrieved from [Link]
Sources
- 1. mcfenvironmental.com [mcfenvironmental.com]
- 2. benchchem.com [benchchem.com]
- 3. pharmacopoeia.com [pharmacopoeia.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 6. fishersci.com [fishersci.com]
- 7. epa.gov [epa.gov]
- 8. geo.utexas.edu [geo.utexas.edu]
- 9. EPA Finalizes Long-Awaited Pharmaceutical Hazardous Waste Rule: Quarles Law Firm, Attorneys, Lawyers [quarles.com]
Comprehensive Safety and Handling Guide: Personal Protective Equipment for (3S,5R)-Fluvastatin-d7 (Sodium)
This guide provides essential, in-depth guidance on the safe handling and requisite personal protective equipment (PPE) for (3S,5R)-Fluvastatin-d7 (sodium). As a deuterated analogue of an active pharmaceutical ingredient (API), this compound demands rigorous handling protocols to ensure the safety of all laboratory personnel. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to work with confidence and security.
Understanding the Compound and Associated Hazards
(3S,5R)-Fluvastatin-d7 (sodium) is the deuterium-labeled form of Fluvastatin sodium, a competitive inhibitor of HMG-CoA reductase used to lower cholesterol and prevent cardiovascular disease[1][2]. While deuteration can alter a drug's metabolic profile, it does not change its fundamental chemical properties or inherent toxicological hazards[3][4]. Therefore, for the purposes of laboratory safety and PPE selection, (3S,5R)-Fluvastatin-d7 (sodium) must be handled with the same precautions as its non-labeled parent compound.
Based on authoritative Safety Data Sheets (SDS), Fluvastatin sodium is classified as a hazardous substance with the following primary risks:
-
Acute Oral Toxicity: The substance is harmful if swallowed[5][6][7].
-
Serious Eye Damage/Irritation: It is known to cause serious eye irritation or damage[6][7][8].
-
Skin Irritation: The compound may cause skin irritation upon contact[6][8].
-
Reproductive Toxicity: Fluvastatin is suspected of damaging fertility or the unborn child[5][6][7].
Given these significant health risks, a multi-layered approach to safety, grounded in the principle of containment, is mandatory.
The Hierarchy of Controls: A Proactive Safety Philosophy
Before discussing PPE, it is critical to understand that PPE is the last line of defense against chemical exposure. A robust safety plan always prioritizes controls that remove or minimize the hazard at its source.
-
Engineering Controls: These are physical installations that isolate the handler from the hazard. For a potent powder like Fluvastatin-d7, these are not optional.
-
Primary Engineering Control (C-PEC): All handling of the solid (powder) form of (3S,5R)-Fluvastatin-d7, including weighing and reconstitution, must be performed inside a certified containment device.[9][10] Suitable options include a chemical fume hood, a powder containment hood (ventilated enclosure), or a glovebox isolator.[9][11] These systems protect the user by drawing aerosols and fine particles away from the breathing zone.
-
-
Administrative Controls: These are the standard operating procedures (SOPs), training programs, and work practices that reduce exposure risk. This includes restricting access to handling areas and providing thorough training on the specific hazards of the compound.
-
Personal Protective Equipment (PPE): This is the equipment worn by the operator to protect against any residual hazard not contained by engineering and administrative controls. The remainder of this guide will detail the specific PPE required.
Core PPE Requirements for Handling Fluvastatin-d7
An appropriate PPE ensemble is required for all tasks involving (3S,5R)-Fluvastatin-d7 (sodium). The specific components are detailed below.
Hand Protection
Standard laboratory gloves are insufficient. Due to the reproductive toxicity and potential for skin irritation, maximum barrier protection is required.
-
Protocol: Wear two pairs of chemotherapy-rated nitrile gloves that conform to the ASTM D6978 standard.[12][13]
-
Causality: The ASTM D6978 standard ensures the gloves have been tested for resistance to permeation by hazardous drugs. Double-gloving provides a critical safety layer; the outer glove protects the inner glove from contamination. During doffing (removal), the heavily contaminated outer glove can be removed without touching the inner glove, significantly reducing the risk of skin exposure. Change the outer glove immediately if it becomes contaminated or every 30-60 minutes during extended procedures.[13]
Body Protection
To prevent contamination of personal clothing and skin, a disposable, resistant gown is mandatory.
-
Protocol: Wear a disposable, solid-front gown made of a low-permeability material, such as polyethylene-coated polypropylene.[12][13] Gowns should have long sleeves with tight-fitting elastic or knit cuffs.
-
Causality: Standard cloth lab coats are absorbent and can hold hazardous powders or solutions against the skin, acting as a reservoir for exposure.[12] A disposable, coated gown provides a superior barrier to both powders and liquid splashes and can be promptly removed and disposed of in case of a spill.
Eye and Face Protection
Fluvastatin sodium can cause serious eye damage.[6][8]
-
Protocol: Wear chemical safety goggles that provide a full seal around the eyes.[7][14] If there is a significant risk of splashing (e.g., during bulk solution preparation or spill cleanup), a full-face shield must be worn over the safety goggles.[12][14]
-
Causality: Standard safety glasses with side shields do not protect against fine powders or splashes from all angles.[14] Goggles form a protective seal essential for working with hazardous powders and liquids. A face shield adds a further layer of protection for the entire face.
Respiratory Protection
The inhalation of fine API powders is a primary route of exposure.
-
Protocol: When handling the powdered form of (3S,5R)-Fluvastatin-d7 (sodium) outside of a glovebox isolator (e.g., in a fume hood), a NIOSH-approved N95 or higher-rated respirator is required.[13][14] Personnel must be properly fit-tested for the selected respirator model.
-
Causality: Engineering controls like fume hoods are highly effective, but they are not infallible. A respirator provides crucial protection against inhaling fine particles that could escape containment during transfer or due to turbulent airflow. A standard surgical mask offers no protection from chemical aerosols and must not be used.[14]
Procedural Guide: Weighing and Solubilizing Fluvastatin-d7 Powder
This step-by-step protocol integrates the PPE requirements into a common laboratory workflow.
1. Preparation and Donning PPE:
- Designate a specific area for the procedure within a certified chemical fume hood.
- Assemble all necessary equipment (spatulas, weigh paper, vials, solvent, vortexer).
- Don PPE in the following order: inner pair of gloves, disposable gown, N95 respirator, safety goggles, outer pair of gloves (ensuring outer glove cuff goes over the gown cuff).
2. Handling the Compound:
- Perform all manipulations deep within the fume hood.
- Carefully open the container of (3S,5R)-Fluvastatin-d7 (sodium). Avoid creating dust clouds.
- Using a dedicated spatula, carefully weigh the desired amount of powder onto weigh paper or directly into a tared vial.
- Securely close the primary compound container.
- Add the desired solvent to the vial containing the powder. Cap the vial securely before removing it from the balance.
- Vortex or sonicate as needed to fully dissolve the compound. Once in solution and securely sealed, the risk of aerosol exposure is significantly reduced.
3. Decontamination and Doffing PPE:
- Wipe down the spatula, balance, and any surfaces inside the fume hood with an appropriate deactivating agent or solvent.
- Dispose of the weigh paper and any contaminated consumables in a designated hazardous pharmaceutical waste container.
- Doff PPE in the reverse order of donning, being careful to avoid contaminating skin. Remove the outer gloves first and dispose of them. Remove the gown, goggles, and respirator. Finally, remove the inner gloves.
- Wash hands thoroughly with soap and water immediately after completing the procedure.[5][7]
Summary of PPE Requirements by Task
| Task | Hand Protection | Body Protection | Eye/Face Protection | Respiratory Protection |
| Receiving/Unpacking | Single pair of nitrile gloves | Lab Coat | Safety Glasses | Not required unless package is damaged |
| Weighing Solid Compound | Double nitrile gloves (ASTM D6978) | Disposable Gown | Chemical Safety Goggles | N95 Respirator (Mandatory) |
| Preparing Solutions | Double nitrile gloves (ASTM D6978) | Disposable Gown | Chemical Safety Goggles | N95 Respirator (Mandatory) |
| Handling Solutions | Single pair of nitrile gloves | Disposable Gown | Chemical Safety Goggles | Not required if handled in fume hood |
| Spill Cleanup (Powder) | Double nitrile gloves (ASTM D6978) | Disposable Gown | Goggles & Face Shield | N95 or higher Respirator |
| Waste Disposal | Double nitrile gloves (ASTM D6978) | Disposable Gown | Chemical Safety Goggles | Not required for sealed containers |
Emergency Procedures and Disposal
Exposure Response
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[5][6]
-
Skin Contact: Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and water for at least 15 minutes.[6] Seek medical attention if irritation persists.[5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]
Waste Disposal
All materials contaminated with (3S,5R)-Fluvastatin-d7 (sodium), including excess chemical, empty containers, and all used PPE, must be disposed of as hazardous pharmaceutical waste.[5] Do not dispose of this material in standard trash or down the drain. Follow all local, state, and federal regulations for hazardous waste disposal.[15][16]
Visual Workflow: PPE Selection for Fluvastatin-d7 Handling
Caption: PPE selection workflow for handling (3S,5R)-Fluvastatin-d7 (sodium).
References
- Handling Hazardous APIs Safety Protocols for Active Pharmaceutical Ingredients. Vertex AI Search.
- Fluvastatin sodium salt - SAFETY DATA SHEET. (2014, September 29). Fisher Scientific.
- 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista.
- Fluvastatin (sodium salt hydrate) - Safety Data Sheet. (2025, June 16). Cayman Chemical.
- Personal Protective Equipment is PPE. Health Care Technology.
- (3R,5S)-Fluvastatin-d7 sodium. MedChemExpress.
- CAT 1163 - fluvastatin sodium - SAFETY DATA SHEET. LGC Standards.
- Personal protective equipment in your pharmacy. (2019, October 30). Alberta College of Pharmacy.
- The challenge of handling highly potent API and ADCs in analytical chemistry. Eurofins.
- Fluvastatin-d6 (sodium salt) - Safety Data Sheet. (2025, June 5). Cayman Chemical.
- (3S,5R)-Fluvastatin-d7 (Sodium). Veeprho.
- MATERIALS SAFETY DATA SHEET - Fluvastatin Methyl Ester. DC Chemicals.
- Hazardous-Drug API Powder Safety. (2020, April 15). Labcompare.
- Product Monograph Including Patient Medication Information Pr TEVA-FLUVASTATIN. (2025, July 24). Teva Canada.
- USP Chapter <800>: Personal Protective Equipment. (2018, September 4). Pharmacy Times.
- Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. (2001, September 24). U.S. Food and Drug Administration (FDA).
- Implementing the Non-Sterile Compounding Standards: A Closer Look at Personal Protective Equipment (PPE). (2019, September 5). Ontario College of Pharmacists.
- A Guide to Processing and Holding Active Pharmaceutical Ingredients. (2024, October 17). Powder Systems.
- Fluvastatin SDS, 93957-54-1 Safety Data Sheets. ECHEMI.
- Lescol® XL (FLUVASTATIN SODIUM) TABLETS. Medsinfo.
- Deuterated drugs; where are we now?. PMC.
- Fluvastatin - StatPearls. (2023, May 29). NCBI Bookshelf - NIH.
- Disposal of deuterium (D₂). Synergy Recycling.
- Destruction of Pharmaceutical Products: Safe Disposal Methods and Regulations Explained. Integrity Recycling Waste Solutions.
- Fluvastatin: Key Safety & Patient Guidance. (2026, January 23). Drugs.com.
- Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. World Health Organization.
- Deuterated Drugs. Bioscientia.
Sources
- 1. Fluvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioscientia.de [bioscientia.de]
- 5. fishersci.com [fishersci.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. pharmacopoeia.com [pharmacopoeia.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 10. labcompare.com [labcompare.com]
- 11. arborpharmchem.com [arborpharmchem.com]
- 12. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 13. pharmacytimes.com [pharmacytimes.com]
- 14. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 15. Destruction of Pharmaceutical Products: Safe Disposal Methods and Regulations Explained [integrityrecycling.net]
- 16. iwaste.epa.gov [iwaste.epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
